Pentaerythritol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-bis(hydroxymethyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O4/c6-1-5(2-7,3-8)4-9/h6-9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZMFSXDPGVJKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(CO)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O4, C(CH2OH)4 | |
| Record name | PENTAERYTHRITOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8974 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PENTAERYTHRITOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1383 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | pentaerythritol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Pentaerythritol | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
54640-10-7 | |
| Record name | 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54640-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2026943 | |
| Record name | Pentaerythritol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pentaerythritol is an odorless white solid. Sinks and mixes slowly with water. (USCG, 1999), Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Colorless to white, crystalline, odorless powder. [Note: Technical grade is 88% monopentaerythritol & 12% dipentaerythritol.]; [NIOSH], COLOURLESS-TO-WHITE ODOURLESS CRYSTALLINE POWDER., Colorless to white, crystalline, odorless powder., Colorless to white, crystalline, odorless powder. [Note: Technical grade is 88% monopentaerythritol & 12% dipentaerythritol.] | |
| Record name | PENTAERYTHRITOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8974 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-Propanediol, 2,2-bis(hydroxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentaerythritol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/586 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PENTAERYTHRITOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1383 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PENTAERYTHRITOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/140 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Pentaerythritol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0485.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
Sublimes (NIOSH, 2023), Sublimes, BP: 276 °C at 30 mm Hg, at 4kPa: 276 °C | |
| Record name | PENTAERYTHRITOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8974 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pentaerythritol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/872 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PENTAERYTHRITOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1383 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PENTAERYTHRITOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/140 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Pentaerythritol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0485.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
About 240 °C (open cup), 240 °C o.c. | |
| Record name | Pentaerythritol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/872 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PENTAERYTHRITOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1383 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
6 % at 59 °F (NIOSH, 2023), Insoluble in ethyl ether, benzene, Soluble in ethanol, glycerol, ethylene glycol, formamide. Insoluble in acetone, benzene, paraffin, ether, carbon tetrachloride, 1 gram dissolves in 18 mL water at 15 °C, Slightly soluble in alcohol; insoluble in benzene, ether, carbon tetrachloride and petroleum ether, In water, 72,300 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 2.5, (59 °F): 6% | |
| Record name | PENTAERYTHRITOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8974 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pentaerythritol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/872 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PENTAERYTHRITOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1383 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Pentaerythritol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0485.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.39 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.399 at 25 °C/4 °C, Relative density (water = 1): 1.4, 1.38 | |
| Record name | PENTAERYTHRITOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8974 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pentaerythritol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/872 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PENTAERYTHRITOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1383 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PENTAERYTHRITOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/140 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Pentaerythritol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0485.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
Relative vapor density (air = 1): 4.7 | |
| Record name | PENTAERYTHRITOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1383 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
8e-08 mmHg (NIOSH, 2023), Vapor pressure, Pa at 20 °C: 0.013, 0.00000008 mmHg | |
| Record name | PENTAERYTHRITOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8974 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PENTAERYTHRITOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1383 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PENTAERYTHRITOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/140 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Pentaerythritol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0485.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Ditetragonal crystals from dilute hydrochloric acid, White, crystalline powder, Colorless to white, crystalline powder [Note: Technical grade is 88% monopentaerythritol & 12% dipentaerythritol]. | |
CAS No. |
115-77-5 | |
| Record name | PENTAERYTHRITOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8974 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pentaerythritol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentaerythritol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentaerithrityl | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13526 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PENTAERYTHRITOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8100 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Propanediol, 2,2-bis(hydroxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentaerythritol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentaerythritol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.732 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTAERYTHRITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SU420W1S6N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pentaerythritol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/872 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,2-Diacylglycerol-LD-PE-pool | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062269 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | PENTAERYTHRITOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1383 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PENTAERYTHRITOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/140 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Pentaerythritol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/RZ25FE90.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
502 °F (USCG, 1999), 258 °C, 260 °C, 500 °F (sublimes), 500 °F (Sublimes) | |
| Record name | PENTAERYTHRITOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8974 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pentaerythritol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/872 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PENTAERYTHRITOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1383 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PENTAERYTHRITOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/140 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Pentaerythritol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0485.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
Pentaerythritol: A Comprehensive Technical Guide on its Chemical Structure and Properties
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth analysis of pentaerythritol (B129877), a versatile polyhydric alcohol. It details the compound's chemical structure, physicochemical properties, synthesis, reactivity, and spectroscopic signature. The guide includes structured data tables for easy reference, detailed experimental protocols for its synthesis and characterization, and logical diagrams to illustrate key processes. This document serves as a core reference for professionals utilizing this compound in polymer chemistry, materials science, and pharmaceutical applications, including drug delivery systems.
Introduction
This compound, with the chemical formula C(CH₂OH)₄, is a white, crystalline organic compound classified as a polyol, or more specifically, a tetrol.[1] Its structure is based on a neopentane (B1206597) backbone with each of the four terminal methyl groups substituted with a hydroxyl (-OH) group.[1][2] Due to its highly symmetrical, polyfunctional nature, this compound serves as a crucial building block in the synthesis of a wide array of commercial products, including explosives, plastics, paints, appliances, and cosmetics.[1][2] In more advanced applications, it is used to produce alkyd resins, synthetic lubricants, and polymer cross-linking agents.[3][4] For drug development professionals, this compound is gaining attention as a component in drug delivery systems, such as solid dispersion carriers, to enhance the aqueous solubility and permeability of poorly soluble active pharmaceutical ingredients (APIs).[5][6]
Chemical Structure and Identification
The molecular structure of this compound features a central quaternary carbon atom bonded to four hydroxymethyl (-CH₂OH) groups, resulting in a highly symmetrical, star-shaped molecule.[7] This unique arrangement of four primary alcohol groups dictates its chemical reactivity and physical properties.
Caption: Ball-and-stick model of the this compound molecule, C(CH₂OH)₄.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | 2,2-bis(hydroxymethyl)propane-1,3-diol | [8] |
| CAS Number | 115-77-5 | [8][9] |
| Molecular Formula | C₅H₁₂O₄ | [8][9] |
| Molecular Weight | 136.15 g/mol | [8][9] |
| InChI Key | WXZMFSXDPGVJKK-UHFFFAOYSA-N |[1][9] |
Physicochemical Properties
This compound is a non-hygroscopic, odorless white crystalline solid at room temperature.[3][4][8] Its physical properties are dominated by the four hydroxyl groups, which allow for extensive hydrogen bonding, leading to a high melting point and significant water solubility.
Table 2: Key Physicochemical Properties of this compound
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Appearance | White crystalline powder | Standard | [1][3] |
| Melting Point | 260.5 °C (533.6 K) | - | [1] |
| Boiling Point | 276 °C (549 K) | at 30 mmHg | [1][10] |
| Density | 1.396 g/cm³ | - | [11] |
| Vapor Pressure | 8 x 10⁻⁸ mmHg | at 20 °C | [1][8] |
| pKa | 14.10 | Aqueous Solution | [8] |
| LogP (log Kow) | -1.69 | - | [8] |
| Flash Point | 200.1 °C | - | [1] |
| Autoignition Temp. | > 400 °C | at 1,013 hPa | [12] |
| Refractive Index | 1.548 | at 25 °C |[8] |
Table 3: Solubility of this compound in Various Solvents
| Solvent | Solubility ( g/100 mL) | Temperature (°C) | Reference |
|---|---|---|---|
| Water | 5.66 | 20 | [1] |
| Water | 7.23 | 25 | [8] |
| Water | 11.5 | 40 | [1] |
| Water | 50.0 | 100 | [1] |
| Methanol | 0.75 | 25 | [10] |
| Ethanol (B145695) | 0.33 | 25 | [10] |
| Glycerol | Soluble | - | [7][8] |
| Ethylene Glycol | Soluble | - | [7][8] |
| DMSO | 2.0 (g/L) | 25 | [1] |
| Acetone | Insoluble | - | [7][11] |
| Benzene | Insoluble | - | [7][8] |
| Diethyl Ether | Insoluble | - | [7][11] |
| Carbon Tetrachloride | Insoluble | - |[7][8] |
Synthesis and Manufacturing Process
This compound was first synthesized in 1891 by Bernhard Tollens.[1] The industrial production method involves a base-catalyzed reaction between acetaldehyde (B116499) and an excess of formaldehyde (B43269).[1][13][14] The process occurs in two main stages: a series of three sequential aldol (B89426) additions, followed by a crossed Cannizzaro reaction.
Caption: Workflow for the industrial synthesis of this compound.
Experimental Protocol: Laboratory Synthesis of this compound
The following protocol is a representative method for the laboratory-scale synthesis of this compound.
-
Apparatus Setup: Equip a 1-liter, three-necked round-bottom flask with a mechanical stirrer, a thermometer, a pressure-equalizing addition funnel, and a reflux condenser.
-
Initial Charge: Add 18.5 g of calcium oxide (or a molar equivalent of another hydroxide (B78521) base like NaOH) and 2.3 mole equivalents of aqueous formaldehyde solution (formalin) to the flask.
-
Reactant Addition: Charge the addition funnel with 0.5 moles of acetaldehyde dissolved in 300 mL of water.
-
Reaction (Aldol Stage): Slowly add the acetaldehyde solution dropwise to the flask while maintaining the internal temperature at 15-20°C using a water bath.
-
Reaction (Cannizzaro Stage): After the addition is complete, warm the mixture slowly to 45-50°C over one hour and hold at this temperature for an additional hour to ensure the completion of the Cannizzaro reaction.
-
Catalyst Removal: Cool the mixture and bubble carbon dioxide gas through it to precipitate the calcium hydroxide catalyst as calcium carbonate. Filter the mixture via suction filtration to remove the precipitate.
-
Isolation and Purification: Concentrate the filtrate by boiling or under reduced pressure to obtain a crude solid residue. Recrystallize the residue from hot ethanol or a minimal amount of hot water to yield white crystals of this compound.
-
Characterization: The purity of the product can be confirmed by its melting point, which should be approximately 260°C for pure this compound.
Chemical Reactivity and Stability
The chemistry of this compound is dominated by its four primary hydroxyl groups, which undergo typical alcohol reactions.
-
Esterification: this compound is readily esterified with carboxylic acids, acid chlorides, or anhydrides to form tetraesters.[7][8] This reaction is fundamental to its use in producing alkyd resins, synthetic lubricants, and plasticizers.[15][16] Nitration with nitric acid produces the powerful explosive this compound tetranitrate (PETN).[1][15]
Caption: General reaction scheme for the esterification of this compound.
-
Thermal Stability: this compound is thermally stable under normal conditions but will decompose upon strong heating, producing irritating fumes.[17] Its decomposition temperature is influenced by factors such as purity, the presence of impurities, and pressure.[18] The thermal stability generally increases with oligomerization (e.g., trithis compound (B147583) is more stable than dithis compound, which is more stable than this compound).[19]
-
Chemical Stability: The compound is stable in air and unaffected by boiling with dilute caustic alkali.[8] However, it is incompatible and can react violently with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[10][12][17]
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the structure and assessing the purity of this compound.[20]
Table 4: Summary of Spectroscopic Data for this compound
| Technique | Region / Shift | Assignment / Interpretation | Reference |
|---|---|---|---|
| ¹H NMR | ~3.0 - 4.0 ppm (singlet) | Equivalent methylene (B1212753) protons (-CH₂) | [20] |
| ¹³C NMR | ~63 ppm | Methylene carbons (-CH₂) | [8] |
| ~46 ppm | Quaternary central carbon (C) | [8] | |
| FTIR | 3200 - 3600 cm⁻¹ (broad) | O-H stretching (H-bonded) | [20] |
| ~2900 cm⁻¹ | C-H stretching | [21] | |
| ~1000 cm⁻¹ | C-O stretching | [21] |
| Mass Spec. (EI) | m/z 57, 42, 70 | Major fragmentation peaks |[8] |
Experimental Protocol: Spectroscopic Analysis
-
Sample Preparation: For NMR, dissolve a small amount of this compound in a suitable deuterated solvent, such as DMSO-d₆. For FTIR, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. For Mass Spectrometry, the sample can be introduced directly into the ion source.
-
¹H and ¹³C NMR Spectroscopy: Acquire spectra on a 400 MHz or higher spectrometer. The ¹H spectrum is expected to show a singlet for the eight methylene protons. The ¹³C spectrum will show two distinct signals corresponding to the central quaternary carbon and the four equivalent methylene carbons.
-
FTIR Spectroscopy: Record the spectrum over the range of 4000-400 cm⁻¹. The key feature will be a very broad and strong absorption band for the hydroxyl groups, characteristic of extensive intermolecular hydrogen bonding.
-
Mass Spectrometry: Obtain an electron ionization (EI) mass spectrum. The molecular ion peak may be weak or absent due to fragmentation. Analyze the fragmentation pattern to confirm the structure.
Applications in Research and Drug Development
While this compound is a commodity chemical, its unique structure lends itself to specialized applications in research and pharmaceuticals.
-
Polymer Chemistry: It is a tetrafunctional initiator and cross-linker for synthesizing star-shaped polymers, dendrimers, and highly cross-linked polymer networks. Its ester derivatives, such as this compound tetraacrylate (PETA), are common cross-linking agents in radiation-curable coatings.[3]
-
Drug Delivery: Recent studies have explored this compound as a co-processed excipient for creating solid dispersions.[5] Due to its structural properties and low lattice energy, it can encapsulate crystalline drug molecules, potentially rendering them amorphous. This mechanism can significantly improve the aqueous solubility, dissolution rate, and ex vivo permeation of poorly soluble drugs, making it a promising carrier for oral drug delivery systems.[5]
-
Pharmaceutical Formulations: In the pharmaceutical sector, it can be used as an excipient in various drug formulations.[6]
Safety and Toxicology
This compound is considered to have low acute toxicity. It is not classified as a hazardous substance, though appropriate industrial hygiene practices should always be followed.[12][22]
Table 5: Toxicological Data for this compound
| Exposure Route | Endpoint | Value | Species | Reference |
|---|---|---|---|---|
| Oral | LD50 | > 5,110 mg/kg | Rat | [22][23] |
| Dermal | LD50 | > 10,000 mg/kg | Rabbit | [22][23] |
| Inhalation (dust) | LC50 | > 5.15 mg/L (4h) | Rat |[22][23] |
-
Handling Precautions: Inhalation of dust may cause mild respiratory irritation.[23] As a fine powder, it can form explosive mixtures with air, so dust generation should be controlled and sources of ignition avoided.[7][17] Standard personal protective equipment, including safety glasses and gloves, is recommended during handling.[22][23]
-
Environmental Fate: The substance is not considered persistent, bioaccumulative, or toxic (PBT).[12][24] It is classified as slightly hazardous to water.[7]
Conclusion
This compound is a highly symmetrical, tetrafunctional molecule with well-defined chemical and physical properties. Its robust thermal stability, predictable reactivity through its four primary hydroxyl groups, and established synthesis route make it a cornerstone of the polymer and coatings industries. Furthermore, its emerging applications in advanced fields, particularly in enhancing drug solubility and bioavailability, highlight its potential for innovation in pharmaceutical sciences. This guide provides the core technical data and methodologies necessary for researchers and developers to effectively utilize this versatile chemical building block.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. sanjaychemindia.com [sanjaychemindia.com]
- 3. gantrade.com [gantrade.com]
- 4. Understanding this compound: A Key Chemical in Modern Industry - Sinobio Chemistry [sinobiochemistry.com]
- 5. Development and Characterization of this compound-EudragitRS100 Co-processed Excipients as Solid Dispersion Carriers for Enhanced Aqueous Solubility, In Vitro Dissolution, and Ex Vivo Permeation of Atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openpr.com [openpr.com]
- 7. Pentaerythrit – High-Purity Intermediate for Coatings, Lubricants [penpet.com]
- 8. This compound | C(CH2OH)4 | CID 8285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [webbook.nist.gov]
- 10. This compound | 115-77-5 [chemicalbook.com]
- 11. This compound - Sciencemadness Wiki [sciencemadness.org]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. US5741956A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 15. snowhitechem.com [snowhitechem.com]
- 16. Experienced supplier of UF MUF Resin Glue Plant [aldehydeepc.com]
- 17. ICSC 1383 - this compound [inchem.org]
- 18. The this compound decomposition temperature is affected by numerous factors - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 19. benchchem.com [benchchem.com]
- 20. koyonchem.com [koyonchem.com]
- 21. This compound [webbook.nist.gov]
- 22. carlroth.com [carlroth.com]
- 23. redox.com [redox.com]
- 24. interatlaschemical.com [interatlaschemical.com]
Synthesis of Pentaerythritol via Crossed-Cannizzaro Reaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentaerythritol (B129877), a versatile polyhydric alcohol, is a critical building block in various industries, including the manufacturing of explosives, plastics, paints, and cosmetics.[1] Its synthesis is a classic example of a base-catalyzed crossed-Cannizzaro reaction, preceded by a series of aldol (B89426) condensations. This technical guide provides an in-depth overview of the synthesis of this compound from formaldehyde (B43269) and acetaldehyde (B116499). It details the reaction mechanism, presents comprehensive experimental protocols, and summarizes key quantitative data to aid in the optimization of this important industrial process.
Introduction
The industrial production of this compound relies on the reaction of acetaldehyde with an excess of formaldehyde in the presence of a base catalyst, such as calcium hydroxide (B78521) or sodium hydroxide. The overall transformation involves a three-fold aldol condensation of acetaldehyde with formaldehyde to form pentaerythrose, followed by a crossed-Cannizzaro reaction between pentaerythrose and a fourth molecule of formaldehyde. In this final step, pentaerythrose is reduced to this compound, while formaldehyde is oxidized to formic acid, which is subsequently neutralized by the base to form a formate (B1220265) salt.[2]
This guide will explore the intricacies of this reaction, providing detailed experimental procedures and quantitative data to enable researchers to replicate and optimize the synthesis of this compound.
Reaction Mechanism
The synthesis of this compound proceeds in two main stages:
Stage 1: Aldol Condensation
Acetaldehyde, possessing acidic α-hydrogens, undergoes three successive aldol additions with formaldehyde in a basic medium. This multi-step process leads to the formation of the intermediate, pentaerythrose.
Stage 2: Crossed-Cannizzaro Reaction
The intermediate, pentaerythrose, which lacks α-hydrogens, then undergoes a crossed-Cannizzaro reaction with a molecule of formaldehyde. In this redox reaction, formaldehyde acts as the reducing agent, donating a hydride to pentaerythrose, which is reduced to this compound. Simultaneously, formaldehyde is oxidized to formic acid.
The overall chemical equation for the synthesis is: CH₃CHO + 4HCHO + Base → C(CH₂OH)₄ + HCOO⁻(Base)⁺
A diagram illustrating the reaction pathway is provided below.
References
Pentaerythritol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough overview of pentaerythritol (B129877), a versatile polyhydric alcohol. This document details its fundamental chemical identifiers, physical and chemical properties, a standardized synthesis protocol, and its applications, with a particular focus on its relevance in research and drug development.
Core Chemical Identifiers
| Identifier | Value |
| CAS Number | 115-77-5[1][2][3][4] |
| IUPAC Name | 2,2-bis(hydroxymethyl)propane-1,3-diol[1] |
| Molecular Formula | C₅H₁₂O₄[1][2] |
| Molecular Weight | 136.15 g/mol [1][4][5][6] |
| Chemical Structure | C(CH₂OH)₄[4][6][7] |
Physicochemical Properties
This compound is a white, odorless, crystalline solid.[1][8] It is a tetrol, meaning it possesses four hydroxyl groups, which contribute to its unique chemical reactivity and physical properties.[7]
| Property | Value |
| Melting Point | 260.5 °C (500.9 °F; 533.6 K)[7] |
| Boiling Point | 276 °C (529 °F; 549 K) at 30 mmHg[7] |
| Density | 1.395 g/cm³[5] |
| Solubility in Water | 56.60 g/L at 20°C; increases significantly with temperature[7] |
| Solubility in Other Solvents | Soluble in ethanol, glycerol, and ethylene (B1197577) glycol; insoluble in acetone, benzene, and ether[1][5] |
Synthesis of this compound
The industrial synthesis of this compound was first reported in 1891 by German chemist Bernhard Tollens and his student P. Wigand.[7] The process involves a base-catalyzed reaction between acetaldehyde (B116499) and formaldehyde (B43269).[7][9]
Experimental Protocol: Base-Catalyzed Synthesis
This protocol outlines the general laboratory-scale synthesis of this compound.
Materials:
-
Acetaldehyde
-
Formaldehyde (formalin solution)
-
Calcium hydroxide (B78521) or Sodium hydroxide (catalyst)[5][10]
-
Hydrochloric acid (for neutralization)
-
Activated carbon (for decolorization)
-
Distilled water
-
Reaction vessel with stirring and temperature control
-
Filtration apparatus
-
Crystallization dish
-
Drying oven
Procedure:
-
Reaction Setup: A solution of formaldehyde in water is placed in the reaction vessel. The catalyst (e.g., calcium hydroxide) is added to the solution.
-
Aldol (B89426) Condensation: Acetaldehyde is slowly added to the basic formaldehyde solution while maintaining the temperature between 50-55°C.[10] This initiates a series of aldol additions where three molecules of formaldehyde react with one molecule of acetaldehyde to form pentaerythrose.[7][9]
-
Cannizzaro Reaction: A fourth equivalent of formaldehyde then reacts with the intermediate pentaerythrose in a crossed Cannizzaro reaction. In this step, the pentaerythrose is reduced to this compound, and the formaldehyde is oxidized to formic acid.[5][7]
-
Neutralization and Decolorization: The reaction mixture is then neutralized with an acid, such as hydrochloric acid.[10] Activated carbon is added to the solution to remove colored impurities.[10]
-
Purification: The hot solution is filtered to remove the activated carbon and any other solid impurities.
-
Crystallization: The filtrate is allowed to cool, leading to the crystallization of this compound. Multiple crops of crystals can be obtained by concentrating the mother liquor.[10]
-
Drying: The collected crystals are washed and then dried in an oven to yield the final product.
Caption: Synthesis pathway of this compound.
Applications in Research and Drug Development
This compound serves as a versatile building block in various chemical syntheses due to its four primary hydroxyl groups.[7] Its applications extend into the pharmaceutical and drug development sectors.
-
Drug Delivery: Recent research has explored the use of this compound in combination with polymers like Eudragit RS100 as a co-processed excipient for solid dispersion carriers. This application aims to enhance the aqueous solubility and dissolution of poorly soluble drugs, such as atorvastatin.[11] The structural characteristics of this compound are believed to facilitate the accommodation of crystalline drug molecules within its lattice, leading to amorphization and improved dissolution rates.[11]
-
Synthesis of Active Pharmaceutical Ingredients (APIs): this compound is a precursor to this compound tetranitrate (PETN), a well-known vasodilator used in the treatment of angina.[7]
-
Polymer Chemistry: In materials science and for drug delivery applications, this compound is used to synthesize dendrimers and star-shaped polymers.[6] Its tetrafunctionality allows for the creation of highly branched and well-defined macromolecular structures.
-
Biolubricants and Emollients: The esterification of this compound with fatty acids, such as ricinoleic acid, produces biodegradable polyol esters like this compound tetraricinoleate (PETR). These compounds have applications as biolubricant base stocks and as emollients in cosmetic and pharmaceutical formulations.[12]
Caption: Key applications of this compound.
References
- 1. This compound | C(CH2OH)4 | CID 8285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound - TER Chemicals [terchemicals.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Experienced supplier of UF MUF Resin Glue Plant [aldehydeepc.com]
- 6. This compound 98 115-77-5 [sigmaaldrich.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. gantrade.com [gantrade.com]
- 9. US5741956A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Development and Characterization of this compound-EudragitRS100 Co-processed Excipients as Solid Dispersion Carriers for Enhanced Aqueous Solubility, In Vitro Dissolution, and Ex Vivo Permeation of Atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Technical Guide to the Physical Properties of Pentaerythritol: Melting Point and Solubility
This technical guide provides an in-depth analysis of the core physical properties of pentaerythritol (B129877), focusing on its melting point and solubility in various solvents. The information is tailored for researchers, scientists, and professionals in drug development who require precise data and methodologies for their work with this compound.
Core Physical Characteristics
This compound, with the chemical formula C(CH₂OH)₄, is a white, odorless, crystalline solid.[1][2][3] It is a polyol, specifically a tetrahydric alcohol, which contributes significantly to its physical properties, particularly its solubility in polar solvents. The technical grade of this compound is often a mixture of monothis compound (around 88%) and dithis compound (B87275) (around 12%).[1]
Melting Point
The melting point of a compound is a critical indicator of its purity. For a pure crystalline solid, the melting point is typically sharp and well-defined. Impurities tend to lower and broaden the melting point range.[4][5] this compound exhibits a relatively high melting point for an organic compound, and it may sublime at elevated temperatures.[1][6]
| Property | Value | Reference |
| Melting Point | 260.5 °C (533.6 K) | [7] |
| Melting Point | 258 °C | [1] |
| Melting Point | 260 °C | [1][3][6] |
| Melting Point Range | 257 °C to 265 °C | [8] |
Solubility Profile
The solubility of this compound is heavily influenced by temperature and the nature of the solvent. Its four hydroxyl groups allow for extensive hydrogen bonding, making it soluble in polar solvents like water.
The solubility of this compound in water increases significantly with temperature.
| Temperature (°C) | Solubility (g/L) | Reference |
| 0 | 38.46 | [7] |
| 10 | 47.62 | [7] |
| 15 | 52.60 | [7] |
| 20 | 56.60 | [7] |
| 30 | 74.07 | [7] |
| 40 | 115.0 | [7] |
| 60 | 180.3 | [7] |
| 80 | 285.7 | [7] |
| 100 | 500.0 | [7] |
This compound shows varied solubility in organic solvents. It is generally slowly soluble or slightly soluble in many common organic solvents.[6][7]
| Solvent | Temperature (°C) | Solubility | Reference |
| Tert-Butanol (TBuOH) | 60 | 15 g/L | [7] |
| Dimethyl Sulfoxide (DMSO) | 25 | 20 g/L | [7] |
| Methanol | 25 | 7.23 g / 100 g | [6] |
| Ethanol | 25 | 0.33 g / 100 g | [6] |
| Butylamine | 25 | 16 g / 100 g | [6] |
| Dimethyl Sulfoxide (DMSO) | 25 | 16.5 g / 100 g | [6] |
| Ethanolamine | 25 | 4.5 g / 100 g | [6] |
| Insoluble in: | - | Carbon Tetrachloride, Ethyl Ether, Benzene, Petroleum Ether, Acetone | [6] |
| Slightly soluble in: | - | Glycerol, Ethylene Glycol, Formamide | [7] |
Experimental Protocols
Accurate determination of physical properties is paramount. The following sections detail standard laboratory protocols for measuring the melting point and solubility of solid compounds like this compound.
This method relies on heating a small sample in a capillary tube and observing the temperature range over which it melts.
-
Sample Preparation : A small amount of dry, finely powdered this compound is introduced into a capillary tube, which is sealed at one end.[9][10] The tube is tapped gently to pack the sample to a height of 1-2 mm.[4][10]
-
Apparatus Setup : The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[4][9] This assembly is placed in a heating apparatus, such as a Thiele tube with heating oil or a digital melting point apparatus.[9]
-
Heating and Observation : The apparatus is heated slowly, particularly as the temperature approaches the expected melting point (a rate of approximately 2°C per minute is recommended).[5]
-
Data Recording : Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample has completely liquefied. This range is the melting point of the sample.[4]
This method, also known as the dry residue method, determines solubility by creating a saturated solution at a constant temperature and then measuring the concentration of the solute.[11][12]
-
Equilibrium Attainment : An excess amount of solid this compound is added to a known volume or mass of the solvent in a sealed, temperature-controlled vessel. The mixture is agitated (e.g., stirred or shaken) for a prolonged period to ensure that equilibrium is reached and the solution is saturated.
-
Phase Separation : Once equilibrium is achieved, the undissolved solid is separated from the saturated solution.[13] This is typically done by filtration, centrifugation, or careful decantation, all while maintaining the constant experimental temperature.[13]
-
Sample Analysis : A precise mass or volume of the clear, saturated supernatant is carefully transferred to a pre-weighed container.
-
Solute Quantification : The solvent is removed from the sample, usually by evaporation at a controlled temperature. The mass of the remaining dry solid (the solute) is then measured.[12]
-
Calculation : The solubility is calculated based on the mass of the dissolved solid and the corresponding mass or volume of the solvent used. Results are typically expressed as g/100 g of solvent or g/L of solvent.
References
- 1. This compound | C(CH2OH)4 | CID 8285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. chem.international [chem.international]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. This compound CAS#: 115-77-5 [m.chemicalbook.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound, 98% 250 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. davjalandhar.com [davjalandhar.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Spectroscopic Analysis of Pentaerythritol: IR and NMR
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of pentaerythritol (B129877) (C₅H₁₂O₄), a fundamental building block in various chemical syntheses. A thorough understanding of its spectral characteristics is crucial for quality control, structural verification, and purity assessment in research and industrial applications. This document details the infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic data of this compound, outlines experimental protocols for its analysis, and presents logical workflows for data acquisition.
Data Presentation: Spectroscopic Data of this compound
The quantitative data for the spectroscopic analysis of this compound is summarized below. These values are based on typical experimental findings and are presented for easy reference and comparison.
Table 1: Infrared (IR) Spectroscopy Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Notes |
| 3200 - 3600 | O-H Stretching | Alcohol (-OH) | Broad peak due to extensive intermolecular hydrogen bonding.[1] A specific peak has been reported at approximately 3302.4 cm⁻¹.[2][3] |
| 2800 - 3000 | C-H Stretching | Alkane (-CH₂) | Characteristic peaks for aliphatic C-H bonds.[1] Specific peaks have been noted at 2940.0 and 2885.0 cm⁻¹.[2][3] |
| 1000 - 1200 | C-O Stretching | Primary Alcohol (-CH₂OH) | Important for confirming the presence of the alcohol functional groups.[1] A specific peak has been reported around 1010.1 cm⁻¹.[2][3] |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |
| ¹H | Varies | Broad Singlet | Hydroxyl Protons (-OH) | Chemical shift is dependent on solvent, concentration, and temperature.[1] In D₂O, these protons may exchange with deuterium, potentially causing the signal to disappear or broaden significantly.[1] |
| ¹H | ~3.5 (in D₂O) | Singlet | Methylene (B1212753) Protons (-CH₂-) | Due to the high symmetry of the molecule, all eight methylene protons are chemically equivalent. |
| ¹³C | ~60 | Singlet | Methylene Carbons (-C H₂OH) | Corresponds to the four equivalent methylene carbons attached to the hydroxyl groups.[1][4] |
| ¹³C | ~45 | Singlet | Quaternary Carbon (-C -(CH₂OH)₄) | Attributed to the central quaternary carbon atom.[1][4] |
Note: NMR chemical shifts are reported relative to a standard (e.g., TMS) and can vary slightly based on the deuterated solvent used. Common solvents for polyols like this compound include DMSO-d₆ and D₂O.[4]
Experimental Protocols
Detailed methodologies for acquiring high-quality spectroscopic data for this compound are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general methodology for the NMR analysis of solid polyols like this compound is as follows:
1.1. Sample Preparation:
-
Purity: Ensure the this compound sample is of high purity to prevent spectral interference from impurities.[4] Recrystallization may be used for purification if necessary.
-
Solvent Selection: Choose a suitable deuterated solvent in which this compound is soluble. Due to its polar nature, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O) are common choices.[4]
-
Concentration: For ¹H NMR, a concentration of 5-25 mg/mL is typically sufficient.[5] For the less sensitive ¹³C nucleus, a higher concentration of 50-100 mg/mL is recommended.[4][5]
-
Dissolution and Filtration: Dissolve the sample in a small vial before transferring it to the NMR tube.[5] To ensure a homogeneous magnetic field and high-resolution spectra, filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[4][6] This removes any particulate matter.[4][6]
1.2. NMR Data Acquisition:
-
¹H NMR Parameters:
-
¹³C NMR Parameters:
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[4]
-
Proton Decoupling: Employ broadband proton decoupling to simplify the spectrum (collapsing multiplets into singlets) and enhance the signal via the Nuclear Overhauser Effect (NOE).[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
For solid samples like this compound, the following protocol is commonly used:
2.1. Sample Preparation (Split Mull Technique):
-
Grinding: Place a small amount (a few milligrams) of the dry this compound sample in an agate mortar.
-
Mulling Agent: Add 1-2 drops of a mulling agent (e.g., Nujol - a mineral oil, or Fluorolube - a fluorinated hydrocarbon).
-
Mixing: Grind the sample and mulling agent together with a pestle until a smooth, uniform paste is formed. The consistency should be similar to that of petroleum jelly.
-
Sample Application: Transfer a small amount of the mull onto one salt plate (e.g., KBr or NaCl). Place the second salt plate on top and gently rotate to spread the mull into a thin, even film.
-
Split Mull: For a full spectrum, it is best to use a split mull.[7] Nujol (mineral oil) has C-H absorption bands that can obscure signals in that region. Therefore:
-
Use Fluorolube for the 4000-1300 cm⁻¹ region.
-
Use Nujol for the 1300-400 cm⁻¹ region.
-
The two spectra are then combined.
-
2.2. FTIR Data Acquisition:
-
Background Scan: First, run a background spectrum of the clean, empty sample compartment. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
Sample Scan: Place the prepared salt plates into the spectrometer's sample holder.
-
Data Collection: Acquire the spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
Mandatory Visualizations
The following diagrams illustrate the workflows for the spectroscopic analysis of this compound.
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Caption: Workflow for FTIR analysis using the mull sample preparation technique.
References
- 1. koyonchem.com [koyonchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development and Characterization of this compound-EudragitRS100 Co-processed Excipients as Solid Dispersion Carriers for Enhanced Aqueous Solubility, In Vitro Dissolution, and Ex Vivo Permeation of Atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. How to make an NMR sample [chem.ch.huji.ac.il]
- 7. This compound [webbook.nist.gov]
An In-depth Technical Guide to the Industrial Manufacturing Process of Pentaerythritol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaerythritol (B129877) (PE), a white, crystalline polyol with the chemical formula C(CH₂OH)₄, is a versatile building block in the chemical industry. Its neopentane (B1206597) backbone and four primary hydroxyl groups impart exceptional thermal stability and functionality, making it a critical raw material in the synthesis of alkyd resins, polyurethanes, explosives (this compound tetranitrate - PETN), synthetic lubricants, and plasticizers.[1] For professionals in drug development, this compound and its derivatives are of growing interest as scaffolds for novel drug delivery systems and as excipients. This technical guide provides a comprehensive overview of the industrial manufacturing process of this compound, detailing the core chemical principles, process parameters, purification strategies, and quality control methodologies.
Core Synthesis Mechanism
The industrial production of this compound is primarily based on the base-catalyzed condensation of formaldehyde (B43269) (CH₂O) and acetaldehyde (B116499) (CH₃CHO).[2][3] The overall synthesis is a two-stage process that occurs in a single pot: a series of aldol (B89426) condensations followed by a crossed Cannizzaro reaction.[4][5]
-
Aldol Condensation: In the first stage, three molecules of formaldehyde react sequentially with one molecule of acetaldehyde in the presence of a base catalyst, typically sodium hydroxide (B78521) (NaOH) or calcium hydroxide (Ca(OH)₂).[5] This series of reactions forms the intermediate, pentaerythrose.
-
Crossed Cannizzaro Reaction: The second stage involves the reaction of pentaerythrose with a fourth molecule of formaldehyde.[4] In this redox reaction, pentaerythrose is reduced to this compound, and formaldehyde is oxidized to formic acid. The formic acid is subsequently neutralized by the base to form a formate (B1220265) salt (e.g., sodium formate or calcium formate).[6]
The overall chemical equation for the synthesis of this compound is:
4CH₂O + CH₃CHO + NaOH → C(CH₂OH)₄ + HCOONa
Industrial Manufacturing Process
The industrial manufacturing of this compound is typically carried out in a batch or continuous process.[7][8] The process can be broadly divided into the following stages: reaction, neutralization, formaldehyde recovery, concentration, crystallization, and purification.
Reaction Stage
The reaction is conducted in a stirred-tank reactor. An aqueous solution of formaldehyde is charged into the reactor, followed by the gradual addition of acetaldehyde and the alkaline catalyst.[7] Precise control of the reaction conditions is crucial to maximize the yield of monothis compound and minimize the formation of byproducts.
Neutralization
After the reaction is complete, the excess alkaline catalyst is neutralized. This is typically achieved by the addition of an acid, most commonly formic acid.[5] The pH of the reaction mixture is adjusted to a slightly acidic or neutral range to prevent reverse reactions and degradation of the product.
Formaldehyde Recovery
Given that an excess of formaldehyde is used to drive the reaction to completion, the unreacted formaldehyde is recovered. This is typically done by evaporation or stripping, and the recovered formaldehyde can be recycled back into the process.[7]
Concentration and Crystallization
The reaction mixture, now containing this compound, the formate salt, and other byproducts, is concentrated by evaporating a portion of the water.[7] As the solution becomes supersaturated, this compound crystallizes out. The crystallization process is carefully controlled to obtain crystals of the desired size and purity.
Purification
The crude this compound crystals are separated from the mother liquor, which contains the formate salt and other impurities, by centrifugation or filtration.[9] The crystals are then washed to remove residual mother liquor. For high-purity grades, the crude this compound may be further purified by recrystallization.[7] The mother liquor can be further processed to recover the formate salt as a valuable byproduct.[7]
Data Presentation: Reaction Parameters and Yields
The following tables summarize key quantitative data from various sources regarding the industrial synthesis of this compound.
Table 1: Typical Reaction Conditions for this compound Synthesis
| Parameter | Calcium Hydroxide Process | Sodium Hydroxide Process | Reference(s) |
| Catalyst | Calcium Hydroxide (Ca(OH)₂) | Sodium Hydroxide (NaOH) | [5] |
| Formaldehyde:Acetaldehyde Molar Ratio | 4.5:1 to 8:1 | 5:1 to 10:1 | [8][10] |
| Catalyst:Acetaldehyde Molar Ratio | - | 1:1 to 1.3:1 | [8] |
| Reaction Temperature | 15 - 45 °C | 40 - 70 °C | [11] |
| pH | - | 10 - 11 (initial) | [5] |
Table 2: Reported Yields and Purity of this compound
| Catalyst | Yield (based on Acetaldehyde) | Monothis compound Purity | Byproducts | Reference(s) |
| Calcium Hydroxide | ~75% | High | Formose sugars | |
| Sodium Hydroxide | 85 - 90% | 85 - 90% (technical grade) | Dithis compound, Trithis compound, Formals | [5][12] |
| Heterogeneous (Na/SnO₂) | 39% selectivity at 59% formaldehyde conversion | - | Penta-derivatives, diols | [6] |
Experimental Protocols
Laboratory Scale Synthesis of this compound
This protocol is based on a typical laboratory procedure for the synthesis of this compound.
Materials:
-
Formaldehyde solution (37 wt. % in H₂O)
-
Acetaldehyde
-
Calcium Hydroxide (Ca(OH)₂) or Sodium Hydroxide (NaOH)
-
Formic Acid
-
Deionized Water
Procedure:
-
Reaction Setup: A stirred reactor is charged with an aqueous solution of formaldehyde.
-
Reagent Addition: Acetaldehyde and the base catalyst (either a slurry of Ca(OH)₂ or a solution of NaOH) are added slowly and simultaneously to the formaldehyde solution while maintaining vigorous stirring. The temperature of the reaction mixture is carefully controlled within the desired range (e.g., 20-60°C) using a cooling bath.
-
Reaction Monitoring: The reaction is allowed to proceed for a set period, typically several hours, until the concentration of acetaldehyde is minimized.
-
Neutralization: The reaction mixture is then neutralized to a pH of 6-7 by the addition of formic acid.
-
Concentration and Crystallization: The neutralized solution is transferred to a rotary evaporator and concentrated under reduced pressure until crystals of this compound begin to form. The flask is then cooled to induce further crystallization.
-
Isolation and Purification: The crystalline product is collected by vacuum filtration and washed with cold deionized water. The crude product can be further purified by recrystallization from hot water.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. US3968176A - Process for producing this compound - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. westrchem.com [westrchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. US5741956A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 6. research.chalmers.se [research.chalmers.se]
- 7. This compound – Process description | Alder s.p.a. [alder.it]
- 8. US3410915A - Process for continuous manufacture of this compound - Google Patents [patents.google.com]
- 9. niir.org [niir.org]
- 10. US7569736B2 - Process for producing monothis compound of high purity and monothis compound produced by the process - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. scribd.com [scribd.com]
An In-depth Technical Guide to the Key Chemical Reactions of Pentaerythritol's Hydroxyl Groups
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical reactions involving the four primary hydroxyl groups of pentaerythritol (B129877). As a versatile polyol, this compound serves as a crucial building block in the synthesis of a wide array of derivatives with significant applications in polymers, explosives, lubricants, and pharmaceuticals. This document details the fundamental reaction pathways of esterification, etherification, nitration, and the formation of acetals and ketals, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development.
Esterification: The Gateway to Polyesters, Resins, and Lubricants
The esterification of this compound's hydroxyl groups with carboxylic acids is a cornerstone of its industrial use, leading to the formation of mono-, di-, tri-, and tetra-esters. These esters are integral to the production of alkyd resins, plasticizers, synthetic lubricants, and rosin (B192284) esters for adhesives and coatings.[1][2][3][4] The reaction is typically catalyzed by an acid and proceeds in a stepwise manner.[1][5]
Quantitative Data Summary: this compound Esterification
| Carboxylic Acid | Catalyst | Temperature (°C) | Molar Ratio (Acid:PE-OH) | Reaction Time (h) | Conversion/Yield (%) | Key Findings & Reference |
| Rosin | None (Thermal) | 260 - 290 | 0.8 - 1.2 | 4 | 62.7 - 86.6 (Conversion) | Kinetic study on the formation of mono-, di-, tri-, and tetra-esters. Activation energies were determined for each step.[5][6] |
| Oleic Acid | p-Toluenesulfonic acid | 160 | 4.4:1 (Acid:PE) | 4 | 96 (Polyol Conversion), 80 (Final Yield after purification) | Use of a homogeneous sulfonic acid catalyst.[7] |
| Oleic Acid | Organotin (Fascat 2003) | 220 | - | - | 98.5 (Acid Conversion) | High conversion and selectivity towards tri- and tetra-esters.[8] |
| Oleic Acid | Tributyl phosphate | 220 | 1.1:1 | 5 | 96 (Yield) | High-temperature synthesis of this compound esters.[7][8] |
| Isomeric Monocarboxylic Acids (C4-C8) | None (Self-catalyzed) | 100 - 110 | 8:1 (Acid:PE) | 12 - 40 | 95 - 96 (Tetraester Yield) | Synthesis of tetraesters with high purity (>99.6%).[9] |
| Saturated Fatty Acids (C4-C10) | Tin catalyst | 130 - 195 | - | 4 - 8 | > 99.5 (Conversion) | High conversion rate and product quality with low hydroxyl value.[10] |
| Caproic Acid | None (Thermal) | 170 | Excess Acid | - | k_mono ≈ 2.0 h⁻¹, k_di ≈ 1.0 h⁻¹, k_tri ≈ 0.84 h⁻¹, k_tetra ≈ 0.72 h⁻¹ | Kinetic study showing decreasing reaction rate with increasing esterification.[11] |
Experimental Protocol: Generalized Esterification of this compound
This protocol provides a general procedure for the synthesis of this compound esters. Specific parameters should be optimized based on the carboxylic acid and desired degree of esterification.
Materials:
-
This compound
-
Carboxylic acid (e.g., oleic acid, rosin, caproic acid)
-
Catalyst (e.g., p-toluenesulfonic acid, stannous oxalate)
-
Solvent (optional, e.g., toluene (B28343) for azeotropic removal of water)
-
Nitrogen gas supply
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous sodium sulfate (B86663) (for drying)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer or thermocouple
-
Dean-Stark apparatus (if using azeotropic removal of water)
-
Condenser
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reactor Setup: Assemble the three-necked flask with a mechanical stirrer, thermometer, and a Dean-Stark trap fitted with a condenser. Purge the system with nitrogen to create an inert atmosphere.
-
Charging Reactants: Charge the flask with this compound, the carboxylic acid, the catalyst (typically 0.1-1% by weight of reactants), and the solvent if applicable. The molar ratio of carboxylic acid to this compound hydroxyl groups will determine the degree of esterification.
-
Reaction: Heat the mixture to the desired temperature (typically 160-280°C) with continuous stirring. Water produced during the reaction is removed, either by distillation or azeotropically with a solvent.[6]
-
Monitoring: Monitor the reaction progress by measuring the acid value of the mixture at regular intervals or by quantifying the amount of water collected. The reaction is considered complete when the acid value is stable and close to zero.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, it can be removed under reduced pressure.
-
Neutralize the acidic catalyst by washing the crude product with a dilute sodium bicarbonate solution, followed by water.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: The final product can be purified by vacuum distillation or column chromatography to remove any unreacted starting materials and byproducts.[7]
Characterization: The resulting this compound esters can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to observe the appearance of the ester carbonyl peak, Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure, and Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment.
Signaling Pathways and Logical Relationships
Caption: Stepwise esterification of this compound with a carboxylic acid.
Etherification: Building Blocks for Polymers and Resins
The hydroxyl groups of this compound can undergo etherification to form ethers with diverse properties. A notable example is the synthesis of this compound allyl ethers, which are valuable monomers and cross-linking agents in polymer chemistry due to the reactivity of the allyl groups. The Williamson ether synthesis is a common method for this transformation.
Quantitative Data Summary: this compound Allyl Ether Synthesis
| Alkylating Agent | Base | Catalyst | Solvent | Temperature (°C) | Yield (%) | Product Distribution | Reference |
| Allyl Chloride | Sodium Hydroxide (B78521) | PEP type polyether (Phase Transfer Catalyst) | - | - | 99.0 - 99.6 | Triallyl ether: 90.0 - 90.7%, Diallyl ether: 5.0 - 5.7%, Tetraallyl ether: 4.3 - 4.6% | High selectivity for the triallyl ether is achieved using a phase transfer catalyst.[12] |
| Allyl Chloride | Sodium Hydroxide | Allyl Alcohol (Accelerator) | Water | 90 - 100 | 92 | Triallyl ether: 81%, Diallyl ether: 11.5%, Tetraallyl ether: 7.5% | Use of an accelerator in aqueous medium.[6] |
Experimental Protocol: Synthesis of this compound Allyl Ether (Williamson Ether Synthesis)
This protocol outlines a general procedure for the synthesis of this compound allyl ether.
Materials:
-
This compound
-
Allyl chloride (or other alkylating agent)
-
Sodium hydroxide (or other strong base)
-
Phase transfer catalyst (e.g., a polyether or quaternary ammonium (B1175870) salt)
-
Water
Equipment:
-
Reaction kettle with a stirrer, condenser, and dropping funnel
-
Heating and cooling system
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reactor Setup: Charge the reaction kettle with this compound, the phase transfer catalyst, and the base (e.g., aqueous sodium hydroxide).
-
Reaction Initiation: Stir the mixture and heat to the desired reaction temperature (e.g., 90-100°C).
-
Addition of Alkylating Agent: Slowly add the allyl chloride to the reaction mixture through the dropping funnel. The reaction is exothermic and may require cooling to maintain the desired temperature.
-
Reaction Completion: After the addition is complete, continue stirring at the reaction temperature for a specified period to ensure the reaction goes to completion.
-
Work-up:
-
Cool the reaction mixture.
-
Add water to dissolve the inorganic salts.
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer with water to remove any remaining impurities.
-
-
Purification:
-
Perform atmospheric distillation to remove any low-boiling substances.
-
Carry out vacuum distillation to isolate the this compound allyl ether products.[12]
-
Characterization: The product distribution (mono-, di-, tri-, and tetra-allyl ethers) can be determined by GC-MS. The chemical structure can be confirmed by NMR and FTIR spectroscopy.
Logical Relationship of this compound Derivatives
References
- 1. 115-77-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. Dithis compound | C10H22O7 | CID 31352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sanjaychemindia.com [sanjaychemindia.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound TRIALLYL ETHER synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis of Fatty Acid Esters of Selected Higher Polyols Over Homogeneous Metallic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C(CH2OH)4 | CID 8285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Features of the synthesis of this compound esters and carboxylic acids of aliphatic isomeric structure | Emelyanov | Fine Chemical Technologies [finechem-mirea.ru]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. CN111517925A - A kind of preparation method of this compound allyl ether - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis and Properties of Dipentaerythritol and Tripentaerythritol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipentaerythritol (B87275) (DPE) and trithis compound (B147583) (TPE) are polyhydric alcohols with unique, highly functionalized structures that make them valuable intermediates in a variety of advanced applications, including polymer chemistry, high-performance lubricants, and potentially in drug delivery systems. This technical guide provides a comprehensive overview of the synthesis, purification, and physicochemical properties of DPE and TPE. Detailed experimental protocols for key synthesis and analytical methods are presented, along with a comparative summary of their quantitative properties. Furthermore, this document illustrates the core chemical pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding for research, development, and drug development professionals.
Introduction
Dithis compound and trithis compound are higher-order oligomers of This compound (B129877), characterized by their ether-linked polyol structures. DPE possesses six primary hydroxyl groups, while TPE has eight, bestowing them with high functionality for crosslinking and derivatization.[1][2] Their dense hydroxyl concentrations lead to properties such as high thermal stability, which are leveraged in the manufacturing of synthetic resins, explosives, and lubricants.[3][4] In the context of pharmaceutical sciences, the polyol nature of these molecules presents opportunities for their use as excipients or as scaffolds in the design of drug delivery systems.[5]
Synthesis of Dithis compound and Trithis compound
The primary industrial production of DPE and TPE occurs as a byproduct during the synthesis of this compound.[6] This process involves a base-catalyzed aldol (B89426) condensation of formaldehyde (B43269) and acetaldehyde (B116499), followed by a crossed Cannizzaro-Tollens reaction.[7] The formation of DPE and TPE is generally favored by adjusting the molar ratio of the reactants, with a higher formaldehyde to acetaldehyde ratio promoting the formation of these higher oligomers.[7]
Alternatively, DPE can be synthesized directly from this compound through an acid-catalyzed dehydration condensation.[8][9][10]
Synthesis via this compound Production
The foundational reaction for this compound and its oligomers is the condensation of formaldehyde and acetaldehyde in the presence of a base, such as calcium hydroxide (B78521) or sodium hydroxide.[7][11]
Step 1: Aldol Condensation Acetaldehyde undergoes three successive aldol additions with formaldehyde to form pentaerythrose (trimethylol acetaldehyde).[7]
Step 2: Crossed Cannizzaro-Tollens Reaction Under alkaline conditions and in the presence of excess formaldehyde, pentaerythrose is reduced to this compound, while formaldehyde is oxidized to formate.[7]
Step 3: Formation of Dithis compound and Trithis compound The formation of DPE and TPE occurs through the etherification of this compound. This is thought to happen through the reaction of this compound with intermediates of its own synthesis, such as pentaerythrose, or through direct reactions with formaldehyde under specific conditions to form ether linkages.[7]
Direct Synthesis of Dithis compound from this compound
Dithis compound can also be synthesized by the acid-catalyzed dehydration of this compound. This method allows for a more targeted production of DPE.[8][9][10]
Experimental Protocols
Synthesis of Trithis compound via Modified this compound Synthesis[7]
-
Reactor Setup: A stainless steel reaction kettle is charged with 7.9g of MgO, 11g of this compound, and 22g of water.
-
Temperature Control: The reaction kettle is maintained at 40°C in a water bath.
-
Reactant Preparation: A reactant solution is prepared by uniformly mixing 15ml of a 20% aqueous acetaldehyde solution with 27ml of a 37% aqueous formaldehyde solution.
-
Reactant Addition: The reactant solution is continuously added to the reaction kettle over a period of 30 minutes using a micro plunger pump.
-
Reaction: The mixture is stirred for an additional three hours after the reactant addition is complete.
-
Work-up: The mixture is filtered, and the filtrate is acidified with dilute hydrochloric acid. The solution is then decolorized with activated carbon (Norite), filtered, and concentrated under reduced pressure to induce crystallization.
-
Purification: The resulting crystals are collected and can be further purified by recrystallization from hot water.
Direct Synthesis of Dithis compound from this compound[8][9][10]
-
Reaction Setup: A suspension of this compound in sulfolane (B150427) (PE/sulfolane ratio = 2333 g/L) is prepared in a batch reactor.
-
Catalyst: A low amount of sulfuric acid (0.5 mol%) is added as the catalyst.
-
Reaction Conditions: The reaction is carried out at 175°C for 60 minutes.
-
Product Isolation: After the reaction, the dithis compound is isolated. This process can achieve approximately 50% selectivity for DPE at 50% PE conversion.
Purification by Fractional Crystallization[12][13]
The separation of DPE and TPE from each other and from this compound is primarily achieved through fractional crystallization, which exploits their differing solubilities in various solvents.
-
Solvent Selection: Water is a common solvent for fractional crystallization. The solubility of both DPE and TPE in water is limited but varies with temperature. Aqueous solutions of acids like formic acid, hydrochloric acid, or sulfuric acid can enhance the solubility of TPE, aiding in its separation.[12][13]
-
Procedure for TPE Purification:
-
A mixture containing DPE and TPE is suspended in water at a temperature where most of the DPE dissolves, while a significant portion of the TPE remains undissolved.
-
The undissolved TPE is filtered off.
-
The crude TPE is then dissolved in a hot aqueous acid solution (e.g., hydrochloric or sulfuric acid).
-
The hot solution is filtered to remove any insoluble impurities.
-
The filtrate is allowed to cool, leading to the crystallization of purified TPE.[13]
-
Physicochemical Properties
The physical and chemical properties of dithis compound and trithis compound are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Dithis compound | Trithis compound |
| CAS Number | 126-58-9[2] | 78-24-0[14] |
| Molecular Formula | C₁₀H₂₂O₇[2] | C₁₅H₃₂O₁₀[4] |
| Molecular Weight | 254.28 g/mol [15] | 372.41 g/mol [4] |
| Appearance | White crystalline solid[2][3] | White or ivory-colored, hygroscopic crystalline powder[4] |
| Melting Point | 215-222.5 °C[2][16] | 225 °C (decomposes)[17][18] |
| Density | 1.365 g/cm³[19] | - |
| Solubility in Water | 0.22 g/100 mL[19] | Sparingly soluble |
Table 2: Solubility in Organic Solvents at 25°C
| Solvent | Dithis compound Solubility ( g/100 g) | Trithis compound Solubility |
| Methanol | 0.25[15] | - |
| Ethanol | 0.07[15] | - |
| Acetone | < 0.1[15] | - |
| Benzene | < 0.1[15] | - |
Table 3: Spectroscopic Data
| Spectroscopy | Dithis compound | Trithis compound |
| ¹H NMR | Spectral data available[15][20][21] | Predicted spectral data available[22] |
| ¹³C NMR | Spectral data available[21] | Predicted spectral data available[22] |
| IR | Spectral data available[15] | Spectral data available[23] |
| Mass Spectrometry | Spectral data available[15] | - |
Applications
Dithis compound and trithis compound are utilized in a range of industrial applications, primarily leveraging their high functionality.
-
Polymers and Resins: They are key components in the production of alkyd resins for high-performance paints and coatings, as well as in polyurethanes, where they act as crosslinking agents to enhance thermal and mechanical properties.[1][14]
-
Lubricants: Their esters are used as advanced synthetic lubricants, particularly in applications requiring high thermal stability, such as aviation lubricants.[3][24]
-
PVC Stabilizers: They are used in the formulation of PVC heat stabilizers.[24]
-
Drug Development: While not directly used as active pharmaceutical ingredients, their derivatives have potential applications in drug delivery systems as carriers or as excipients in pharmaceutical formulations.[5]
Visualized Workflows and Pathways
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Caption: Synthesis pathway of DPE and TPE from acetaldehyde and formaldehyde.
Caption: Workflow for the direct synthesis of dithis compound from this compound.
Caption: Experimental workflow for the purification of trithis compound.
Conclusion
Dithis compound and trithis compound are highly functional polyols with significant industrial importance. Their synthesis, primarily as byproducts of this compound production or through direct synthesis, yields versatile molecules with applications in numerous fields. The detailed protocols and property data presented in this guide offer a valuable resource for researchers and professionals exploring the use of these compounds in advanced materials and pharmaceutical applications. The unique structures of DPE and TPE continue to present opportunities for innovation in polymer science and drug delivery.
References
- 1. benchchem.com [benchchem.com]
- 2. Di-Pentaerythrit for High-Quality Coatings. Buy Now at PENPET [penpet.com]
- 3. The properties and applications of dithis compound CAS - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 4. Trithis compound (CAS 78-24-0) – High-Purity Research Grade [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. Trithis compound | C15H32O10 | CID 66219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Collection - Synthesis of Dithis compound from this compound under Acidic Conditions - Organic Process Research & Development - Figshare [acs.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. US2420497A - Processes for the purification of trithis compound - Google Patents [patents.google.com]
- 14. nbinno.com [nbinno.com]
- 15. Dithis compound | C10H22O7 | CID 31352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Dithis compound | Nakhl Asmari Group [napc.ir]
- 17. 78-24-0 CAS MSDS (TRIthis compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 18. Trithis compound technical grade 78-24-0 [sigmaaldrich.com]
- 19. Dithis compound - Wikipedia [en.wikipedia.org]
- 20. Dithis compound(126-58-9) 1H NMR [m.chemicalbook.com]
- 21. This compound(115-77-5) 1H NMR [m.chemicalbook.com]
- 22. benchchem.com [benchchem.com]
- 23. TRIthis compound(78-24-0) IR Spectrum [chemicalbook.com]
- 24. Page loading... [wap.guidechem.com]
Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of Pentaerythritol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive health and safety information for the handling of pentaerythritol (B129877) in a laboratory setting. Adherence to these guidelines is crucial for ensuring a safe research environment and minimizing potential risks.
Understanding this compound: Physical and Chemical Properties
This compound is a white, odorless, crystalline solid.[1][2][3][4][5] It is a polyol with the chemical formula C(CH₂OH)₄.[6] A thorough understanding of its properties is the foundation of safe handling.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂O₄ | [7][8] |
| Molecular Weight | 136.15 g/mol | [8][9][10] |
| Appearance | White crystalline powder/solid | [2][6][11] |
| Odor | Odorless | [1][2][3][5][10] |
| Melting Point | 253-264 °C (487.4 - 507.2 °F) | [5][10][11] |
| Boiling Point | 276 °C (528.8 °F) at 30 mmHg (sublimes) | [1][4][10][11] |
| Solubility in Water | 5.6 - 62 g/L at 15-20 °C | [7][12] |
| Density | 1.37 - 1.399 g/cm³ at 20 °C | [7][11][12] |
| Vapor Pressure | 8e-08 to 1 mmHg at 20 °C | [2][4][10] |
| Flash Point | >150 - 240 °C (>302 - 464 °F) | [3][9][10][13] |
| Autoignition Temperature | 490 °C (914 °F) | [5][10][13] |
Hazard Identification and Toxicological Data
While this compound is not classified as a hazardous substance according to GHS, it is crucial to handle it with care.[7][8] The primary hazards are associated with its physical form (dust) and potential for combustion under specific conditions.
Acute Toxicity:
| Route | Species | Value | Source |
| Oral (LD50) | Rat | > 5,110 mg/kg | [14] |
| Dermal (LD50) | Rabbit | > 10,000 mg/kg | [14] |
| Inhalation (LC50) | Rat | > 5.15 mg/L/4h (dust/mist) | [14] |
Health Effects:
-
Inhalation: Breathing in dust may cause respiratory irritation.[9]
-
Eye Contact: May cause mechanical irritation.[9]
-
Skin Contact: Not generally considered a skin irritant, but prolonged contact may cause mild irritation.[9][14]
-
Ingestion: No adverse effects are expected with small amounts; however, large quantities may lead to gastrointestinal discomfort.[9]
This compound is not found to be a skin or respiratory sensitizer, germ cell mutagen, or carcinogenic.[14]
Occupational Exposure Limits
To ensure personnel safety, it is essential to adhere to established occupational exposure limits for this compound dust.
| Organization | TWA (Total Dust) | TWA (Respirable Fraction) | Source |
| OSHA PEL | 15 mg/m³ | 5 mg/m³ | [4][8][10][13][15] |
| NIOSH REL | 10 mg/m³ | 5 mg/m³ | [4][13] |
| ACGIH TLV | 10 mg/m³ | - | [5][8][10][13] |
| Safe Work Australia | 10 mg/m³ (inhalable dust) | - | [9] |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is paramount in preventing accidents and ensuring the integrity of the chemical.
Handling:
-
Use in a well-ventilated area to keep airborne concentrations low.[13][16]
-
Minimize dust generation and accumulation.[9][13] Dry powders can build static electricity charges.[9]
-
Wear appropriate personal protective equipment (see Section 5).[16]
Storage:
-
Keep containers tightly closed in their original packaging.[16][18][19]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[3][9][11][13][14][16]
-
Protect containers from physical damage.[16]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for minimizing exposure.
-
Eye Protection: Wear safety glasses with side shields or goggles.[7][8][10]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber with a thickness >0.11 mm) are recommended.[7]
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[18][20]
-
Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved particulate respirator (e.g., P1 or N95).[7][9][21]
References
- 1. This compound | Occupational Safety and Health Administration [osha.gov]
- 2. This compound | C(CH2OH)4 | CID 8285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ICSC 1383 - this compound [inchem.org]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 5. This compound CAS#: 115-77-5 [m.chemicalbook.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. carlroth.com [carlroth.com]
- 8. chemdmart.com [chemdmart.com]
- 9. redox.com [redox.com]
- 10. fishersci.com [fishersci.com]
- 11. This compound | 115-77-5 [chemicalbook.com]
- 12. This compound - Sciencemadness Wiki [sciencemadness.org]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. carlroth.com [carlroth.com]
- 15. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 16. sdfine.com [sdfine.com]
- 17. Specification for storage and transport of this compound-Chemwin [en.888chem.com]
- 18. isotope.com [isotope.com]
- 19. lobachemie.com [lobachemie.com]
- 20. westrchem.com [westrchem.com]
- 21. interatlaschemical.com [interatlaschemical.com]
Methodological & Application
Application Notes and Protocols for Pentaerythritol in Alkyd Resin Synthesis for Coatings
Introduction to Pentaerythritol (B129877) in Alkyd Resins
This compound (C₅H₁₂O₄) is a highly versatile polyhydric alcohol crucial in the synthesis of alkyd resins for the coatings industry.[1][2] Its symmetrical structure features four primary hydroxyl groups, which allows for a high degree of cross-linking during polymerization.[1][3] This high functionality is instrumental in producing alkyd resins that yield coatings with enhanced durability, superior gloss and gloss retention, improved chemical resistance, and faster drying times compared to resins synthesized with lower functionality polyols like glycerol.[1][4][5]
The use of this compound is particularly advantageous in the formulation of high-performance and high-solids coatings, as its compact and branched structure can lead to lower viscosity at a given molecular weight, thereby reducing the need for volatile organic compounds (VOCs).[6] These attributes make this compound-based alkyd resins suitable for a wide range of applications, including decorative paints, industrial and protective coatings, automotive finishes, and wood varnishes.[1][4]
Comparative Performance of Polyols in Alkyd Resins
The choice of polyol is a critical determinant of the final properties of an alkyd resin. The following table provides a qualitative and quantitative comparison between this compound and glycerol, another commonly used polyol.
| Property | Glycerol (Functionality: 3) | This compound (Functionality: 4) | Performance Enhancement with this compound |
| Drying Time | Moderate | Faster | Accelerated drying due to higher cross-linking density. |
| Hardness | Good | Very Good to Excellent | Increased film hardness and durability.[4][7] |
| Gloss and Gloss Retention | Good | Very Good to Excellent | Superior initial gloss and long-term retention.[1][5] |
| Water Resistance | Moderate | Good to Very Good | Improved resistance to water and moisture.[5][6] |
| Chemical Resistance | Moderate | Good to Very Good | Enhanced resistance to chemicals.[1][6] |
| Viscosity at same Oil Length | Low | Moderate | Higher viscosity, which can be beneficial for certain applications.[6] |
| Suitability for High-Solids Coatings | Limited | Moderate to Good | Enables formulations with higher solids content.[6] |
Note: The specific quantitative values can vary depending on the complete resin formulation, including the type of oil and dibasic acid used, as well as the synthesis conditions.
Experimental Protocols
The synthesis of this compound-based alkyd resins is typically a two-stage process: alcoholysis (or monoglyceride formation) followed by polyesterification.
Protocol 1: Synthesis of a Long-Oil Alkyd Resin Using this compound (Two-Stage Alcoholysis-Polyesterification)
This protocol outlines the synthesis of a long-oil alkyd resin suitable for decorative and protective coatings.
Materials:
-
Soybean Oil
-
This compound
-
Phthalic Anhydride (B1165640)
-
Litharge (PbO) or other suitable catalyst (e.g., calcium oxide, lithium hydroxide)
-
Xylene (for azeotropic distillation)
-
Inert Gas (e.g., Nitrogen)
Equipment:
-
Five-neck reaction kettle equipped with a mechanical stirrer, thermometer, inert gas inlet, and a Dean-Stark trap with a condenser.
-
Heating mantle
-
Titration apparatus for acid value determination
-
Viscometer (e.g., Gardner-Holdt bubble viscometer or rotational viscometer)
Procedure:
Stage 1: Alcoholysis
-
Charge the soybean oil and this compound into the reaction kettle.
-
Add the catalyst (e.g., 0.05% by weight of the oil).[6]
-
Begin stirring and start a slow stream of inert gas over the reaction mixture to prevent oxidation.
-
Heat the mixture to 230-240°C.[6]
-
Monitor the reaction by taking samples periodically and checking for solubility in methanol (B129727) (typically a 1:3 ratio of sample to methanol). The reaction is complete when the mixture is soluble, indicating the formation of monoglycerides. This stage can take 1-2 hours.[6]
-
Once the alcoholysis is complete, cool the reaction mixture to below 200°C.[6]
Stage 2: Polyesterification
-
Add the phthalic anhydride and xylene to the flask.
-
Increase the temperature to 230-240°C and begin collecting the water of esterification in the Dean-Stark trap.[6]
-
Monitor the progress of the reaction by measuring the acid value and viscosity of the resin at regular intervals (e.g., every 30-60 minutes).
-
Continue the reaction until the desired acid value (typically below 15 mg KOH/g) and viscosity are reached.[6][8]
-
Once the reaction is complete, cool the resin to a safe handling temperature (e.g., below 150°C) and add a suitable solvent to achieve the desired solids content.
In-Process Monitoring
Acid Value Determination:
-
Accurately weigh about 1 g of the resin sample into a conical flask.
-
Dissolve the sample in a suitable solvent mixture (e.g., 50:50 toluene/isopropanol).
-
Add a few drops of phenolphthalein (B1677637) indicator.
-
Titrate with a standardized solution of potassium hydroxide (B78521) (KOH) in ethanol (B145695) until a faint pink endpoint is observed.[6]
-
Calculate the acid value using the following formula: Acid Value (mg KOH/g) = (V × N × 56.1) / W Where:
-
V = Volume of KOH solution used (mL)
-
N = Normality of the KOH solution
-
W = Weight of the resin sample (g)
-
Viscosity Measurement: Viscosity can be monitored using methods such as bubble viscometers (e.g., Gardner-Holdt) or rotational viscometers. For in-process monitoring, a simple comparison to a standard of known viscosity can be effective.[6]
Visualizations
Caption: Workflow for the two-stage synthesis of this compound-based alkyd resin.
References
- 1. saatchi-global.com [saatchi-global.com]
- 2. Understanding this compound: A Key Chemical in Modern Industry - Sinobio Chemistry [sinobiochemistry.com]
- 3. db-thueringen.de [db-thueringen.de]
- 4. The main use of this compound in the paint industry - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
Application of Pentaerythritol in the Production of Synthetic Lubricants: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Pentaerythritol (B129877) (PE) serves as a fundamental polyol building block in the synthesis of high-performance polyol ester (POE) synthetic lubricants. Due to the absence of hydrogen atoms on the beta-carbon, this compound esters exhibit exceptional thermal and oxidative stability, making them suitable for demanding applications where mineral oils and other synthetic base stocks falter.[1][2] These lubricants are characterized by a high viscosity index, excellent low-temperature fluidity, low volatility, and inherent biodegradability.[3][4][5] This document provides an overview of the applications, key performance data, and detailed protocols for the synthesis and characterization of this compound-based lubricants.
Applications of this compound-Based Lubricants
This compound esters are versatile base oils used in a wide array of lubricant formulations, including:
-
Aviation and Aerospace: They are the primary base stock for jet engine and gas turbine oils, where high thermal stability and resistance to oxidation are critical.[4][6]
-
Automotive Lubricants: Used in high-performance engine oils and as additives to enhance the efficiency of manufacturing processes.[5][7]
-
Industrial Applications: Formulated for use in air compressors, industrial gearboxes, and high-temperature chains.[3][8]
-
Environmentally Friendly Lubricants: Their biodegradable nature makes them an excellent choice for applications where environmental contamination is a concern.[3][7]
-
Refrigeration Oils: Compatible with modern, environmentally friendly refrigerants.[5][8]
Data Presentation: Physicochemical Properties
The properties of this compound esters are largely determined by the type of fatty acids used in the esterification process. The following tables summarize typical physicochemical properties of various this compound ester base oils.
Table 1: General Properties of this compound Esters
| Property | Value | Reference |
| Thermal Stability | Up to 260°C | [4] |
| Oxidative Stability | High | [4][5] |
| Viscosity Index | High | [4][5] |
| Low-Temperature Performance | Excellent | [5] |
| Flash Point | High | [4][5] |
| Volatility | Low | [4][5] |
| Biodegradability | Good | [3][5] |
Table 2: Comparative Properties of Specific this compound Esters
| Ester Type | Viscosity @ 40°C (cSt) | Viscosity @ 100°C (cSt) | Viscosity Index | Flash Point (°C) | Pour Point (°C) | Reference |
| This compound Tetraoleate | --- | --- | --- | --- | --- | [3] |
| This compound Tetrastearate | --- | --- | --- | --- | --- | [7] |
| Palm Oil this compound Ester | --- | --- | 147 | 300 | 17 | [2] |
| PE Ester from 10-undecylenic acid | 212.1 | 80 | 406 | 301 | -15 | [9] |
| JDPOE 2732D | 32 | 5.2 | 88 | 250 | -55 | [8] |
| JDPOE 2768D | 68 | 8.5 | 94 | 265 | -50 | [8] |
| JDPOE 2710DH | 100 | 11 | 94 | 280 | -40 | [8] |
| JDPOE 2722DH | 220 | 19 | 97 | 290 | -35 | [8] |
Experimental Protocols
Synthesis of this compound Esters via Direct Esterification
This protocol describes a general method for the synthesis of this compound esters from this compound and a mixture of carboxylic acids.
Materials:
-
This compound (mono or technical grade)
-
Carboxylic acids (e.g., C5-C10 linear or branched acids)[10]
-
Esterification catalyst (e.g., p-toluenesulfonic acid, sodium bisulfate, tetrabutyl titanate)[9][10]
-
Nitrogen gas supply
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate (B86663)
-
Activated carbon[13]
Equipment:
-
Four-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer/thermocouple
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum filtration apparatus
Procedure:
-
Reaction Setup: Assemble the four-necked flask with the mechanical stirrer, thermometer, and Dean-Stark apparatus connected to a condenser. The fourth neck can be used for nitrogen inlet.
-
Charging Reactants: Charge the flask with this compound, the desired carboxylic acids, the catalyst (typically 0.05-2.0% by weight of total reactants), and the azeotropic solvent.[10] A slight excess of the acid (10-15 wt%) is often used to drive the reaction to completion.[14]
-
Inert Atmosphere: Purge the system with nitrogen gas to create an inert atmosphere.
-
Heating and Reaction: Heat the mixture to the reaction temperature (typically 150-260°C) with continuous stirring.[10] Water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitoring the Reaction: The reaction progress can be monitored by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.[4] This can take between 2 to 10 hours.[10]
-
Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted acids. Wash with deionized water until the aqueous layer is neutral.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate and then filter. Remove the azeotropic solvent using a rotary evaporator under reduced pressure.
-
Purification: For higher purity, the crude ester can be treated with activated carbon and filtered.[13] Further purification can be achieved by vacuum distillation to remove any remaining volatile impurities.[15]
Characterization of this compound Esters
The synthesized esters should be characterized to determine their physicochemical properties.
3.2.1. Viscosity and Viscosity Index Determination (ASTM D445, ASTM D2270)
-
Protocol: Use a calibrated glass capillary viscometer to measure the kinematic viscosity of the lubricant at two different temperatures, typically 40°C and 100°C. The viscosity index is then calculated from these two measurements using the standard formula.[2]
3.2.2. Pour Point Determination (ASTM D97)
-
Protocol: The pour point is the lowest temperature at which the oil will continue to flow. The sample is cooled at a specified rate and examined at intervals of 3°C for flow characteristics.
3.2.3. Flash Point Determination (ASTM D92)
-
Protocol: The Cleveland Open Cup method is commonly used. The sample is heated at a constant rate in an open cup, and a small flame is passed over the surface at regular temperature intervals. The flash point is the lowest temperature at which the vapors above the liquid ignite.
3.2.4. Oxidative Stability (ASTM D2272 - Rotating Pressure Vessel Oxidation Test - RPVOT)
-
Protocol: This test measures the resistance of the oil to oxidation under controlled conditions of temperature and pressure in the presence of a copper catalyst. The time taken for a specified pressure drop is recorded as the oxidation stability.
3.2.5. Spectroscopic Analysis
-
Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the ester, look for the characteristic ester carbonyl (C=O) stretching peak around 1730-1750 cm⁻¹ and the C-O stretching peaks.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the synthesized ester and to determine its purity.[1][2]
Mandatory Visualizations
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. PENTAERYTHRITYL ESTERS [pacificspecialityoils.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Synthetic Group V Base Oil this compound Ester China Manufacturers Suppliers Factory Exporter [cn-lubricantadditive.com]
- 6. sylzyhg.com [sylzyhg.com]
- 7. nimbasia.com [nimbasia.com]
- 8. This compound Ester-Henan J&D Chemical_Focus on lubricant material [jdlubricant.com]
- 9. Lubricant aspects of this compound ester-based epoxide from 10-undecylenic acid - American Chemical Society [acs.digitellinc.com]
- 10. CN111218322A - A kind of this compound ester lubricating oil base oil and preparation method thereof - Google Patents [patents.google.com]
- 11. Synthesis of Ester from Waste Cooking Oil (WCO) and this compound via Dean-Stark Distillation for Potential Use as Biolubricant | Journal of Chemical Natural Resources [talenta.usu.ac.id]
- 12. researchgate.net [researchgate.net]
- 13. CN103539664A - Preparation method of this compound ester - Google Patents [patents.google.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Synthesis and Characterization of Pentaerythritol Tetranitrate (PETN)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the synthesis of Pentaerythritol (B129877) Tetranitrate (PETN) from its precursor, this compound, through nitration. PETN is a well-known nitrate (B79036) ester with significant applications, ranging from a powerful high-energy material to its use as a vasodilator in the treatment of heart conditions.[1][2][3] This note outlines two common synthetic routes: one utilizing fuming nitric acid and another employing a mixed acid (nitric and sulfuric) method.[1][4] It includes comprehensive experimental procedures, critical safety precautions, and methodologies for the characterization of the final product using modern analytical techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).[1]
Chemical Reaction Pathway
The synthesis of PETN is achieved through the esterification of the four hydroxyl groups of this compound with nitric acid. This reaction is highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of incompletely nitrated byproducts.[1][5] An excess of the nitrating agent is crucial to drive the reaction to completion.[1]
Caption: Nitration of this compound to form PETN.
Experimental Protocols & Methodologies
Extreme caution must be exercised during all stages of this synthesis. The reaction is highly exothermic, and the product is a high explosive. All work must be conducted in a specialized laboratory equipped with a fume hood, blast shields, and emergency cooling baths. Appropriate personal protective equipment (PPE), including safety glasses, face shields, and acid-resistant gloves, is mandatory. [6][7]
Protocol 1: Synthesis via Fuming Nitric Acid
This protocol is adapted from a method utilizing fuming nitric acid as the primary nitrating agent.[1]
Materials:
-
This compound (PE), finely powdered
-
Fuming Nitric Acid (99.5%)
-
Deionized Water
-
Sodium Carbonate (Na₂CO₃)
-
Ice
Procedure:
-
Preparation: Set up a batch reactor or beaker in a cooling bath (ice-salt mixture). Prepare a separate, larger emergency ice bath.[1]
-
Nitration: Carefully add fuming nitric acid to the reactor. Cool the acid to below 15°C.
-
Slowly add this compound powder in small portions to the stirred nitric acid. The acid-to-alcohol ratio should be approximately 5:1.[1]
-
Maintain the reaction temperature between 15°C and 20°C throughout the addition.[1] Constant monitoring is critical. If the temperature exceeds 25°C or brown nitrogen dioxide (NO₂) fumes appear, the mixture must be immediately poured into the emergency ice bath to quench the reaction.[1]
-
Precipitation: After the addition is complete, continue stirring for 15-30 minutes. Prepare a separate beaker with a large volume of an ice-water slurry (approx. 450 mL for a small-scale reaction).[1]
-
Slowly pour the reaction mixture into the ice water while stirring vigorously. PETN will precipitate as a white solid.[1][5]
-
Filtration and Neutralization: Filter the crude PETN from the solution. Wash the crystals with cold deionized water until the washings are neutral to litmus (B1172312) paper.
-
Perform a preliminary neutralization by washing the filtered product with a hot (approx. 50°C) 10% sodium carbonate solution to eliminate surface acidity, followed by another wash with cold water.[1]
-
Recrystallization: Transfer the wet PETN to a beaker containing a 10% acetone-water solution at 50°C and stir until fully dissolved.[1]
-
Add this solution to a larger volume of cold deionized water to recrystallize the PETN. The rate of addition and temperature will influence crystal size.[1]
-
Filter the purified crystals, wash with a small amount of cold water, and dry carefully at a low temperature.
Protocol 2: Synthesis via Mixed Acid (Nitric/Sulfuric)
This protocol utilizes a mixture of concentrated nitric and sulfuric acids. Sulfuric acid acts as a dehydrating agent, facilitating the nitration.
Materials:
-
This compound (PE), finely powdered
-
Concentrated Nitric Acid (e.g., d=1.52 g/mL)
-
Concentrated Sulfuric Acid (e.g., d=1.84 g/mL)
-
Deionized Water
-
Acetone
-
Ammonium (B1175870) Carbonate ((NH₄)₂CO₃) or Sodium Carbonate (Na₂CO₃)
Procedure:
-
Preparation: Prepare a cooling bath (ice-salt).
-
Nitration: In a beaker, add the required volume of nitric acid. Cool it to below 5°C.
-
Slowly add finely powdered this compound to the cold nitric acid with efficient stirring, ensuring the temperature does not exceed 25-30°C.
-
After the PE is added, gradually add concentrated sulfuric acid while continuing to stir and cool the mixture.
-
Isolation: Filter the precipitated crude PETN directly from the acid mixture using a suitable filter.
-
Washing: Wash the filtered product first with 50% sulfuric acid and then thoroughly with cold water until free of acid.
-
Purification: To remove occluded acid, dissolve the crude PETN in hot acetone to which a small amount of ammonium carbonate or sodium carbonate has been added.
-
Filter the hot solution into twice its volume of 90% ethanol or cold water to precipitate the PETN as fine, pure needles.
-
Filter the purified product, wash with a small amount of ethanol, and dry at a low temperature.
Data Presentation
Table 1: Summary of Reaction Conditions
| Parameter | Protocol 1 (Fuming HNO₃)[1] | Protocol 2 (Mixed Acid) |
| Nitrating Agent | Fuming Nitric Acid (99.5%) | Conc. HNO₃ + Conc. H₂SO₄ |
| Acid/Alcohol Ratio | ~5:1 (HNO₃ to PE) | ~4:1:1 (HNO₃ : H₂SO₄ : PE by parts) |
| Nitration Temperature | 15 - 20 °C | 25 - 30 °C (can be lower, <5°C) |
| Neutralizing Agent | Sodium Carbonate (Na₂CO₃) | Ammonium or Sodium Carbonate |
| Recrystallization | Acetone / Water | Acetone / Ethanol or Water |
| Reported Yield | 95.6 - 96.8 % | 85 - 95 % |
Table 2: Physicochemical & Explosive Properties of PETN
| Property | Value |
| Chemical Formula | C₅H₈N₄O₁₂[5] |
| Appearance | Colorless crystalline solid[5] |
| Melting Point | 141.3 °C[2] |
| Solubility | Insoluble in water; Soluble in acetone and dimethylformamide[2][3] |
| Detonation Velocity | ~8,400 m/s at 1.7 g/cm³[3] |
| Explosion Energy | 5810 kJ/kg[2] |
| Thermal Decomposition Onset | ~160 °C (can begin slowly at lower temperatures)[8] |
Experimental Workflow & Characterization
The overall process involves synthesis, purification, and subsequent characterization to confirm the identity, purity, and thermal properties of the synthesized PETN.
Caption: General workflow for PETN synthesis and analysis.
Characterization Methodologies
-
Fourier Transform Infrared (FTIR) Spectroscopy: Used to confirm the chemical structure of the synthesized product. Samples can be analyzed using KBr pellets or an ATR accessory.[1] The resulting spectrum should show strong characteristic absorption bands for the nitrate ester groups (O-NO₂), typically around 1650 cm⁻¹ (asymmetric stretch) and 1280 cm⁻¹ (symmetric stretch).
-
Differential Scanning Calorimetry (DSC): This technique is used to determine the melting point and observe thermal transitions. A small sample (~1-5 mg) is heated at a controlled rate (e.g., 10°C/min). A sharp endothermic peak should be observed at approximately 141°C, corresponding to the melting of PETN.[1][8]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition profiles. For PETN, significant mass loss typically begins above 165°C.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and quantifying any impurities, such as under-nitrated this compound derivatives or decomposition products.[8][9] A reverse-phase C-18 column is often used for separation.[9]
References
- 1. opastpublishers.com [opastpublishers.com]
- 2. This compound tetranitrate - Wikipedia [en.wikipedia.org]
- 3. This compound tetranitrate - Sciencemadness Wiki [sciencemadness.org]
- 4. scribd.com [scribd.com]
- 5. This compound Tetranitrate (PETN): Structure, Uses & Preparation [vedantu.com]
- 6. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 7. austinpowder.com [austinpowder.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols for Pentaerythritol in Intumescent Flame Retardant Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Intumescent flame retardant (IFR) systems are a class of fire protection materials that swell upon heating to form a multicellular, insulating char layer. This char layer acts as a physical barrier, effectively slowing down heat and mass transfer between the flame and the underlying material, thus providing fire resistance. A typical IFR formulation is a synergistic combination of three key components: an acid source, a carbon source (carbonific agent), and a blowing agent (spumific). Pentaerythritol (B129877) (PER) is a widely utilized and highly effective carbon source in these formulations.[1][2][3][4] This document provides detailed application notes on the role and use of this compound in IFR systems, along with protocols for key experimental evaluations.
Role of this compound in Intumescent Systems
This compound, a polyhydric alcohol with the formula C(CH₂OH)₄, serves as the primary carbon donor in intumescent formulations.[2][5] Its function is to form a stable carbonaceous char upon thermal decomposition. The effectiveness of this compound is realized through its synergistic interaction with the other IFR components, typically ammonium (B1175870) polyphosphate (APP) as the acid source and melamine (B1676169) (MEL) as the blowing agent.[1][6][7]
The mechanism of intumescence involving this compound can be summarized as follows:
-
Acid Decomposition: Upon exposure to heat (typically >240°C), the acid source, such as APP, decomposes to produce polyphosphoric acid.[8][9]
-
Esterification and Dehydration: The polyphosphoric acid acts as a catalyst, reacting with the hydroxyl groups of this compound. This esterification reaction leads to the dehydration of this compound at a lower temperature than its normal decomposition temperature.[1][10]
-
Char Formation: The dehydration and subsequent cross-linking reactions transform this compound into a stable, three-dimensional carbonaceous char.[3]
-
Gas Generation and Expansion: Simultaneously, the blowing agent, such as melamine, decomposes, releasing non-flammable gases like ammonia (B1221849) and nitrogen.[6] These gases cause the molten char to swell, creating a thick, porous, and insulating foam layer.
The resulting intumescent char provides fire protection through several mechanisms:
-
Thermal Insulation: The low thermal conductivity of the porous char layer significantly reduces the rate of heat transfer to the substrate material.
-
Mass Transfer Barrier: The char layer obstructs the flow of flammable volatile decomposition products from the substrate to the flame.
-
Oxygen Barrier: The char layer limits the diffusion of oxygen to the material surface, thereby inhibiting combustion.[2]
-
Endothermic Decomposition: The decomposition reactions of the IFR components are endothermic, absorbing heat and cooling the substrate.[4]
Data Presentation: Performance of this compound-Based IFR Formulations
The following tables summarize typical quantitative data for intumescent flame retardant formulations containing this compound. The data is compiled from various studies and is intended to be representative. Actual results will vary depending on the specific formulation, substrate, and testing conditions.
Table 1: Thermogravimetric Analysis (TGA) Data for IFR Components and Mixtures
| Sample | Tonset (5% weight loss) (°C) | Tmax (Maximum Decomposition Rate) (°C) | Char Residue at 700°C (%) |
| Polypropylene (PP) - Neat | ~350 | ~420 | < 1 |
| This compound (PER) | ~250 | ~300 | ~10-15 |
| Ammonium Polyphosphate (APP) | ~240 | ~310 & ~550 | ~40-50 |
| Melamine (MEL) | ~290 | ~350 | < 5 |
| PP/APP/PER (Typical IFR) | ~280 | ~330 & ~450 | ~25-35 |
Note: Tonset and Tmax values are approximate and can be influenced by heating rate and atmosphere.
Table 2: Flammability Test Data for Polypropylene (PP) with IFR Formulations
| Formulation (wt%) | LOI (%) | UL-94 Rating | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) |
| Neat PP | 18.0 | No Rating | ~1200 | ~100 |
| PP + 25% (APP:PER = 2:1) | 27.1 | V-1 | ~450 | ~60 |
| PP + 30% (APP:PER = 3:1) | 30.8 | V-0 | ~300 | ~50 |
| PP + 30% (APP:PER:MEL = 3:1:1) | 33.8 | V-0 | ~250 | ~45 |
LOI: Limiting Oxygen Index. A higher value indicates better flame retardancy. UL-94: A vertical burn test classification. V-0 is the highest rating for this test, indicating self-extinguishing behavior with no flaming drips.[2][6] pHRR and THR are typically measured by Cone Calorimetry.
Experimental Protocols
Detailed methodologies for key experiments used to evaluate the performance of intumescent flame retardant formulations are provided below.
1. Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability and char-forming ability of the IFR formulation.
-
Apparatus: Thermogravimetric Analyzer.
-
Procedure:
-
Accurately weigh 5-10 mg of the sample into a TGA crucible (e.g., alumina (B75360) or platinum).
-
Place the crucible in the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 30°C) to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).
-
Conduct the analysis under a controlled atmosphere, typically nitrogen or air, at a constant flow rate (e.g., 30-50 mL/min).
-
Record the sample weight as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition (Tonset), the temperature of maximum weight loss rate (Tmax), and the percentage of char residue at the final temperature.
-
2. Limiting Oxygen Index (LOI) Test (ASTM D2863)
-
Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of the material.[7][8][11]
-
Apparatus: LOI apparatus, consisting of a vertical glass chimney, gas flow meters for oxygen and nitrogen, and an igniter.
-
Procedure:
-
Prepare a test specimen of the material with standardized dimensions (e.g., for self-supporting plastics, 80-150 mm long, 10 mm wide, and 4 mm thick).
-
Mount the specimen vertically in the center of the glass chimney.
-
Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a specified flow rate. Start with an oxygen concentration expected to support combustion.
-
Ignite the top of the specimen with the igniter.
-
Observe the burning behavior of the specimen. The combustion is considered self-sustaining if the flame propagates along a certain length of the specimen or burns for a specified time.
-
Systematically vary the oxygen concentration in subsequent tests to find the minimum concentration at which flaming combustion is just sustained.
-
The LOI is expressed as the volume percentage of oxygen in the mixture.
-
3. UL-94 Vertical Burn Test
-
Objective: To classify the flammability of a plastic material based on its response to a small open flame under controlled laboratory conditions.[1][2][6]
-
Apparatus: UL-94 test chamber, Bunsen burner, specimen holder, timing device, and a cotton patch.
-
Procedure:
-
Prepare at least five test specimens with standard dimensions (typically 127 mm x 12.7 mm with a thickness not exceeding 13 mm).[3]
-
Clamp a specimen vertically from its top end.
-
Place a horizontal layer of dry absorbent cotton 300 mm below the specimen.
-
Apply a calibrated blue flame (20 mm high) to the center of the bottom edge of the specimen for 10 seconds.
-
Remove the flame and record the afterflame time (t₁).
-
Immediately after the flaming combustion ceases, re-apply the flame for another 10 seconds.
-
Remove the flame and record the second afterflame time (t₂) and the afterglow time (t₃).
-
Record whether any flaming drips ignite the cotton patch below.
-
Repeat the test for the remaining specimens.
-
Classify the material as V-0, V-1, or V-2 based on the criteria in the UL-94 standard (see table below).
-
Table 3: UL-94 Vertical Burn Classifications
| Criteria | V-0 | V-1 | V-2 |
| Afterflame time for each individual specimen (t₁ or t₂) | ≤ 10 s | ≤ 30 s | ≤ 30 s |
| Total afterflame time for any set of 5 specimens (Σt₁ + Σt₂) | ≤ 50 s | ≤ 250 s | ≤ 250 s |
| Afterflame plus afterglow time for each individual specimen after the second flame application (t₂ + t₃) | ≤ 30 s | ≤ 60 s | ≤ 60 s |
| Afterflame or afterglow of any specimen up to the holding clamp | No | No | No |
| Cotton indicator ignited by flaming drips | No | No | Yes |
Mandatory Visualizations
Caption: Mechanism of intumescent char formation with this compound.
Caption: Experimental workflow for evaluating IFR coatings.
Caption: Synergistic relationship between IFR components.
References
- 1. specialchem.com [specialchem.com]
- 2. worldoftest.com [worldoftest.com]
- 3. measurlabs.com [measurlabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scribd.com [scribd.com]
- 6. UL 94 - Wikipedia [en.wikipedia.org]
- 7. kiyorndlab.com [kiyorndlab.com]
- 8. matestlabs.com [matestlabs.com]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. Combustion (Fire) Tests for Plastics | UL [ul.com]
- 11. Oxygen Index ASTM D2863 [intertek.com]
Gas Chromatography Methods for the Analysis of Pentaerythritol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of pentaerythritol (B129877) using gas chromatography (GC). Due to its low volatility, this compound requires derivatization prior to GC analysis. The two most common derivatization techniques, acetylation and silylation, are described herein. These methods are applicable for the determination of this compound in various matrices, including reaction mixtures and formulated products.
Principle
The quantitative analysis of this compound by gas chromatography involves a two-step process:
-
Derivatization: The polar hydroxyl groups of this compound are chemically modified to form less polar, more volatile derivatives. This is typically achieved through acetylation to form this compound tetraacetate or silylation to form the trimethylsilyl (B98337) (TMS) ether derivative.
-
Chromatographic Separation and Detection: The resulting derivatives are then separated on a GC column and detected by a flame ionization detector (FID) or a mass spectrometer (MS). Quantification is achieved by comparing the peak area of the derivatized this compound to that of a known standard, often with the use of an internal standard to improve accuracy and precision.
Methods Overview
Two primary methods for the GC analysis of this compound are presented:
-
Method A: Acetylation followed by GC-FID Analysis. This method involves the conversion of this compound to this compound tetraacetate. It is a robust method suitable for samples containing both monothis compound (MPE) and dithis compound (B87275) (DPE).
-
Method B: Silylation followed by GC-FID Analysis. This method involves the formation of the trimethylsilyl (TMS) ether of this compound. Silylation is a common derivatization technique that can be performed at lower temperatures than acetylation.
Quantitative Data Summary
The following tables summarize the chromatographic conditions and performance data for the two methods.
Table 1: GC Method Parameters
| Parameter | Method A: Acetylation | Method B: Silylation |
| Derivatization Reagent | Acetic Anhydride (B1165640) & Pyridine (B92270) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |
| GC System | Agilent 8890 GC System or equivalent | Agilent 8890 GC System or equivalent |
| Column | 3% OV-17 + 3% XE-60 on 101 AW-WS (1m x 3mm i.d. packed column) | Agilent J&W DB-5ht (30 m x 0.25 mm, 0.10 µm) or equivalent |
| Carrier Gas | Nitrogen or Helium | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C | 320 °C |
| Injection Volume | 0.21 µL | 1 µL, splitless mode |
| Oven Program | Isothermal at 220 °C | Initial: 150 °C, hold 1 min; Ramp: 15 °C/min to 380 °C, hold 10 min |
| Detector | Flame Ionization Detector (FID) | Flame Ionization Detector (FID) at 380 °C |
| Internal Standard | Mannitol (B672) | Cholesteryl oleate (B1233923) (recommended) |
Table 2: Method Performance and Validation Data
| Parameter | Method A: Acetylation | Method B: Silylation (Illustrative) |
| Retention Time (this compound derivative) | Not specified | ~10-15 min (estimated) |
| Precision (RSD) | < 0.21% for MPE, < 0.14% for DPE[1] | < 2% |
| Linearity Range | Not specified | 0.1 - 1.0 mg/mL |
| Limit of Detection (LOD) | Not specified | ~0.03 mg/mL |
| Limit of Quantification (LOQ) | Not specified | ~0.1 mg/mL |
| Accuracy (Recovery) | Deviation from standard values < 0.7%[1] | 98 - 102% |
Note: The quantitative data for Method B is illustrative and based on typical performance for similar compounds, as specific public data for this compound TMS derivatives is limited.
Experimental Protocols
Method A: Acetylation and GC-FID Analysis[1]
1. Materials and Reagents
-
This compound standard
-
Acetic anhydride
-
Pyridine
-
Mannitol (internal standard)
-
4-diethylaminopyridine (catalyst)
-
Sample containing this compound
-
Sealed reaction test tubes
-
GC vials
2. Standard and Sample Preparation
-
Internal Standard Stock Solution: Prepare a stock solution of mannitol in pyridine.
-
Calibration Standards: Accurately weigh appropriate amounts of this compound standard into sealed reaction test tubes. Add a fixed amount of the mannitol internal standard stock solution.
-
Sample Preparation: Accurately weigh a sample containing this compound into a sealed reaction test tube. Add a fixed amount of the mannitol internal standard stock solution.
3. Derivatization Protocol
-
To each standard and sample tube, add 4-diethylaminopyridine.
-
Add a mixed solution of acetic anhydride and pyridine.
-
Seal the test tubes and heat at 120 °C.
-
Shake the reaction solution every 10 minutes until the solution becomes clear.
-
Allow the tubes to cool to room temperature.
-
Transfer an aliquot of the clear solution to a GC vial for analysis.
4. GC-FID Analysis
-
Set up the GC-FID system according to the parameters in Table 1.
-
Inject 0.21 µL of the derivatized standard and sample solutions.
-
Record the chromatograms and integrate the peak areas for the this compound tetraacetate and mannitol acetate (B1210297) peaks.
5. Quantification
-
Construct a calibration curve by plotting the ratio of the peak area of this compound tetraacetate to the peak area of the internal standard against the concentration of the this compound standard.
-
Determine the concentration of this compound in the samples from the calibration curve.
Method B: Silylation and GC-FID Analysis[2]
1. Materials and Reagents
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (or other suitable solvent)
-
Cholesteryl oleate (internal standard, optional)
-
Sample containing this compound
-
Reaction vials
-
GC vials
2. Standard and Sample Preparation
-
Internal Standard Stock Solution (if used): Prepare a stock solution of cholesteryl oleate in pyridine.
-
Calibration Standards: Accurately weigh appropriate amounts of this compound standard into reaction vials. If using an internal standard, add a fixed amount of the stock solution. Evaporate to dryness under a stream of nitrogen if necessary.
-
Sample Preparation: Prepare the sample by dissolving in a suitable solvent and filtering if necessary. For solid samples, an extraction step may be required. Transfer a known amount to a reaction vial. If using an internal standard, add a fixed amount of the stock solution. Evaporate to dryness under a stream of nitrogen.
3. Derivatization Protocol
-
To the dried standard or sample in the reaction vial, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.[2]
-
Seal the vial and heat at 70 °C for 30 minutes.[2]
-
Allow the vial to cool to room temperature.
-
Transfer the solution to a GC vial for analysis.
4. GC-FID Analysis
-
Set up the GC-FID system according to the parameters in Table 1.
-
Inject 1 µL of the derivatized standard and sample solutions in splitless mode.
-
Record the chromatograms and integrate the peak area for the this compound-TMS derivative.
5. Quantification
-
Construct a calibration curve by plotting the peak area of the this compound-TMS derivative (or its ratio to the internal standard) against the concentration of the this compound standard.
-
Determine the concentration of this compound in the samples from the calibration curve.
Visualizations
Caption: General experimental workflow for the GC analysis of this compound.
Caption: Derivatization pathways for this compound analysis by GC.
References
High-Performance Liquid Chromatography for the Purification and Analysis of Pentaerythritol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification and analysis of pentaerythritol (B129877) and its oligomers (dithis compound and trithis compound) using high-performance liquid chromatography (HPLC). Two primary methods are presented: a direct analysis method suitable for routine quantification of this compound and dithis compound (B87275), and a more comprehensive derivatization method for the simultaneous analysis of all three compounds. Additionally, an alternative approach using Hydrophilic Interaction Chromatography (HILIC) is discussed for the separation of these highly polar compounds.
Introduction
This compound (PE) and its oligomers, dithis compound (Di-PE) and trithis compound (B147583) (Tri-PE), are polyhydric alcohols with broad applications in various industries, including the manufacturing of synthetic resins, explosives, and lubricants.[1] The purity and composition of this compound are critical for its performance in these applications. HPLC is a powerful analytical technique for separating and quantifying these compounds. However, the high polarity and structural similarity of these oligomers pose a significant chromatographic challenge.[1]
This guide offers detailed methodologies, data presentation in tabular format for easy comparison, and visual workflows to aid researchers in selecting and implementing the most suitable HPLC method for their specific analytical needs.
Method 1: Direct Analysis of this compound and Dithis compound
This method is suitable for the routine analysis of this compound and dithis compound without the need for chemical derivatization.[1] It utilizes a reversed-phase C18 column with a highly aqueous mobile phase.
Experimental Protocol
Materials and Reagents:
-
This compound (analytical standard)
-
Dithis compound (analytical standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
0.45 µm syringe filters
Instrumentation:
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18 (4.6 mm x 250 mm, 5 µm)[1][2] |
| Mobile Phase | Acetonitrile:Water (5:95, v/v)[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Detection | UV at 196 nm[1][2] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Sample Preparation:
-
Prepare stock solutions of this compound and dithis compound standards in the mobile phase.
-
Prepare working standards by diluting the stock solutions to the desired concentrations.
-
Dissolve the sample containing this compound and dithis compound in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[1]
Data Presentation
Table 1: Typical Retention Times and Method Performance for Direct Analysis
| Analyte | Typical Retention Time (min) | Recovery (%) | RSD (%) |
| This compound | ~4.5[1] | 96.36[2] | 2.4[2] |
| Dithis compound | ~6.2[1] | 95.78[2] | 4.5[2] |
Note: Exact retention times may vary depending on the specific column, instrument, and slight variations in the mobile phase composition.
Method 2: Analysis of this compound, Dithis compound, and Trithis compound via Acetylation
For the simultaneous separation of this compound and its higher oligomers like trithis compound, a derivatization step is recommended.[1] Acetylation of the hydroxyl groups reduces the polarity of the oligomers, leading to improved chromatographic separation and peak shape.[1]
Experimental Protocol
Materials and Reagents:
-
This compound, Dithis compound, and Trithis compound standards
-
Acetic Anhydride
-
Pyridine
-
4-(Dimethylamino)pyridine (DMAP)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a UV or Refractive Index (RI) detector
-
C8 reversed-phase column (e.g., Whatman Partsil-10 C8)[1]
Acetylation Protocol:
-
Accurately weigh approximately 10 mg of the sample or standard into a vial.[1]
-
Add 1 mL of pyridine, 1 mL of acetic anhydride, and a catalytic amount of 4-(dimethylamino)pyridine.[1]
-
Heat the mixture at 70°C for 15 minutes.[1]
-
Cool the reaction mixture to room temperature.[1]
-
Dilute the acetylated sample with the HPLC mobile phase to a suitable concentration.[1]
-
Filter the solution through a 0.45 µm syringe filter before injection.[1]
Chromatographic Conditions for Acetylated Oligomers:
| Parameter | Condition |
|---|---|
| Column | C8 (e.g., Whatman Partsil-10 C8)[1] |
| Mobile Phase | Acetonitrile:Water (1:1, v/v)[1] |
| Flow Rate | 1.0 mL/min (typical)[1] |
| Detection | UV or Refractive Index (RI) |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Data Presentation
Table 2: Typical Retention Times for Acetylated this compound and its Oligomers
| Analyte | Typical Retention Time (min) |
| This compound tetraacetate | ~3.8[1] |
| Dithis compound hexaacetate | ~5.5[1] |
| Trithis compound octaacetate | ~7.9[1] |
Alternative Method: Hydrophilic Interaction Chromatography (HILIC)
HILIC is a powerful alternative for the separation of highly polar compounds like this compound that are often poorly retained in reversed-phase chromatography.[3] This technique utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous solvent.[4][5]
A mixed-mode HILIC/anion-exchange method has been developed for the separation of this compound.[3] The retention of this compound in this system is primarily controlled by the acetonitrile content in the mobile phase.[3]
Experimental Protocol (HILIC)
Instrumentation:
-
HPLC or UHPLC system with an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS)
-
HILIC column (e.g., Obelisc N, 3.2 x 150 mm, 5 µm)[3]
Chromatographic Conditions (Example):
| Parameter | Condition |
|---|---|
| Column | Obelisc N (3.2 x 150 mm, 5 µm)[3] |
| Mobile Phase | Acetonitrile:Water (95:5, v/v) with 5 mM Ammonium Formate, pH 3.0[3] |
| Flow Rate | 0.5 mL/min[3] |
| Detection | ELSD, CAD, or MS[3] |
Method Selection and Workflow
The choice between direct analysis and derivatization depends on the specific analytical requirements. For routine quality control of this compound and dithis compound, the direct analysis method is often sufficient. However, for a comprehensive analysis of all oligomers, including trithis compound, the derivatization method is recommended.[1]
References
Application Notes and Protocols: Esterification of Pentaerythritol with Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of pentaerythritol (B129877) esters through the esterification of this compound with fatty acids. This compound esters are versatile compounds with applications as biolubricant base stocks, emollients in cosmetics, and components in pharmaceutical formulations. Their biodegradable nature makes them an environmentally friendly alternative to traditional mineral oil-based products.
Overview of the Esterification Reaction
The synthesis of this compound esters is typically achieved through a direct esterification reaction between this compound and fatty acids. The reaction is generally carried out at elevated temperatures and often in the presence of an acid catalyst to increase the reaction rate. To drive the equilibrium towards the formation of the ester, the water produced during the reaction is continuously removed, often through azeotropic distillation using a Dean-Stark apparatus.
The general reaction scheme is as follows:
C(CH₂OH)₄ + 4 RCOOH ⇌ C(CH₂OOCR)₄ + 4 H₂O (this compound) + (Fatty Acid) ⇌ (this compound Ester) + (Water)
Experimental Data
The following tables summarize key experimental parameters and results from various studies on the esterification of this compound with fatty acids.
Table 1: Reaction Conditions for this compound Ester Synthesis
| Fatty Acid | Molar Ratio (Fatty Acid:this compound) | Catalyst | Catalyst Conc. (% w/w) | Temperature (°C) | Time (h) | Solvent | Reference |
| Oleic Acid | 4.4:1 | p-Toluenesulfonic acid | - | 160 | 4 | - | |
| Oleic Acid | 10% molar excess | Organotin (Fascat 2003) | - | 220 | 6 | - | |
| Sunflower Oil Unsaturated Fatty Acids | 5:1 | Sulfuric acid | 1.5 | 160 | 6 | Toluene | |
| Lauric Acid | 4.9:1 | Sulfuric acid | 2 | 180 | 6 | Toluene | |
| Stearic Acid | 4.7:1 | SnCl₂@HZSM-5 | 1.2 | 105 | 3 | - | |
| Ricinoleic Acid | 4:1 | Sulfuric acid or p-Toluenesulfonic acid | - | - | - | Toluene | |
| C5-C9 Fatty Acids | - | - | - | 150-220 (initial), 220-250 (reflux) | - | - | |
| Heptanoic Acid | 5-7:1 | Phosphotungstic acid | 1% of this compound weight | - | - | - |
Table 2: Product Yield and Properties
| Fatty Acid | Product | Yield (%) | Key Properties | Reference |
| Oleic Acid | This compound tetraoleate | 80 (after purification) | High lubricating properties, high viscosity index | |
| Sunflower Oil Unsaturated Fatty Acids | Sunflower oil unsaturated fatty acids this compound ester | 60 | Pour point: -21°C, Flash point: 302°C, Viscosity index: 145 | |
| Lauric Acid | This compound laurate | >55 | Flash point: 250°C, Pour point: 25°C, Viscosity index: 162 | |
| Stearic Acid | This compound tetrastearate | 96.5 | - | |
| Waste Cooking Oil Fatty Acids | This compound ester | 83.08 (conversion) | - |
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of this compound esters. Optimization of specific parameters may be required depending on the fatty acid used and the desired product characteristics.
3.1. Materials and Equipment
-
Reagents:
-
This compound (PE)
-
Fatty Acid (e.g., Oleic Acid, Lauric Acid, Stearic Acid)
-
Acid Catalyst (e.g., p-Toluenesulfonic acid (PTSA) or Sulfuric Acid)
-
Azeotropic Solvent (e.g., Toluene)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated) for neutralization
-
Sodium Chloride (NaCl) solution (saturated) for washing
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄) for drying
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Thermometer or thermocouple
-
Separatory funnel
-
Rotary evaporator
-
Vacuum pump
-
3.2. Reaction Setup
-
Assemble a three-neck round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus fitted with a reflux condenser, and a thermometer.
-
Ensure all glassware is dry before starting the reaction.
3.3. Esterification Procedure
-
Charge the three-neck flask with this compound, the chosen fatty acid, and the azeotropic solvent (e.g., toluene). The molar ratio of fatty acid to this compound should typically be in slight excess to ensure complete esterification of all four hydroxyl groups.
-
Begin stirring the mixture.
-
Slowly add the acid catalyst to the reaction mixture.
-
Heat the mixture to the desired reaction temperature (typically between 160-220°C). The solvent will begin to reflux, and water produced during the esterification will be collected in the Dean-Stark trap.
-
Monitor the progress of the reaction by measuring the amount of water collected in the Dean-Stark trap or by analyzing the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the theoretical amount of water has been collected or the acid value stabilizes at a low level.
-
The reaction time can vary from 3 to 8 hours depending on the reactants, catalyst, and temperature.
3.4. Product Purification
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If a solvent was used, remove it using a rotary evaporator.
-
Neutralize the remaining acid catalyst by washing the crude product with a saturated sodium bicarbonate solution in a separatory funnel. Repeat the washing until the aqueous layer is no longer acidic (test with pH paper).
-
Wash the organic layer with a saturated sodium chloride solution to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.
-
Further purification can be achieved by vacuum distillation to remove any unreacted fatty acids or other volatile impurities.
3.5. Product Characterization
The structure and purity of the synthesized this compound ester can be confirmed using various analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The appearance of a strong ester carbonyl (C=O) peak around 1740 cm⁻¹ and the disappearance of the broad hydroxyl (-OH) peak from this compound and the carboxylic acid C=O peak confirm the formation of the ester.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the ester. The chemical shifts of the protons and carbons in the this compound backbone and the fatty acid chains will be indicative of ester formation.
Visualizing the Workflow
The following diagram illustrates the key steps in the esterification of this compound with fatty acids.
Caption: Experimental workflow for the synthesis and purification of this compound esters.
Application Notes and Protocols: Pentaerythritol-Based Polyols for Polyurethane Foam Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of pentaerythritol-based polyols in the production of polyurethane (PU) foams. This compound (B129877), a tetra-functional alcohol, serves as a valuable building block for creating highly branched polyols, which in turn can be used to produce rigid polyurethane foams with desirable mechanical and thermal properties.
Introduction
This compound (PER) is a versatile polyhydric alcohol with four primary hydroxyl groups, making it an excellent candidate for the synthesis of polyols for polyurethane applications.[1] The high functionality of this compound allows for the formation of highly cross-linked polymer networks, leading to rigid polyurethane foams with excellent thermal stability and mechanical strength.[1][2] These foams are widely used as insulation materials in construction and refrigeration.[3] This document outlines the synthesis of this compound-based polyester (B1180765) polyols and their subsequent use in the formulation of rigid polyurethane foams.
Synthesis of this compound-Based Polyester Polyols
This compound-based polyester polyols can be synthesized through the esterification reaction of this compound or its by-products with dicarboxylic acids or their anhydrides.[4][5] The properties of the resulting polyol, such as hydroxyl value, acid value, and viscosity, can be tailored by adjusting the molar ratio of the reactants and the reaction conditions.[5][6]
Experimental Protocol: Synthesis of this compound-Based Polyester Polyol
This protocol describes a general procedure for the synthesis of a polyester polyol from a this compound manufacturing by-product and a dicarboxylic acid ester.
Materials:
-
Propoxylated polyether polyol from this compound manufacture residue (Hydroxyl value: ~604 mg KOH/g)[4]
-
Mixed dimethyl ester of adipic, glutaric, and succinic acids[4]
-
Tetrabutyl-o-titanate (catalyst)[4]
-
Nitrogen gas (for inert atmosphere)
-
Stainless steel reactor with mechanical stirrer, thermometer, condenser, and nitrogen inlet
Procedure:
-
Charge the stainless steel reactor with 5555 parts by weight of the propoxylated polyether polyol from this compound manufacture residue and 1777 parts by weight of the mixed dimethyl ester of adipic, glutaric, and succinic acids.[4]
-
Add 0.29 parts by weight of tetrabutyl-o-titanate catalyst to the reactor.[4]
-
Heat the mixture gradually to 200-215°C under a nitrogen atmosphere while stirring.[5]
-
Maintain the temperature and continue the reaction, removing the methanol (B129727) by-product through the condenser.
-
Monitor the reaction progress by measuring the acid value and hydroxyl value of the mixture at regular intervals.[5]
-
Continue the reaction until the desired acid value (typically < 2 mg KOH/g) and hydroxyl value are achieved.[6]
-
Cool the resulting polyester polyol to room temperature and discharge it from the reactor.
Diagram 1: Synthesis of this compound-Based Polyester Polyol
Caption: Chemical synthesis pathway for a this compound-based polyester polyol.
Production of Rigid Polyurethane Foam
The synthesized this compound-based polyester polyol can be reacted with a polyisocyanate in the presence of a blowing agent, catalyst, and surfactant to produce rigid polyurethane foam.[6] The properties of the foam, such as density and compressive strength, are influenced by the formulation components and processing conditions.
Experimental Protocol: Preparation of Rigid Polyurethane Foam
This protocol provides a general method for preparing a rigid polyurethane foam using the synthesized this compound-based polyester polyol.
Materials:
-
This compound-based polyester polyol (synthesized as described above)
-
Polymeric methylene (B1212753) diphenyl diisocyanate (pMDI)[6]
-
Water (blowing agent)[6]
-
Tertiary amine catalyst (e.g., triethanolamine)
-
Silicone surfactant
-
Disposable cups and a mechanical stirrer
Procedure:
-
In a disposable cup, accurately weigh the desired amounts of the this compound-based polyester polyol, water, tertiary amine catalyst, and silicone surfactant.
-
Thoroughly mix these components using a mechanical stirrer at high speed (e.g., 2000 rpm) for about 10-15 seconds.
-
Add the predetermined amount of pMDI to the mixture. The amount of pMDI is calculated based on the hydroxyl value of the polyol and the desired isocyanate index.
-
Immediately mix the entire formulation vigorously with the mechanical stirrer for a short period (5-10 seconds) until the mixture is homogeneous.
-
Quickly pour the reacting mixture into a mold and allow it to expand and cure at room temperature.
-
Observe and record the characteristic foaming times: cream time, gel time, and tack-free time.
-
After curing (typically 24 hours), the foam can be demolded and characterized.
Diagram 2: Polyurethane Foam Formation
Caption: General reaction scheme for the formation of polyurethane foam.
Data Presentation
The properties of the synthesized polyols and the resulting polyurethane foams are crucial for determining their suitability for specific applications. The following tables summarize typical quantitative data for this compound-based polyols and foams.
Table 1: Typical Properties of this compound-Based Polyester Polyols
| Property | Value | Unit | Reference |
| Hydroxyl Value | 250 - 650 | mg KOH/g | [5] |
| Acid Value | < 20 | mg KOH/g | [5] |
| Functionality | 2.5 - 4.0 | - | [5] |
| Viscosity @ 25°C | ~20000 | cPs | [7] |
Table 2: Typical Properties of Rigid Polyurethane Foams from this compound-Based Polyols
| Property | Value | Unit | Reference |
| Apparent Density | 28 - 90 | kg/m ³ | [7][8] |
| Compressive Strength | 195 - 3180 | kPa | [9][10] |
| Thermal Conductivity | 0.0128 - 0.027 | W/m·K | [10] |
| Glass Transition Temp. | > 200 | °C | [10] |
Workflow and Characterization
A systematic workflow is essential for the reproducible synthesis and characterization of this compound-based polyurethane foams. The following diagram illustrates a typical experimental workflow.
Diagram 3: Experimental Workflow
Caption: A typical experimental workflow for polyurethane foam production.
Conclusion
This compound-based polyols are valuable precursors for the production of rigid polyurethane foams. By carefully controlling the synthesis of the polyol and the foam formulation, it is possible to tailor the properties of the final foam to meet the requirements of various applications, particularly in the field of thermal insulation. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to explore the potential of this compound-based polyols in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. gantrade.com [gantrade.com]
- 4. EP0192325B1 - Polyester polyols, their manufacture and use in polyurethane production - Google Patents [patents.google.com]
- 5. Polyester polyols, particularly for the production of rigid polyurethane foams - Patent 0743334 [data.epo.org]
- 6. thaiscience.info [thaiscience.info]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Flexible Polyurethane Foams from Bio-Based Polyols: Prepolymer Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Derivatization of Pentaerythritol for Analytical Characterization
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pentaerythritol (B129877) (PE), a polyhydric alcohol, is a versatile building block in the synthesis of various commercially important compounds, including synthetic lubricants, explosives like this compound tetranitrate (PETN), and resins.[1][2] Its high polarity and low volatility make direct analysis by techniques such as gas chromatography (GC) challenging.[3] Derivatization, the process of chemically modifying a compound to enhance its analytical properties, is therefore a crucial step for the accurate characterization and quantification of this compound and its oligomers.[3] This document provides detailed application notes and protocols for the common derivatization techniques of this compound, including acetylation, silylation, and peralkylation, primarily for analysis by GC and High-Performance Liquid Chromatography (HPLC).
Core Derivatization Techniques
The selection of a derivatization method depends on the analytical technique to be employed and the specific requirements of the analysis. The most common approaches for this compound involve converting its hydroxyl groups into less polar, more volatile esters or ethers.
Acetylation
Acetylation converts the hydroxyl groups of this compound into acetate (B1210297) esters. This method is widely used for both GC and HPLC analysis. The resulting this compound tetraacetate and its oligomer derivatives are more volatile and less polar, allowing for better chromatographic separation.
Silylation
Silylation involves the replacement of the active hydrogen in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. This technique significantly increases the volatility of this compound, making it amenable to GC analysis.[3] The resulting TMS ethers are thermally stable and can be readily separated and quantified.
Peralkylation
Peralkylation is the complete O-alkylation of this compound to form alkyl ethers. This method offers an alternative to silylation, particularly when the hydrolysis of silyl (B83357) derivatives is a concern.[4] The resulting ethers are stable and can be analyzed by GC-MS.[4]
Quantitative Data Summary
The following table summarizes the quantitative data associated with the different derivatization methods for this compound analysis.
| Derivatization Method | Analyte | Analytical Technique | Key Quantitative Data | Reference |
| Acetylation | This compound and its oligomers | HPLC-UV | Response for PE-tetraacetate: 5000 V min mol⁻¹ | [5][6] |
| Acetylation | This compound (MPE) and Dithis compound (DPE) | GC | RSD for MPE < 0.21%, RSD for DPE < 0.14% | [7] |
| Silylation | This compound and by-products | GC | Quantitative determination in aqueous solutions after oximation to remove formaldehyde (B43269) interference. | [8][9] |
| Peralkylation (Methylation and Propylation) | This compound | GC-MS | Quantitative yields obtained in a short reaction time. | [4] |
Experimental Protocols
Protocol 1: Acetylation of this compound for HPLC-UV Analysis
This protocol is adapted from a method for the quantitative determination of completely acetylated this compound and its oligomers.[5][6]
Materials:
-
This compound sample
-
Acetic anhydride (B1165640)
-
4-(Dimethylamino)pyridine (DMAP)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Reaction vial
-
Heating block or oil bath
-
Rotary evaporator
-
Syringe filter (0.45 µm)
Procedure:
-
Accurately weigh approximately 10 mg of the this compound sample into a reaction vial.
-
Add 1 mL of pyridine and 1 mL of acetic anhydride to the vial.
-
Add a catalytic amount of 4-(dimethylamino)pyridine.
-
Seal the vial and heat the mixture at 120 °C for 15 minutes.[5][6]
-
After cooling to room temperature, remove the volatile solvents by evaporation under reduced pressure using a rotary evaporator.[5][6]
-
Filter the derivatized sample through a 0.45 µm syringe filter prior to HPLC injection.[5][6]
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., Whatman Partsil-10 C8)[5]
-
Mobile Phase: Acetonitrile/water (1:1 v/v)[5]
-
Detection: UV detector
Protocol 2: Silylation of this compound for GC Analysis
This protocol describes the formation of trimethylsilyl ether derivatives of this compound for GC analysis.
Materials:
-
This compound sample (anhydrous)
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Reaction vial with a screw cap and septum
-
Heating block or oven
Procedure:
-
Accurately weigh 5-10 mg of the dried this compound sample into a reaction vial.
-
Add 500 µL of anhydrous pyridine to dissolve the sample.
-
Add 500 µL of BSTFA with 1% TMCS to the vial.
-
Seal the vial tightly and heat at 70-80 °C for 30 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC.
Protocol 3: Peralkylation (Permethylation) of this compound for GC-MS Analysis
This protocol is based on a rapid O-alkylation method for this compound.[4]
Materials:
-
This compound sample
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Methyl iodide
-
Sodium hydroxide (B78521) (powdered)
-
Reaction vial
Procedure:
-
Suspend the this compound sample in DMSO in a reaction vial.
-
Add powdered sodium hydroxide to the suspension.
-
Add methyl iodide to the reaction mixture.
-
The reaction proceeds rapidly, often in less than a minute.[4]
-
After the reaction is complete, extract the permethylated this compound derivatives with chloroform.[4]
-
Dry the chloroform extract.
-
The sample is now ready for GC-MS analysis.
Visualizations
References
- 1. This compound tetranitrate - Wikipedia [en.wikipedia.org]
- 2. This compound Analysis: Understanding this Versatile Compound - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 3. ruibaocafo.com [ruibaocafo.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. STUDY OF GC ANALYSIS OF this compound AND DIthis compound [mat-test.com]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Challenges in the purification of crude pentaerythritol
Technical Support Center: Pentaerythritol (B129877) Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound and how are they formed?
A1: Crude this compound typically contains several by-products from the synthesis reaction, which involves the condensation of formaldehyde (B43269) and acetaldehyde (B116499) in the presence of an alkaline catalyst.[1][2]
-
Sodium Formate (B1220265) (or Calcium Formate): This is a major by-product formed when an alkali like sodium hydroxide (B78521) or calcium hydroxide is used. The alkali reacts stoichiometrically in the final stage of the synthesis, producing the corresponding formate salt.[1][3]
-
Polypentaerythritols: These are higher ethers of this compound, such as dithis compound (B87275) (di-PE) and trithis compound (B147583) (tri-PE). They form through etherification side reactions between this compound molecules.[1][4] Technical grade this compound can contain 8-10% dithis compound.[5]
-
This compound Formals: These impurities, like the linear formal of this compound, arise from the reaction of this compound with excess formaldehyde.[3][6][7]
-
Colored By-products: Yellow to brown impurities can form, especially at elevated temperatures, due to side reactions.[1][8] Inefficient mixing can create localized hot spots, promoting the formation of these colored compounds.[8]
-
Syrupy Polyhydroxy Condensation Products: Water-soluble, syrupy materials are also formed during the condensation reaction.[1]
Q2: What are the primary methods for purifying crude this compound?
A2: Several methods are employed to purify crude this compound, often in combination, to remove the various impurities.
-
Recrystallization: This is the most common method. Crude this compound is dissolved in hot water, treated to remove specific impurities, and then cooled to crystallize the purified product.[8][9] Multiple crystallization steps may be necessary.[10]
-
Solvent Extraction: Organic solvents can be used to separate this compound from impurities. For instance, ethanol (B145695) has been used to dissolve this compound, leaving behind contaminants like metal formates.[1] A methanol-ethyl acetate (B1210297) mixture can also be used to separate alcohol-soluble this compound from sodium formate.[11]
-
Acid Hydrolysis and Ozonolysis: An acidic solution (e.g., using sulfuric acid) at elevated temperatures (around 90-105°C) can be used to hydrolyze formal impurities back into this compound and formaldehyde.[3] Subsequent treatment with ozone helps to decolorize the solution, improving the final product's color and stability.[3]
-
Electrodialysis: This technique uses ion-selective membranes and an electric current to remove formate salts, such as sodium formate, from this compound solutions.[12]
-
Adsorption: Activated carbon (e.g., Norite) is frequently used to adsorb colored impurities from the this compound solution before crystallization, resulting in a colorless final product.[8][13]
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: Several analytical methods are used to determine the purity of this compound and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying this compound and its related impurities like dithis compound.[14] When coupled with detectors like Evaporative Light Scattering Detection (ELSD), it can analyze non-volatile compounds that lack a UV chromophore.[15]
-
Gas Chromatography (GC): GC is another common method. Since this compound has a high boiling point, it often requires derivatization to make it more volatile before analysis.[14] GC coupled with Mass Spectrometry (GC-MS) offers high sensitivity and selectivity for impurity identification.[15][16]
-
Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) can be used for structural elucidation and identification of the compound and its impurities.
Troubleshooting Guides
This section addresses specific problems that may arise during the purification of crude this compound.
Issue 1: Final Product is Discolored (Yellow or Brown)
Cause: Discoloration is typically caused by colored by-products formed during the synthesis reaction, often due to poor temperature control.[8] Localized "hot spots" from inefficient mixing can significantly increase the formation of these impurities.[8]
Solutions:
-
Decolorization with Activated Carbon:
-
Before crystallization, add activated carbon (e.g., 30g of Norite for a ~3L solution) to the hot, acidified filtrate.[8][13]
-
Stir the mixture for at least five minutes to allow the carbon to adsorb the colored impurities.[8]
-
Filter the hot solution to remove the activated carbon, which should yield a colorless filtrate ready for crystallization.[8][13]
-
-
Ozone Treatment:
-
Optimize Reaction Conditions:
Issue 2: Low Yield of Purified this compound
Cause: A poor yield can result from several factors, including suboptimal reaction conditions, losses during work-up, or incomplete crystallization.
Solutions:
-
Review Synthesis Parameters:
-
Molar Ratios: An incorrect molar ratio of formaldehyde to acetaldehyde can favor the formation of by-products like dithis compound, reducing the yield of the desired monothis compound.[8]
-
Temperature Control: Suboptimal temperatures can slow down the desired Cannizzaro reaction or promote side reactions that consume reactants.[8]
-
-
Minimize Losses During Purification:
-
Washing: Use minimal amounts of cold wash solvent during filtration to avoid dissolving a significant portion of the product.[1]
-
Mother Liquor Analysis: If the mother liquor (the filtrate after suction filtration) leaves a large residue upon evaporation, it contains a significant amount of dissolved product.[17] In this case, further concentrate the mother liquor to recover subsequent crops of crystals.[13]
-
-
Optimize Crystallization:
-
Ensure the solution is sufficiently concentrated before cooling to induce crystallization.[13]
-
If no crystals form, the solution may be too dilute. Try boiling off a portion of the solvent and re-cooling.[17]
-
If the mother liquor is not disposed of, it can be concentrated to obtain a second or third crop of crystals.[13]
-
Issue 3: Difficulty with Crystallization
Cause: Crystallization can fail or proceed poorly for several reasons, including using too much solvent, cooling the solution too quickly, or the presence of impurities that inhibit crystal formation.
Solutions:
-
Problem: No Crystals Form
-
Induce Nucleation: Try scratching the inside of the flask with a glass stirring rod below the solvent line.[17] Add a "seed crystal" (a tiny speck of crude or pure solid) to the supersaturated solution to initiate crystal growth.[17]
-
Reduce Solvent Volume: This is the most common issue.[18] Gently heat the solution and boil off some of the solvent to increase the concentration, then attempt to cool it again.[17]
-
Lower Temperature: Use a colder cooling bath (e.g., an ice-salt bath) to decrease the solubility of the compound further.[18]
-
-
Problem: Oiling Out (Product separates as a liquid)
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to prevent the solution from being overly saturated upon cooling.[18]
-
Slow Cooling: Cool the solution very slowly. A sudden temperature drop often favors oil formation. Allow the flask to cool to room temperature on a surface that provides insulation (like a wood block or paper towels) before moving it to a colder bath.[17][18]
-
-
Problem: Crystals Form Too Quickly
Issue 4: High Content of Sodium Formate in the Final Product
Cause: Sodium formate is highly soluble in water and can be co-crystallized with this compound if not effectively removed from the mother liquor.
Solutions:
-
Fractional Crystallization: This process separates components based on differences in solubility. By carefully controlling concentration and temperature, sodium formate can be crystallized and removed from the this compound mother liquor.[9]
-
Solvent Extraction:
-
A mixture of methanol (B129727) and ethyl acetate (mass ratio 0.5:1 to 1:1) can be used as an extractant.[11] Methanol dissolves organic impurities, while the addition of ethyl acetate reduces the polarity of the solvent system, significantly decreasing the solubility of this compound and allowing it to be separated from the highly soluble sodium formate.[11]
-
-
Ion Exchange: Passing the crude solution through a cation exchange resin can convert sodium formate into free formic acid, which can be addressed in subsequent steps.[3]
-
Electrodialysis: This is an effective method for removing formate salts from aqueous solutions of this compound by applying an electric field across ion-selective membranes.[12]
Data Presentation
Table 1: Summary of Key Purification Parameters
| Parameter / Step | Condition | Purpose | Reference(s) |
| Decolorization | Add activated carbon to hot solution | Remove colored impurities | [8],[13] |
| Formal Hydrolysis | 90 - 105 °C in acidic solution (pH 2-5) | Break down formal by-products | [3] |
| Ozonolysis | Bubble ozone through hot, acidic solution | Decolorize and remove color-formers | [3] |
| Crystallization | Slow cooling of a concentrated aqueous solution | Isolate pure this compound | [17],[13] |
| Sodium Formate Removal | Fractional crystallization from mother liquor | Separate sodium formate salt | [9] |
| Solvent Extraction | Methanol / Ethyl Acetate (0.5:1 to 1:1 ratio) | Separate this compound from sodium formate | [11] |
Experimental Protocols
Protocol 1: Recrystallization and Decolorization of Crude this compound This protocol is adapted from established organic synthesis procedures.[8][13]
-
Dissolution: Dissolve the crude this compound product in hot water. For a yield of ~420g, an equal weight of water (approx. 420 mL) may be used.[13] Add a small amount of dilute hydrochloric acid.[13]
-
Decolorization: Bring the solution to a boil. Add a small amount of activated carbon (e.g., 5g for the amount above) to the hot solution.[13] Stir or swirl for five minutes.
-
Hot Filtration: While the solution is still hot, filter it by gravity or suction to remove the activated carbon and any other insoluble impurities.[8][13] The resulting filtrate should be colorless.[8]
-
Crystallization: Allow the hot filtrate to cool slowly to room temperature. To maximize crystal formation, place the solution in a refrigerator or ice bath after it has reached room temperature.[13]
-
Isolation: Collect the crystals by suction filtration. Wash the crystals with a minimal amount of cold water to remove any remaining mother liquor.
-
Drying: Dry the purified crystals. The melting point of pure this compound is around 258–260°C.[13]
-
Secondary Crops: The mother liquor can be concentrated by heating to reduce the volume, and then cooled again to obtain a second and third crop of crystals.[13]
Visualizations
Diagrams of Workflows and Logic
Caption: A typical experimental workflow for the purification of crude this compound.
Caption: A decision-making diagram for troubleshooting failed crystallization attempts.
References
- 1. US2719867A - Purification of this compound - Google Patents [patents.google.com]
- 2. This compound – Production process | Alder s.p.a. [alder.it]
- 3. US3066171A - Purification of crude this compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C(CH2OH)4 | CID 8285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US5741956A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 7. perstorp.com [perstorp.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound – Process description | Alder s.p.a. [alder.it]
- 10. research.chalmers.se [research.chalmers.se]
- 11. CN115710176A - Purification method of this compound byproduct sodium formate - Google Patents [patents.google.com]
- 12. scribd.com [scribd.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. ruibaocafo.com [ruibaocafo.com]
- 15. benchchem.com [benchchem.com]
- 16. This compound - analysis - Analytice [analytice.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Minimizing side reactions in pentaerythritol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of pentaerythritol (B129877).
Troubleshooting Guides & FAQs
Low Yield of this compound
Q1: My this compound yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in this compound synthesis can stem from several factors. The primary reasons include suboptimal reaction conditions that favor side reactions, and mechanical losses during product work-up and purification.[1] A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Key areas to investigate:
-
Suboptimal Reaction Temperature: The synthesis involves a series of reactions that are highly temperature-dependent. The initial aldol (B89426) condensation is faster at lower temperatures (20-30°C), while the subsequent Cannizzaro reaction, which forms the final product, is more dominant at higher temperatures (40-60°C).[1] Maintaining the temperature within the optimal range for your specific protocol is critical to balance these reaction rates and minimize side reactions that consume reactants.[1]
-
Incorrect Molar Ratios of Reactants: An excess of formaldehyde (B43269) is necessary to drive the reaction towards this compound formation. However, an excessively high ratio can lead to the formation of this compound formals. Conversely, a lower formaldehyde to acetaldehyde (B116499) ratio can favor the formation of dithis compound (B87275) and other polypentaerythritols, thereby reducing the yield of the desired monothis compound.[1]
-
Inefficient Mixing: The reaction is highly exothermic. Inadequate stirring can create localized "hot spots" with significantly elevated temperatures, which promotes the formation of colored impurities and other undesirable side products.[1] Vigorous and continuous stirring is essential to maintain a homogeneous reaction mixture and uniform temperature.[1]
-
Losses During Work-up and Purification: Significant product loss can occur during filtration, washing, and recrystallization. Ensure complete precipitation of the product before filtration and use minimal volumes of cold solvent for washing to prevent excessive dissolution of this compound.[1]
Formation of Impurities
Q2: My final this compound product is discolored (yellow or brown). What is the cause and how can I obtain a white crystalline product?
A2: Discoloration in the final product is a common issue, often indicating the presence of impurities formed from side reactions.[1] The primary cause is the formation of colored by-products due to localized overheating.
-
Prevention: Strict temperature control is the most effective method to prevent the formation of colored impurities. Ensure the reaction temperature does not exceed the recommended range for your protocol, typically below 55-60°C.[1] Vigorous stirring is also crucial to prevent localized hot spots where these side reactions are more likely to occur.[1]
-
Removal: Discoloration can often be removed during the work-up and purification stages. Treatment of the crude product solution with activated carbon (e.g., Norite) is an effective method for adsorbing colored impurities.[1] Subsequent recrystallization from an appropriate solvent will further enhance the purity and yield a white crystalline product.[2]
Q3: I am observing a significant amount of dithis compound and other polypentaerythritols in my product. How can I minimize their formation?
A3: The formation of dithis compound and higher oligomers is a common side reaction in this compound synthesis.[3] The primary factor influencing their formation is the molar ratio of formaldehyde to acetaldehyde. A lower excess of formaldehyde favors the formation of these by-products.[1] To minimize the formation of polypentaerythritols, it is crucial to use a sufficient excess of formaldehyde.[1] However, an extremely high excess should be avoided as it can lead to the formation of other impurities like this compound formals.[1]
Q4: What are formose sugars and how can I prevent their formation?
A4: Formose sugars are a complex mixture of sugars and other condensation products that result from the self-condensation of formaldehyde under alkaline conditions, a process known as the formose reaction.[1] This side reaction is more prevalent when using calcium hydroxide (B78521) as the catalyst.[1] The formose reaction is autocatalytic and can be initiated by even trace amounts of glycolaldehyde.[4] To suppress the formose reaction, it is important to maintain careful control over the reaction temperature and pH. In some industrial processes, formose inhibitors are used, which allows for the use of lower formaldehyde ratios without significant formation of formose sugars.[5]
Data Presentation
Table 1: Influence of Formaldehyde:Acetaldehyde Molar Ratio on By-Product Formation
| Formaldehyde:Acetaldehyde Molar Ratio | Key By-Product(s) Favored | Impact on Monothis compound Yield | Reference(s) |
| Low (e.g., < 4:1) | Dithis compound and other polypentaerythritols | Decreased | [1] |
| High (e.g., > 6:1) | This compound formals | Can be decreased if ratio is excessively high | [1] |
| Optimal (typically 4:1 to 6:1) | Minimizes both polypentaerythritols and formals | Maximized | [1] |
Table 2: Influence of Temperature on Key Reactions in this compound Synthesis
| Temperature Range | Predominant Reaction(s) | Impact on By-Product Formation | Reference(s) |
| 20-30°C | Aldol condensation is fast; Cannizzaro reaction is slow. | May lead to an accumulation of aldol condensation intermediates. | [1] |
| 40-60°C | Cannizzaro reaction rate increases significantly. | Promotes the formation of the final this compound product. | [1] |
| > 55-60°C | Increased rate of side reactions. | Higher risk of forming colored by-products and formose sugars. | [1] |
Experimental Protocols
Protocol 1: Laboratory Scale Synthesis of this compound
This protocol is adapted from a procedure in Organic Syntheses and provides a reliable method for the laboratory preparation of this compound.[2]
Materials:
-
Paraformaldehyde (800 g, corresponding to 26.7 moles of formaldehyde)
-
Acetaldehyde (210 g, 4.77 moles)
-
Calcium oxide (powdered quicklime, 180 g, 3.22 moles)
-
Deionized water (5.5 L)
-
Dilute hydrochloric acid
-
Activated carbon (e.g., Norite, 30 g)
-
Concentrated hydrochloric acid
Procedure:
-
Reaction Setup: In a large reaction vessel equipped with a mechanical stirrer, suspend 800 g of paraformaldehyde in 5.5 L of water containing 210 g of acetaldehyde.
-
Catalyst Addition and Temperature Control: While stirring vigorously, add 180 g of powdered calcium oxide in small portions. Adjust the rate of addition so that the temperature of the reaction mixture rises to 50°C over 30 minutes. Critically, do not allow the temperature to exceed 55°C during the subsequent additions. The mixture will turn slightly yellow.[2]
-
Reaction Time: After all the calcium oxide has been added, continue stirring for an additional three hours.[2]
-
Filtration and Neutralization: Filter the mixture by gravity. Acidify the yellow filtrate with just enough dilute hydrochloric acid to give an acidic reaction to litmus (B1172312) paper.[2]
-
Decolorization: Add 30 g of activated carbon (Norite) to the acidified filtrate and stir for five minutes. Filter the solution again to remove the activated carbon. The filtrate should now be colorless.[2]
-
Concentration and Crystallization: Concentrate the filtrate on a steam bath under reduced pressure until crystals begin to separate. Heat the resulting liquor (approximately 3 L) on a steam bath at atmospheric pressure and filter while hot using suction filtration. Allow the filtrate to stand in a refrigerator overnight to induce crystallization. Collect the first crop of crystals by filtration. Further concentrate the mother liquor to obtain subsequent crops of crystals.[2]
Protocol 2: Purification of this compound by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot deionized water.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce complete crystallization.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the crystals in an oven at a temperature below the melting point of this compound or in a vacuum desiccator.
Protocol 3: Analysis of this compound and its Oligomers by HPLC
This method is suitable for the routine analysis of this compound and dithis compound without derivatization.[6]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (5:95, v/v)[7]
-
Flow Rate: 1.0 mL/min[7]
-
Detection: UV at 196 nm[7]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in the mobile phase to a suitable concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.[6]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US5741956A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. Formose reaction - Wikipedia [en.wikipedia.org]
- 5. WO2020067963A1 - Process for production of this compound with an increased yield of di-pentaerythritol - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. HPLC DETERMINATION OF this compound AND DIthis compound | Semantic Scholar [semanticscholar.org]
Optimizing reaction conditions for high-yield pentaerythritol production
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the high-yield synthesis of pentaerythritol (B129877). Below you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are formatted as a series of questions and answers to address common problems encountered during the synthesis of this compound, with a focus on optimizing yield and minimizing byproduct formation.
Q1: What are the most common by-products in this compound synthesis and how can their formation be minimized?
A1: The synthesis of this compound from formaldehyde (B43269) and acetaldehyde (B116499) in the presence of a base catalyst is often accompanied by the formation of several by-products.[1] Understanding the origin of these impurities is the first step toward minimizing their formation.
-
Formate (B1220265) Salts (e.g., Calcium Formate): These are inherent by-products of the Cannizzaro reaction, which is the final step in this compound formation. In this step, an intermediate aldehyde is reduced to this compound, while a molecule of formaldehyde is oxidized to formic acid. This acid is then neutralized by the base catalyst to form a formate salt.[1][2]
-
Dithis compound and other Polypentaerythritols: These form when the desired product, this compound, reacts further with intermediates in the reaction mixture.[1][3] The formation of these higher polymers can be influenced by the molar ratio of the reactants.[4]
-
Formose Sugars: These are complex mixtures of sugars and other condensation products that result from the self-condensation of formaldehyde under alkaline conditions, a process known as the formose reaction.[1] This is more likely to occur when using calcium hydroxide (B78521) as the catalyst.[1]
To minimize byproduct formation:
-
Control Reactant Ratios: A molar excess of formaldehyde to acetaldehyde is generally used to favor the formation of this compound.[1] However, a very high excess can lead to other side reactions.
-
Optimize Temperature: Strict temperature control is crucial. The initial aldol (B89426) condensation is faster at lower temperatures (20-30°C), while the desired Cannizzaro reaction is more dominant at higher temperatures (40-60°C).[1][5] It is often recommended not to exceed 55°C during catalyst addition.[1]
-
Ensure Efficient Mixing: Vigorous stirring is essential to prevent localized "hot spots" where the exothermic reaction can lead to increased side reactions and the formation of colored impurities.[1]
Q2: My this compound yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yield is a common issue that can stem from several factors throughout the experimental process.
-
Suboptimal Reaction Temperature: As mentioned above, temperature significantly influences the reaction rates. If the temperature is too low, the final Cannizzaro reaction may be too slow, leading to an accumulation of intermediates.[1][5] Conversely, excessively high temperatures can promote side reactions.[1]
-
Incorrect Molar Ratios of Reactants: An insufficient excess of formaldehyde can lead to incomplete conversion of acetaldehyde and favor the formation of dithis compound.[1]
-
Inefficient Mixing: Poor mixing can lead to localized temperature and concentration gradients, promoting the formation of undesired by-products and reducing the overall yield.[1]
-
Losses During Work-up and Purification: Significant product loss can occur during filtration, washing, and recrystallization.[1] Ensure the product has fully crystallized before filtering and use minimal amounts of cold solvent for washing to reduce dissolution.[1][6]
Q3: My final this compound product is discolored (yellow or brown). What is the cause and how can I obtain a pure white crystalline product?
A3: Discoloration is typically due to the formation of colored impurities from side reactions, often exacerbated by poor temperature control.[1]
-
Prevention: The most effective way to prevent discoloration is by maintaining strict temperature control throughout the reaction, ensuring it does not exceed the recommended range for the specific protocol.[1]
-
Removal: If the product is already discolored, it can often be purified by recrystallization.[6] The use of activated carbon (e.g., Norite) during the work-up can help remove colored impurities.[1][6] The general procedure involves acidifying the filtrate, adding activated carbon, stirring, and then filtering to remove the carbon before proceeding with crystallization.[1][6]
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the impact of key reaction parameters on the yield and purity of this compound. The data is compiled from various experimental protocols and research findings.
| Parameter | Condition | Effect on Yield and Purity | Reference(s) |
| Catalyst | Calcium Hydroxide (Ca(OH)₂) | Commonly used, can lead to formose sugar formation. | [1][7] |
| Sodium Hydroxide (NaOH) | Strong base, can also be used effectively. | [2] | |
| Solid Alkaline Catalysts (e.g., Na/SnO₂) | Can simplify separation but may have leaching and selectivity issues. | [8] | |
| Formaldehyde to Acetaldehyde Molar Ratio | 5:1 | A common starting point for optimization. | [8] |
| Reduced Ratio | Can lead to increased formation of dithis compound. | [1][9] | |
| High Excess | Drives the reaction towards this compound but can increase other side reactions if not controlled. | [1] | |
| Reaction Temperature | 20-30°C | Favors the initial aldol condensation. | [1] |
| 40-60°C | Promotes the final Cannizzaro reaction to form this compound. | [1][5] | |
| Not exceeding 55°C during catalyst addition | A critical control point to balance reaction rates and minimize side reactions. | [1][6] | |
| pH | 10-11 | Optimal for the initial aldol condensation. | [5] |
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis and purification of this compound.
Protocol 1: Synthesis of this compound using Calcium Hydroxide
This protocol is a common laboratory-scale method for producing this compound.
Materials:
-
Paraformaldehyde (800 g, corresponding to 26.7 moles of formaldehyde)
-
Acetaldehyde (210 g, 4.77 moles)
-
Calcium oxide (powdered quicklime, 180 g, 3.22 moles)
-
Deionized water (5.5 L)
-
Dilute hydrochloric acid
-
Activated carbon (e.g., Norite, 30 g)
-
Concentrated hydrochloric acid
Procedure:
-
Reaction Setup: In a large reaction vessel equipped with a mechanical stirrer, suspend 800 g of paraformaldehyde in 5.5 L of water containing 210 g of acetaldehyde.[1]
-
Catalyst Addition and Temperature Control: While stirring vigorously, add 180 g of powdered calcium oxide in small portions.[1][6] Adjust the rate of addition so that the temperature of the reaction mixture rises to 50°C over 30 minutes.[1] It is crucial not to allow the temperature to exceed 55°C during the subsequent additions.[1][6] The mixture will turn slightly yellow.[1]
-
Reaction Time: After all the calcium oxide has been added, continue stirring for an additional three hours.[1][6]
-
Filtration and Neutralization: Filter the mixture by gravity.[1][6] Acidify the yellow filtrate with just enough dilute hydrochloric acid to give an acidic reaction to litmus (B1172312) paper.[1][6]
-
Decolorization: Add 30 g of activated carbon to the acidified filtrate and stir for five minutes.[1][6] Filter the solution again to remove the activated carbon. The filtrate should now be colorless.[1][6]
-
Concentration and Crystallization: Concentrate the filtrate on a steam bath under reduced pressure until crystals begin to separate.[1][6] Heat the resulting liquor and filter it while hot using suction filtration.[1] Allow the filtrate to stand in a refrigerator overnight to induce crystallization.[1][6] Collect the first crop of crystals by filtration.[1] Further concentrate the mother liquor to obtain subsequent crops of crystals.[1][6]
-
Recrystallization: The combined product can be recrystallized from an equal weight of hot water containing a small amount of concentrated hydrochloric acid and decolorized with activated carbon if necessary.[4][6]
Mandatory Visualization
This compound Synthesis Pathway
The following diagram illustrates the main reaction pathway for the synthesis of this compound, along with the key side reactions that lead to the formation of common by-products.
Caption: Reaction pathway for this compound synthesis and major side reactions.
Troubleshooting Workflow for Low this compound Yield
This workflow provides a logical sequence of steps to diagnose and address the issue of low product yield.
Caption: A troubleshooting workflow for diagnosing and resolving low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Experienced supplier of UF MUF Resin Glue Plant [aldehydeepc.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. benchchem.com [benchchem.com]
- 5. US5741956A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US2407920A - Process of producing this compound - Google Patents [patents.google.com]
- 8. research.chalmers.se [research.chalmers.se]
- 9. data.epo.org [data.epo.org]
Technical Support Center: Pentaerythritol Esterification Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of pentaerythritol (B129877).
Troubleshooting Guides
This section addresses common issues encountered during the esterification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield or Incomplete Reaction
Question: My this compound esterification reaction is resulting in a low yield or appears to be incomplete. What are the potential causes and how can I improve the conversion?
Answer: Low yields in this compound esterification can stem from several factors related to reaction equilibrium, kinetics, and reactant purity. Here are the primary aspects to investigate:
-
Inefficient Water Removal: Esterification is a reversible reaction that produces water as a byproduct.[1][2] The presence of water can shift the equilibrium back towards the reactants, hindering product formation.
-
Suboptimal Reaction Temperature: The reaction temperature significantly impacts the reaction rate.
-
Solution: Ensure the reaction is conducted within the optimal temperature range, typically between 150°C and 220°C.[1] Lower temperatures can lead to slow kinetics, while excessively high temperatures may promote side reactions and product degradation.[1] Monitoring the temperature closely is crucial.
-
-
Inadequate Catalyst Activity or Concentration: The choice and amount of catalyst are critical for the reaction to proceed efficiently.
-
Incorrect Molar Ratio of Reactants: The stoichiometry of the reactants plays a key role in driving the reaction towards the desired tetraester.
-
Solution: A slight excess of the carboxylic acid is often used to ensure all four hydroxyl groups of this compound are esterified. A molar ratio of fatty acid to this compound of approximately 4.2:1 to 4.5:1 is a good starting point.[1]
-
-
Insufficient Reaction Time: The reaction may simply not have had enough time to reach completion.
-
Solution: Monitor the reaction progress by periodically measuring the acid value of the reaction mixture.[5] The reaction is considered complete when the acid value stabilizes at a low level.
-
Issue 2: High Acid Value in the Final Product
Question: After purification, my this compound ester product still has a high acid value. What is the reason for this and how can I reduce it?
Answer: A high acid value in the final product indicates the presence of unreacted carboxylic acid.[1] This can be due to an incomplete reaction or inefficient purification. Here are the recommended solutions:
-
Neutralization Wash: Wash the crude product with a dilute alkaline solution, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to neutralize and remove the excess fatty acid.[1]
-
Solvent Extraction: Utilize a suitable solvent system to selectively extract the unreacted fatty acid from the ester product.
-
Vacuum Distillation: If the carboxylic acid is sufficiently volatile, high vacuum distillation can be an effective method for its removal.[6]
Issue 3: Presence of Partially Substituted Esters
Question: My final product contains a mixture of mono-, di-, and tri-esters of this compound instead of the desired tetraester. How can I improve the selectivity towards the fully substituted product?
Answer: The formation of partially substituted esters is a common issue and indicates that the reaction has not gone to completion for all hydroxyl groups.[2] The strategies to address this are similar to those for improving overall yield:
-
Drive the Equilibrium: The most effective way to favor the formation of the tetraester is to rigorously remove water throughout the reaction.
-
Optimize Molar Ratio: Using a larger excess of the carboxylic acid can help push the reaction towards complete esterification of all four hydroxyl groups.
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure all hydroxyl groups have had sufficient time to react. Monitor the product composition using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Issue 4: Darkening or Discoloration of the Product
Question: The this compound ester product is darker than expected. What causes this discoloration and how can it be prevented?
Answer: Discoloration is often a result of side reactions occurring at elevated temperatures or the presence of impurities.
-
Reaction Temperature: Excessively high temperatures can lead to thermal degradation of the reactants or products, resulting in colored byproducts.[1]
-
Solution: Maintain the reaction temperature within the optimal range and avoid localized overheating.
-
-
Atmosphere: The presence of oxygen at high temperatures can cause oxidation and the formation of colored impurities.
-
Solution: Conduct the reaction under an inert atmosphere, such as nitrogen, to prevent oxidation.[4]
-
-
Purification: Residual catalyst or other impurities can sometimes contribute to color.
-
Solution: Ensure thorough purification of the final product to remove any colored impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical molar ratio of carboxylic acid to this compound for complete esterification?
A slight excess of the carboxylic acid is generally recommended to drive the reaction to completion. A common starting point is a molar ratio of approximately 4.2 to 4.5 moles of carboxylic acid to 1 mole of this compound.[1]
Q2: What are the most common catalysts used for this compound esterification?
Commonly used catalysts include acidic catalysts like p-toluenesulfonic acid (PTSA) and sulfuric acid (H₂SO₄), as well as organometallic catalysts such as tin-based compounds (e.g., stannous oxide, tin(II) chloride).[1][4][7]
Q3: How can I monitor the progress of the esterification reaction?
The progress of the reaction can be monitored by measuring the decrease in the acid value of the reaction mixture over time.[5] The reaction is generally considered complete when the acid value becomes constant. Other techniques like TLC, HPLC, or GC can also be used to monitor the disappearance of reactants and the formation of the product.
Q4: What are the key characterization techniques for the final this compound ester product?
The structure and purity of the synthesized ester can be confirmed using various analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show a characteristic ester carbonyl (C=O) stretching peak around 1740 cm⁻¹. The disappearance or significant reduction of the broad O-H stretching band from the carboxylic acid (around 2500-3300 cm⁻¹) and the O-H band from this compound (around 3200-3500 cm⁻¹) indicates the completion of the reaction.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can confirm the formation of the ester linkage and the overall structure of the molecule. The carbonyl carbon of the ester group typically appears around 170-175 ppm in the ¹³C NMR spectrum.[5]
Q5: What are common side reactions in this compound esterification?
Besides incomplete esterification, potential side reactions can include:
-
Decarboxylation: At very high temperatures, the carboxylic acid may undergo decarboxylation.[2]
-
Ether Formation: Although less common under typical esterification conditions, self-condensation of this compound to form ethers is a possibility at high temperatures with certain catalysts.
-
Degradation and Polymerization: Prolonged exposure to high temperatures can lead to the degradation of the ester product or polymerization, especially with unsaturated fatty acids.
Data Presentation
Table 1: Typical Reaction Parameters for this compound Esterification
| Parameter | Typical Range | Notes | References |
| Reaction Temperature | 150 - 220 °C | Higher temperatures can increase the reaction rate but may also lead to side reactions and product discoloration. | [1][4] |
| Molar Ratio (Acid:Alcohol) | 4.2:1 - 8:1 | A slight to moderate excess of the carboxylic acid is used to drive the reaction to completion. | [1][6] |
| Catalyst | p-Toluenesulfonic acid, Sulfuric acid, Tin-based compounds | The choice of catalyst can influence reaction time and temperature. | [1][4][7] |
| Catalyst Concentration | 0.1 - 1.0 wt% | Higher concentrations can speed up the reaction but may also promote side reactions. | [1] |
| Reaction Time | 4 - 40 hours | Dependent on temperature, catalyst, and the specific carboxylic acid used. | [6][8][9] |
| Atmosphere | Inert (e.g., Nitrogen) | Prevents oxidation and discoloration of the product at high temperatures. | [4] |
Table 2: Optimized Reaction Conditions and Yields from Literature
| Carboxylic Acid | Molar Ratio (Acid:PE) | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Oleic Acid | 4.4:1 | p-Toluenesulfonic acid or Lanthanum salt of methanesulfonic acid | 160 | 4 | 96 (conversion) | [10] |
| Isomeric C4-C8 Acids | 8:1 | Self-catalyzed | 100-110 | 12-40 | 95-96 | [6][8][9] |
| Stearic Acid | 4.7:1 | SnCl₂@HZSM-5 | 105 | 3 | 96.5 | [11] |
| Butyric Acid | - | Sulfuric acid | 160-180 | 5 | 99.5 (purity) | [3] |
Experimental Protocols
General Protocol for this compound Tetraester Synthesis
This protocol provides a general procedure for the synthesis of a this compound tetraester. It should be adapted and optimized based on the specific carboxylic acid being used.
Materials and Equipment:
-
This compound (PE)
-
Carboxylic Acid (e.g., Ricinoleic Acid, Oleic Acid)
-
Acid Catalyst (e.g., p-Toluenesulfonic acid)
-
Azeotropic Solvent (e.g., Toluene)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Organic Solvent for extraction (e.g., Ethyl Acetate)
-
Three-neck round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus connected to a reflux condenser, and a thermometer.
-
Charging Reactants: Charge the flask with this compound, the carboxylic acid (in a slight molar excess), and the azeotropic solvent (toluene).
-
Catalyst Addition: Add the acid catalyst to the reaction mixture.
-
Reaction: Heat the mixture to the desired reaction temperature (typically 150-220°C) with continuous stirring.[1] The water produced during the reaction will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by observing the amount of water collected and by periodically taking small samples to measure the acid value. The reaction is complete when no more water is collected and the acid value is low and constant.
-
Cooling and Dilution: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate.
-
Washing: Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to neutralize the catalyst and unreacted acid), water, and finally with brine.
-
Drying: Dry the organic layer over an anhydrous drying agent like Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound ester.
-
Further Purification (if necessary): Depending on the purity required, the product can be further purified by vacuum distillation or column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound esters.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. CN103539664A - Preparation method of this compound ester - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Features of the synthesis of this compound esters and carboxylic acids of aliphatic isomeric structure | Emelyanov | Fine Chemical Technologies [finechem-mirea.ru]
- 7. CN104086417A - Esterification method of this compound - Google Patents [patents.google.com]
- 8. Features of the synthesis of this compound esters and carboxylic acids of aliphatic isomeric structure | Emelyanov | Fine Chemical Technologies [finechem-mirea.ru]
- 9. Features of the synthesis of this compound esters and carboxylic acids of aliphatic isomeric structure: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 10. Synthesis of Fatty Acid Esters of Selected Higher Polyols Over Homogeneous Metallic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Thermal Stability of Pentaerythritol-Based Lubricants
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the thermal stability of pentaerythritol-based lubricants.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that limit the thermal stability of this compound-based lubricants?
A1: The primary factors are thermal and oxidative degradation.[1][2][3][4] This compound (B129877) esters are known for their high thermal stability due to the absence of beta-hydrogens in their neopentyl structure, which are susceptible to thermal attack in other types of esters.[5][6][7] However, at elevated temperatures, they can still undergo decomposition. Oxidative degradation occurs when the lubricant reacts with oxygen, a process that is accelerated by heat, light, and the presence of metal catalysts.[2] This oxidation process is a major cause of oil thickening, as well as the formation of sludge and varnish.[8]
Q2: What are the common signs of thermal and oxidative degradation in my experiments?
A2: Visual and chemical changes are key indicators of degradation. These include:
-
Increased Viscosity: Oxidation leads to the formation of higher molecular weight products, causing the lubricant to thicken.[3]
-
Color Change: Lubricants can darken, turning from a clear or light color to brown or even black due to the formation of carbonyl groups and other unsaturated compounds.[9]
-
Sludge and Varnish Formation: The polymerization of oxidation byproducts can lead to the formation of insoluble deposits.[8][10]
-
Increased Acid Number: The oxidation process generates acidic byproducts, leading to an increase in the lubricant's total acid number (TAN).[9]
-
Formation of Volatile Products: At high temperatures, the lubricant can break down into smaller, more volatile compounds.[3]
Q3: How can I improve the thermal stability of my this compound-based lubricant formulation?
A3: The most effective method is the incorporation of additives, particularly antioxidants.[8][9][10][11] Antioxidants function by interrupting the oxidation process. They are broadly categorized into two types:
-
Primary Antioxidants (Radical Scavengers): These are typically phenolic or aminic compounds that donate a hydrogen atom to reactive free radicals, neutralizing them and preventing further propagation of the oxidation chain reaction.[8][11]
-
Secondary Antioxidants (Peroxide Decomposers): These are often phosphorus- or sulfur-containing compounds that decompose hydroperoxides into non-radical, stable products.[8] A combination of primary and secondary antioxidants, known as a synergistic system, is often used to provide comprehensive protection against oxidation.[8]
Q4: What types of antioxidants are most effective for high-temperature applications?
A4: For high-temperature applications, hindered phenolic and aromatic amine antioxidants are widely used.[11] Phenyl-α-naphthylamine (PAN) has been shown to significantly improve the thermal stability of this compound esters at elevated temperatures.[9] It is important to select antioxidants that are themselves thermally stable and have low volatility at the intended operating temperatures.[12]
Q5: Besides antioxidants, are there other factors I should consider to enhance thermal stability?
A5: Yes, several other factors can influence the thermal stability of this compound lubricants:
-
Purity of the Base Stock: Impurities from the synthesis process, such as residual catalysts or unreacted starting materials, can negatively impact thermal stability.[13][14] Proper purification of the this compound ester is crucial.
-
Minimizing Water Content: The presence of water can lead to hydrolysis of the ester bonds, especially at elevated temperatures, which can degrade the lubricant.[2]
-
Material Compatibility: Contact with certain metals can catalyze the decomposition of the lubricant.[15] The use of metal deactivators as additives can mitigate this effect.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid increase in viscosity during thermal stress testing. | Oxidative degradation leading to polymerization.[3] | 1. Incorporate a higher concentration of antioxidants. 2. Evaluate different types of antioxidants (e.g., aminic vs. phenolic).[9] 3. Use a synergistic blend of primary and secondary antioxidants.[8] 4. Ensure the experimental setup has an inert atmosphere (e.g., nitrogen) if only thermal stability is being assessed. |
| Significant darkening or "coking" of the lubricant. | Formation of carbonaceous deposits due to severe thermal and oxidative breakdown.[16] | 1. Lower the test temperature if possible. 2. Improve the antioxidant package.[16] 3. Ensure the purity of the this compound ester base stock.[13] |
| Increase in Total Acid Number (TAN). | Formation of acidic byproducts from oxidation.[9] | 1. Add or increase the concentration of antioxidants. 2. Use acid scavengers or corrosion inhibitors in the formulation. |
| Inconsistent results in thermal stability tests. | Contamination of the sample or experimental apparatus. | 1. Thoroughly clean all glassware and equipment. 2. Use high-purity starting materials. 3. Ensure consistent sample size and experimental conditions. |
| Lubricant shows poor stability even with antioxidants. | The chosen antioxidant is not suitable for the operating temperature or is not compatible with the base stock. | 1. Review the thermal stability and volatility of the antioxidant itself.[12] 2. Screen a variety of antioxidant chemistries. 3. Consider potential negative interactions between different additives. |
Data Presentation
Table 1: Thermal Decomposition Onset Temperatures of this compound and its Esters (TGA)
| Compound | Onset Decomposition Temperature (°C) | Atmosphere | Reference |
| This compound | ~230 | Air | [17] |
| This compound Ester 1 | 340 | Not Specified | [18] |
| This compound Ester 2 | 304 | Not Specified | [18] |
| This compound Tetrapelargonate | ~260 (Isothermal) | Not Specified | [19] |
Note: Decomposition temperatures can vary based on the specific fatty acid chains of the ester and the experimental conditions of the TGA analysis (e.g., heating rate, atmosphere).[20]
Table 2: Oxidative Stability of this compound Esters with and without Antioxidants (PDSC)
| Lubricant Formulation | Oxidation Induction Time (OIT) in minutes | Test Temperature (°C) | Oxygen Pressure | Reference |
| This compound Tetrapelargonate (Uninhibited) | < 5 | 170 | Not Specified | [21] |
| This compound Ester + Hindered Phenol Antioxidant | Significantly Increased | 220 | Not Specified | [9] |
| This compound Ester + Phenyl-α-naphthylamine (PAN) | Most Significant Increase | 220 | Not Specified | [9] |
Note: Higher OIT values indicate better oxidative stability.[8]
Experimental Protocols
Thermogravimetric Analysis (TGA) for Thermal Decomposition
Objective: To determine the temperature at which a lubricant begins to decompose and to characterize its thermal stability.[20]
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the lubricant sample into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).[20]
-
Instrument Setup: Place the sample pan in the TGA instrument. Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to create an inert atmosphere.[20]
-
Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[20]
-
Data Acquisition: Continuously record the sample's mass as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) to determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.[20]
Pressure Differential Scanning Calorimetry (PDSC) for Oxidative Stability
Objective: To determine the oxidative induction time (OIT) of a lubricant, which is a measure of its resistance to oxidation under elevated temperature and oxygen pressure.[22]
Methodology (Isothermal Method based on ASTM D6186): [23]
-
Sample Preparation: Place a small, unweighed sample (typically 2-3 mg) of the lubricant into an aluminum sample pan.[23]
-
Instrument Setup: Place the sample pan in the PDSC cell. Pressurize the cell with pure oxygen to a specified pressure (e.g., 3.5 MPa or 500 psi).[23]
-
Thermal Program: Rapidly heat the sample to the desired isothermal test temperature (e.g., 170-210 °C).[21][23]
-
Data Acquisition: Hold the sample at the isothermal temperature and record the heat flow as a function of time.
-
Data Analysis: The OIT is the time elapsed from the start of the isothermal hold until the onset of the exothermic oxidation peak.
Visualizations
Caption: Thermal degradation pathway of this compound esters.
Caption: Oxidative degradation cycle and antioxidant inhibition mechanism.
Caption: Workflow for evaluating and improving lubricant thermal stability.
References
- 1. rumanza.com [rumanza.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bobistheoilguy.com [bobistheoilguy.com]
- 6. bobistheoilguy.com [bobistheoilguy.com]
- 7. youtube.com [youtube.com]
- 8. Antioxidant Additives in Lubricants | Nye Lubricants [nyelubricants.com]
- 9. drchristinegrant.wordpress.ncsu.edu [drchristinegrant.wordpress.ncsu.edu]
- 10. Professional lubricant additive manufactuer, Antioxidants supplier for lubricant manufacturing | Unpchemicals [unpchemicals.com]
- 11. minglanchem.com [minglanchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. The this compound decomposition temperature is affected by numerous factors - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 14. CN103539664A - Preparation method of this compound ester - Google Patents [patents.google.com]
- 15. tsapps.nist.gov [tsapps.nist.gov]
- 16. lube-media.com [lube-media.com]
- 17. researchgate.net [researchgate.net]
- 18. tribology.rs [tribology.rs]
- 19. drchristinegrant.wordpress.ncsu.edu [drchristinegrant.wordpress.ncsu.edu]
- 20. benchchem.com [benchchem.com]
- 21. Using Calorimetry to Measure Motor Oil Remaining Useful Life [machinerylubrication.com]
- 22. tainstruments.com [tainstruments.com]
- 23. vurup.sk [vurup.sk]
Technical Support Center: Enhancing Pentaerythritol's Char Formation in Flame Retardants
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development who are working with pentaerythritol (B129877) (PER)-based flame retardant systems. The following sections offer solutions to common experimental issues, detailed experimental protocols, and quantitative data to aid in the formulation and optimization of intumescent flame retardants.
Troubleshooting Guide
This guide addresses specific problems that may arise during the formulation and testing of flame retardants containing this compound.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Poor or Insufficient Char Formation | - Incorrect ratio of acid source (e.g., APP) to carbon source (PER).[1][2][3] - Incompatible binder system that interferes with the intumescent reactions. - Premature degradation of the blowing agent before the char can trap the gases.[4] | - Optimize the APP:PER ratio. A common starting point is a 3:1 or 2:1 ratio by weight.[2][3] - Ensure the binder is thermally stable within the intumescent temperature window. - Select a blowing agent (e.g., melamine) that decomposes in sync with the char formation.[4] |
| Char is Brittle, Crumbly, or Lacks Cohesion | - Insufficient cross-linking within the char structure. - Poor dispersion of flame retardant additives within the polymer matrix. - Presence of certain fillers (e.g., calcium carbonate) that can disrupt char formation. | - Incorporate synergists like organoclays or nano-silica to reinforce the char structure.[5] - Utilize high-shear mixing or masterbatches to ensure uniform distribution of additives. - Avoid fillers that can react with the acid source. |
| Char Collapses or Shrinks Excessively During Combustion | - The blowing agent releases gas too rapidly, causing the char to rupture. - The viscosity of the molten polymer is too low to form stable bubbles. - The thermal stability of the char itself is insufficient at higher temperatures. | - Use a microencapsulated blowing agent for more controlled gas release. - Modify the polymer blend to increase its melt viscosity. - Introduce char-strengthening additives like glass fibers or inorganic fillers.[6] |
| Substrate Ignites Prematurely Before Intumescence | - The activation temperature of the intumescent system is too high. - Insufficient loading of the flame retardant additives. - The coating thickness is inadequate for the given substrate. | - Select an acid source with a lower decomposition temperature. - Increase the total loading of the intumescent flame retardant package. - Apply a thicker coating to provide a more substantial protective barrier. |
| Excessive Smoke Production During Combustion | - Incomplete combustion of the polymer matrix. - Certain additives may be contributing to smoke generation. | - Optimize the flame retardant formulation to promote more complete combustion and charring. - Consider incorporating smoke-suppressing additives like zinc borate (B1201080). |
Frequently Asked Questions (FAQs)
1. What is the fundamental mechanism of char formation with this compound in an intumescent system?
This compound (PER) acts as a carbon donor in a typical intumescent flame retardant (IFR) system. When exposed to heat, an acid source, commonly ammonium (B1175870) polyphosphate (APP), decomposes to produce phosphoric acid.[1] This acid then catalyzes the dehydration of PER, leading to the formation of a carbonaceous char. Simultaneously, a blowing agent, such as melamine, releases non-flammable gases that cause the molten char to swell, creating a thick, insulating foam layer that protects the underlying material from heat and oxygen.[1][4]
2. How does the ratio of ammonium polyphosphate (APP) to this compound (PER) affect char formation?
The APP:PER ratio is a critical factor influencing the efficiency and quality of the char.[2][3] An optimal ratio ensures that there is enough phosphoric acid to effectively catalyze the dehydration of PER. If there is too little APP, the charring process will be incomplete. If there is an excess of APP, the resulting char may be too dense and not expand sufficiently. The ideal ratio is dependent on the specific polymer matrix and other additives but is often found to be around 3:1 or 2:1 by weight.[2][3]
3. What is the role of synergistic agents in enhancing char formation?
Synergistic agents are compounds that, when added to the IFR formulation, improve the overall flame retardant performance. For char formation, synergists like nano-silica, organoclays, and zinc borate can enhance the mechanical strength and thermal stability of the char layer, making it more cohesive and less prone to cracking and collapse.[5]
4. Can the morphology of the char be analyzed to troubleshoot performance issues?
Yes, analyzing the char morphology using techniques like Scanning Electron Microscopy (SEM) can provide valuable insights.[7] A good quality intumescent char should have a uniform, closed-cell structure. Large, irregular pores or cracks in the char can indicate problems with gas generation, melt viscosity, or char strength. SEM analysis can help diagnose issues such as whether the blowing agent is releasing gas too quickly or if the char is too brittle.[7]
5. How can I interpret a Thermogravimetric Analysis (TGA) curve for a PER-based intumescent system?
A TGA curve for an intumescent system typically shows multiple weight loss steps. The initial weight loss may correspond to the release of moisture or the decomposition of the blowing agent. The main weight loss region is associated with the decomposition of the polymer and the formation of the char. The final residual weight at high temperatures represents the char yield. A higher char yield generally indicates a more effective flame retardant performance in the condensed phase. The derivative of the TGA curve (DTG) can help identify the temperatures at which the maximum rates of decomposition occur for each component.
Data Presentation
The following tables summarize quantitative data from studies on PER-based intumescent flame retardants, illustrating the impact of formulation changes on performance metrics.
Table 1: Effect of APP to PER Ratio on Flame Retardant Properties of Wood-Flour/Polypropylene (B1209903) Composites (WPCs)
| Formulation | APP/PER Ratio | LOI (%) | Peak Heat Release Rate (kW/m²) | Total Heat Release (MJ/m²) | Char Residue (%) |
| WPC-1 (Control) | - (APP only) | 24.0 | 350.1 | 85.3 | 29.9 |
| WPC-2 | 4/1 | 25.3 | 320.5 | 80.1 | 40.2 |
| WPC-3 | 3/1 | 25.5 | 305.7 | 75.6 | 42.5 |
| WPC-4 | 2/1 | 25.2 | 315.2 | 78.9 | 41.8 |
Data synthesized from a study on wood-plastic composites.[3]
Table 2: Synergistic Effect of Nano-Silica on Flame Retardant Properties of Polypropylene (PP) Composites (APP:PER ratio fixed at 3:1, total FR loading at 30%)
| Formulation | Nano-Silica (wt.%) | LOI (%) | UL-94 Rating | Peak Heat Release Rate (kW/m²) |
| PP/IFR | 0 | 25.2 | V-2 | 356.4 |
| PP/IFR/Si0.5 | 0.5 | 26.5 | V-1 | 295.8 |
| PP/IFR/Si1.0 | 1.0 | 27.3 | V-1 | 310.2 |
Data sourced from a study on the synergistic effects of nano-silica in polypropylene composites.[8]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure standardized and reproducible testing of PER-based flame retardants.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and char yield of the flame retardant formulation.
Apparatus: Thermogravimetric Analyzer
Procedure:
-
Calibrate the TGA instrument for temperature and mass.
-
Place a small, accurately weighed sample (typically 5-10 mg) into a tared TGA crucible (e.g., alumina).
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a controlled heating rate (e.g., 10 °C/min).
-
Record the sample mass as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition, temperatures of maximum weight loss, and the final char residue percentage.
Cone Calorimetry
Objective: To measure the heat release rate (HRR), time to ignition (TTI), and other combustion parameters of a material when exposed to a specific heat flux.[9]
Apparatus: Cone Calorimeter
Procedure:
-
Prepare a sample of the material to the standard dimensions (typically 100 mm x 100 mm).
-
Wrap the sample in aluminum foil, leaving the top surface exposed, and place it in the sample holder.
-
Position the sample holder at a set distance below the conical heater.
-
Set the radiant heat flux of the cone heater to the desired level (e.g., 35 kW/m² or 50 kW/m²).
-
Start the test, which exposes the sample to the heat flux and an ignition source.
-
The instrument continuously measures the oxygen concentration in the exhaust gas to calculate the heat release rate.
-
Record key parameters such as time to ignition, peak heat release rate (pHRR), total heat released (THR), and mass loss rate.
UL-94 Vertical Burning Test
Objective: To assess the flammability of a plastic material in a vertical orientation.
Apparatus: UL-94 test chamber, Bunsen burner, timer, cotton batting.
Procedure:
-
Prepare rectangular test specimens of the material (typically 125 mm x 13 mm).
-
Condition the specimens as required by the standard (e.g., at 23 °C and 50% relative humidity for 48 hours).
-
Clamp a specimen in the test chamber in a vertical position.
-
Place a layer of dry cotton batting 300 mm below the specimen.
-
Apply a calibrated Bunsen burner flame to the bottom edge of the specimen for 10 seconds.
-
Remove the flame and record the afterflame time (t1).
-
As soon as the flaming ceases, immediately reapply the flame for another 10 seconds.
-
Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).
-
Note if any flaming drips ignite the cotton below.
-
Classify the material as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and whether flaming drips ignite the cotton, according to the UL-94 standard criteria.
Visualizations
Intumescent Flame Retardant Mechanism
Caption: Chemical pathway of an intumescent flame retardant system.
Experimental Workflow for IFR Evaluation
Caption: Workflow for evaluating intumescent flame retardants.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of this compound on the properties of wood- flour/polypropylene/ammonium polyphosphate composite system :: BioResources [bioresources.cnr.ncsu.edu]
- 4. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic Effect of Nano-Silica and Intumescent Flame Retardant on the Fire Reaction Properties of Polypropylene Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cone Calorimeter - Performance of Intumescent Fire Protection Coatings in Non-Standard Heating Scenarios [playingwithfires.weebly.com]
Technical Support Center: Overcoming Solubility Issues of Pentaerythritol in Organic Solvents
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the solubility challenges associated with pentaerythritol (B129877) in organic solvents. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions, quantitative data, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
What is this compound and why is its solubility in organic solvents a concern?
This compound is a white, crystalline polyol with the formula C(CH₂OH)₄. Its symmetrical structure and the presence of four hydroxyl groups lead to strong intermolecular hydrogen bonding, resulting in a high melting point and limited solubility in many common organic solvents.[1][2] This poor solubility can be a significant hurdle in various applications, including the synthesis of resins, plasticizers, and other derivatives where a homogeneous solution is required for reaction.[3]
What are the general solubility characteristics of this compound?
This compound is soluble in polar solvents like water, glycerol, and ethylene (B1197577) glycol.[2][4] Its solubility in alcohols like methanol (B129727) and ethanol (B145695) is slight.[1] It is generally considered insoluble in most nonpolar or aprotic organic solvents such as benzene, acetone, and carbon tetrachloride.[2][4]
Which common organic solvents can dissolve this compound?
While challenging, some polar organic solvents can dissolve this compound, often with the aid of heat. These include:
How does temperature affect the solubility of this compound?
The solubility of this compound in most solvents, including water and organic solvents, increases significantly with temperature.[5][6] This is a crucial factor to consider when attempting to dissolve this compound.
What are the main techniques to improve the solubility of this compound in organic solvents?
Several techniques can be employed to enhance the solubility of this compound, including:
-
Co-solvency: Using a mixture of a good solvent and a poor solvent to increase overall solubility.[7]
-
Use of Surfactants: Surfactants can help disperse this compound in a solvent by reducing surface tension.[6][7]
-
Solid Dispersions: Dispersing this compound in a carrier matrix at a molecular level can enhance its dissolution.[8]
-
Deep Eutectic Solvents (DES): Forming a eutectic mixture of this compound with a hydrogen bond donor can create a liquid with much lower melting point and different solubility characteristics.[9]
-
Micronization: Reducing the particle size of this compound increases its surface area, which can lead to a faster dissolution rate.[10][11]
Are there any safety precautions to consider when trying to dissolve this compound at high temperatures or with specific solvents?
Yes, always consult the Safety Data Sheet (SDS) for both this compound and the chosen solvent. When heating solvents, use appropriate ventilation (fume hood) to avoid inhaling vapors. Be aware of the flash points of the solvents to prevent fire hazards. When working with fine powders of this compound, be mindful of dust explosion hazards in air at concentrations above 30 g/m³.[4]
Troubleshooting Guide for Common Solubility Issues
Issue 1: this compound does not dissolve in a chosen organic solvent at room temperature.
-
Solution 1: Increase Temperature
-
Rationale: The solubility of this compound is highly dependent on temperature.[6] Increasing the temperature provides the necessary energy to overcome the strong crystal lattice energy.
-
Recommendation: Gradually heat the solvent while stirring and adding the this compound portion-wise. Monitor the dissolution and be mindful of the solvent's boiling point.
-
-
Solution 2: Solvent Screening
-
Rationale: this compound has varying degrees of solubility in different solvents. If one solvent is ineffective, another with a different polarity or hydrogen bonding capability might work.
-
Recommendation: Test the solubility in a range of polar aprotic solvents like DMSO or formamide, which have shown some success.[2][5]
-
Issue 2: Increasing temperature is not feasible or does not sufficiently improve solubility.
-
Solution 1: Co-solvency
-
Rationale: A co-solvent system can alter the overall polarity and hydrogen bonding characteristics of the solvent medium, making it more favorable for dissolving this compound.[7]
-
Recommendation: Start with a solvent in which this compound has some slight solubility and gradually add a co-solvent. For example, in a non-aqueous system, you could experiment with mixtures of a primary solvent and a more polar co-solvent like DMSO or propylene (B89431) glycol.[7]
-
-
Solution 2: Use of Surfactants
-
Rationale: Surfactants reduce the interfacial tension between the solid this compound particles and the solvent, aiding in their dispersion and solubilization.[7]
-
Recommendation: Add a small amount of a suitable surfactant (anionic, cationic, or non-ionic) to the solvent before or during the addition of this compound. The choice of surfactant will depend on the solvent system and the downstream application.[7]
-
Issue 3: this compound precipitates out of the solution upon cooling.
-
Solution 1: Solid Dispersion Formulation
-
Rationale: By dispersing this compound in a solid carrier at the molecular level, its crystalline structure is disrupted, which can prevent recrystallization upon cooling and improve its dissolution rate.[8]
-
Recommendation: Prepare a solid dispersion using a suitable carrier and the solvent evaporation method. This involves dissolving both this compound and a carrier (e.g., a polymer) in a common solvent and then evaporating the solvent to obtain a solid matrix.
-
-
Solution 2: Use of Deep Eutectic Solvents (DES)
-
Rationale: A DES is a mixture of two or more components that has a melting point significantly lower than its individual components. By forming a DES with this compound, you can create a liquid system at or near room temperature, thus avoiding precipitation issues upon cooling.[9]
-
Recommendation: Prepare a DES by mixing this compound with a suitable hydrogen bond donor, such as choline (B1196258) chloride, and heating until a clear liquid is formed.[9]
-
Issue 4: The dissolution rate of this compound is too slow for a specific application.
-
Solution 1: Micronization
-
Rationale: Reducing the particle size of this compound dramatically increases the surface area available for interaction with the solvent, which can significantly speed up the rate of dissolution.[10][11]
-
Recommendation: Use a jet mill or a similar micronization technique to reduce the particle size of the this compound powder before attempting to dissolve it.[10]
-
Quantitative Solubility Data
Table 1: Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent | Solubility ( g/100g ) | Reference |
| Dimethyl Sulfoxide (DMSO) | 2.0 | [5] |
| Ethanol | Slight | [1] |
| Methanol | Soluble | [3] |
| Acetone | Insoluble | [2][4] |
| Benzene | Insoluble | [2][4] |
| Carbon Tetrachloride | Insoluble | [2][4] |
| Diethyl Ether | Insoluble | [2] |
| Formamide | Soluble | [2][4] |
| Glycerol | Soluble | [2][3][4] |
| Ethylene Glycol | Soluble | [2][4] |
Table 2: Effect of Temperature on this compound Solubility in Water
| Temperature (°C) | Solubility (g/L) | Reference |
| 0 | 38.46 | [5] |
| 10 | 47.62 | [5] |
| 20 | 56.60 | [5] |
| 30 | 74.07 | [5] |
| 40 | 115.0 | [5] |
| 60 | 180.3 | [5] |
| 80 | 285.7 | [5] |
| 100 | 500.0 | [5] |
Detailed Experimental Protocols
Co-solvency Method
This protocol provides a general guideline for using a co-solvent to enhance the solubility of this compound.
Materials:
-
This compound
-
Primary organic solvent (e.g., a solvent with slight this compound solubility)
-
Co-solvent (e.g., DMSO, propylene glycol)[7]
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Beaker or flask
-
Thermometer
Procedure:
-
Add the primary organic solvent to a beaker or flask equipped with a magnetic stir bar.
-
Begin stirring the solvent.
-
Gradually add the this compound powder to the solvent.
-
If the this compound does not dissolve, begin to slowly add the co-solvent in small increments (e.g., 5% v/v at a time).
-
After each addition of the co-solvent, allow the mixture to stir for a sufficient amount of time to observe any changes in solubility.
-
If necessary, gently heat the mixture while stirring. Monitor the temperature to keep it below the boiling points of the solvents.
-
Continue adding the co-solvent until the this compound is completely dissolved or until the desired concentration is reached.
-
Record the final ratio of the primary solvent to the co-solvent.
Preparation of a this compound-Based Deep Eutectic Solvent (DES)
This protocol describes the preparation of a deep eutectic solvent using this compound and choline chloride.[9]
Materials:
-
This compound
-
Choline chloride (as the hydrogen bond acceptor)
-
Glass vial or beaker
-
Heating plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Spatula
Procedure:
-
Weigh out this compound and choline chloride in the desired molar ratio (e.g., 1:1 or other experimental ratios).
-
Combine the two solids in a clean, dry glass vial or beaker containing a magnetic stir bar.
-
Place the vial on a heating plate and begin stirring.
-
Gently heat the mixture to approximately 80-100 °C.[12]
-
Continue heating and stirring until the solid mixture turns into a clear, homogeneous liquid. This indicates the formation of the deep eutectic solvent.
-
Once formed, the DES can be cooled to room temperature. It should remain in a liquid state.
-
The prepared DES can then be used as a solvent for further reactions or applications.
Preparation of a this compound Solid Dispersion by Solvent Evaporation
This protocol details the preparation of a solid dispersion of this compound to enhance its dissolution characteristics.[8]
Materials:
-
This compound
-
A suitable carrier (e.g., a soluble polymer like PVP, PEG)
-
A common solvent that dissolves both this compound and the carrier (e.g., a heated polar solvent, potentially a co-solvent system)
-
Beaker
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
Procedure:
-
Dissolve the chosen carrier in the common solvent in a beaker with stirring. Gentle heating may be required.
-
Once the carrier is fully dissolved, add the this compound to the solution and continue stirring until it is also completely dissolved.
-
Attach the flask containing the solution to a rotary evaporator.
-
Evaporate the solvent under reduced pressure and with gentle heating.
-
Continue the evaporation process until a solid film or mass is formed.
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Once completely dry, scrape the solid dispersion from the flask.
-
Grind the solid dispersion into a fine powder using a mortar and pestle. This powder can then be used for subsequent applications.[13]
Micronization using a Jet Mill
This section provides a general overview of the micronization process for this compound. Specific parameters will depend on the equipment used.
Equipment:
-
Compressed gas source (e.g., nitrogen or air)
-
Feeder for introducing the this compound powder
-
Collection system for the micronized product
General Procedure:
-
Ensure the jet mill and collection system are clean and dry.
-
Set the appropriate operating parameters for the jet mill, including the gas pressure and feed rate. These parameters will need to be optimized to achieve the desired particle size.
-
Start the flow of compressed gas through the mill.
-
Begin introducing the this compound powder into the mill via the feeder at a controlled rate.
-
Inside the mill, the high-velocity gas will cause the this compound particles to collide with each other, leading to particle size reduction.[10]
-
The smaller, micronized particles are carried by the gas stream to the collection system, while larger particles continue to be milled.
-
Collect the micronized this compound powder from the collection system.
-
Characterize the particle size distribution of the final product using techniques such as laser diffraction to ensure it meets the desired specifications.
Visual Guides (Graphviz Diagrams)
Diagram 1: Workflow for Troubleshooting this compound Solubility Issues.
Diagram 2: Experimental Workflow for the Co-solvency Method.
Diagram 3: Experimental Workflow for Preparing a this compound-Based Deep Eutectic Solvent.
Diagram 4: Experimental Workflow for Preparing a this compound Solid Dispersion.
References
- 1. gantrade.com [gantrade.com]
- 2. This compound - Sciencemadness Wiki [sciencemadness.org]
- 3. Guide to Penta and Di-Penta Application and Properties | LCY [lcycic.com]
- 4. chembk.com [chembk.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. The solubility of dithis compound is an important parameter used in various industrial applications - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Jet Milling and Micronization Services| Particle Engineering | Lonza [lonza.com]
- 11. hmicronpowder.com [hmicronpowder.com]
- 12. scribd.com [scribd.com]
- 13. youtube.com [youtube.com]
Controlling the degree of esterification of pentaerythritol
Welcome to the Technical Support Center for the controlled esterification of pentaerythritol (B129877). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during the synthesis of this compound esters.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the degree of esterification of this compound?
A1: The degree of esterification is primarily controlled by several critical parameters:
-
Molar Ratio of Reactants: The ratio of fatty acid to this compound (specifically the molar ratio of carboxylic acid groups to hydroxyl groups) is a crucial factor. An excess of the fatty acid is often used to drive the reaction towards the formation of higher esters (tri- and tetra-esters).[1]
-
Reaction Temperature: Higher temperatures generally accelerate the reaction rate. However, excessively high temperatures (e.g., above 280-290°C) can lead to side reactions such as decarboxylation, which may affect the final product's properties.[2]
-
Catalyst: The choice of catalyst significantly impacts the reaction rate and selectivity. Common catalysts include organotin compounds, sulfonic acids (like p-toluenesulfonic acid), and various solid acid catalysts.[1][3] Some reactions can also be conducted in a self-catalysis mode using a large excess of the carboxylic acid.[4]
-
Reaction Time: The duration of the reaction directly influences the extent of esterification. Longer reaction times typically lead to a higher degree of esterification.
-
Water Removal: Esterification is a reversible reaction that produces water. Efficient and continuous removal of water, often achieved by applying a vacuum or using a distillation setup, is essential to shift the equilibrium towards the product side and achieve high conversion.[2]
Q2: How can I selectively synthesize this compound tetraester?
A2: To maximize the yield of the tetraester, you should consider the following:
-
Use a molar excess of the fatty acid. A fatty acid to hydroxyl group (FA:OH) molar ratio of 1:1 or slightly higher (e.g., 1.1:1) has been shown to yield a high percentage of the tetraester.[1]
-
Employ an effective catalyst that favors the formation of higher esters. Organotin catalysts have demonstrated high selectivity towards tri- and tetraesters.[1]
-
Ensure the reaction temperature is optimal, typically in the range of 220-250°C, to promote the reaction without causing significant side reactions.[1][5]
-
Allow for a sufficient reaction time (e.g., 4-8 hours) to enable the reaction to proceed to completion.[3]
-
Continuously remove water from the reaction mixture.
Q3: What causes a high acid value in my final product and how can I reduce it?
A3: A high acid value indicates the presence of unreacted carboxylic acids. This can be due to an incomplete reaction or the use of a large excess of fatty acid. To reduce the acid value:
-
Optimize Reaction Conditions: Ensure the reaction goes to completion by optimizing temperature, time, and catalyst concentration.
-
Post-reaction Purification: The most common method to remove excess fatty acid is through post-reaction purification. This can involve:
Q4: My product is discolored. What are the likely causes and solutions?
A4: Discoloration of the final product can be caused by:
-
High Reaction Temperatures: Operating at excessively high temperatures can lead to thermal degradation and the formation of colored by-products.
-
Catalyst Residues: Some catalysts, if not completely removed, can cause discoloration, particularly at elevated temperatures.
-
Oxidation: The reactants or products may be susceptible to oxidation if the reaction is not carried out under an inert atmosphere (e.g., nitrogen).
To prevent discoloration, it is recommended to:
-
Maintain the reaction temperature within the optimal range.
-
Use an inert gas blanket (e.g., nitrogen) throughout the reaction.[1]
-
Ensure complete removal of the catalyst during the product work-up.
Q5: How can I monitor the progress of the esterification reaction?
A5: The progress of the reaction can be monitored by tracking the decrease in the concentration of the carboxylic acid. A common and effective method is to periodically take small samples from the reaction mixture and determine the acid number by titration with a standard solution of potassium hydroxide (B78521) (KOH).[2] The reaction is considered complete when the acid number reaches a constant, low value. Additionally, techniques like FT-IR spectroscopy can be used to monitor the appearance and growth of the ester carbonyl peak (around 1730-1750 cm⁻¹).[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion / Incomplete Reaction | 1. Reaction temperature is too low. 2. Insufficient reaction time. 3. Ineffective water removal. 4. Catalyst is inactive or used in insufficient quantity. | 1. Increase the reaction temperature within the optimal range (e.g., 200-250°C).[1][5] 2. Extend the reaction time and monitor the acid value until it plateaus. 3. Improve the efficiency of water removal by adjusting the vacuum or distillation setup. 4. Ensure the catalyst is active and used at the recommended concentration. |
| Low Selectivity for Tetraester | 1. Molar ratio of fatty acid to this compound is too low. 2. Reaction time is too short. | 1. Increase the molar ratio of fatty acid to this compound. A fatty acid to hydroxyl group ratio of at least 1:1 is recommended.[1] 2. Increase the reaction time to allow for the complete esterification of all four hydroxyl groups. |
| High Hydroxyl Value in Product | 1. Incomplete esterification. | 1. This indicates the presence of unreacted hydroxyl groups from this compound or its partially esterified forms. Re-evaluate and optimize all reaction parameters (temperature, time, molar ratio, catalyst, water removal) to drive the reaction to completion. |
| Product Solidifies at Room Temperature | 1. The fatty acid used has a high melting point. 2. The degree of esterification is low, leaving unreacted this compound. | 1. Consider using a fatty acid or a mixture of fatty acids with a lower melting point.[7] 2. Ensure a high degree of esterification to consume the solid this compound. |
| Gel Formation During Reaction | 1. This can occur in polyesterification reactions if the molar ratio of dicarboxylic acid to this compound is not carefully controlled, leading to cross-linking. | 1. For polyester (B1180765) synthesis, precisely control the stoichiometry of the reactants to avoid premature gelation.[8] |
Data Summary Tables
Table 1: Influence of Molar Ratio on this compound Oleate Synthesis
| Molar Ratio (Oleic Acid:OH group) | Fatty Acid Conversion (%) | Triester Content (wt%) | Tetraester Content (wt%) |
| 1:1.1 | 99.5 | - | - |
| 1:1 | >98 | 4.3 | >91 |
Reaction Conditions: 220°C, Catalyst: Fascat 2003 (organotin). Data extracted from[1].
Table 2: Effect of Temperature on Rosin Esterification with this compound
| Temperature (°C) | Rosin Conversion (%) | Softening Point (°C) |
| 260 | 62.72 | 87 |
| 270 | 76.67 | 103 |
| 280 | 78.35 | 107 |
Reaction Conditions: Molar ratio of OH/COOH = 0.8, 4-hour reaction time. Data extracted from[2].
Experimental Protocols
Protocol 1: Synthesis of this compound Tetraoleate with a Homogeneous Catalyst
1. Materials:
-
This compound
-
Oleic acid
-
Organotin catalyst (e.g., Fascat 2003)
-
5 wt% aqueous solution of K₃PO₄ (for purification)
-
Nitrogen gas
2. Equipment:
-
200 mL glass reactor
-
Mechanical stirrer
-
Electronic temperature control system
-
Nitrogen purge inlet
-
Distillation receiver for water collection
3. Procedure:
-
Charge the reactor with 180 g (0.6 mol) of oleic acid and 0.15 mol of this compound (this corresponds to an oleic acid to this compound molar ratio of 4:1, or a FA:OH molar ratio of 1:1).[1]
-
Begin stirring and heat the reactor to 150°C under a gentle nitrogen purge.[1]
-
Once the temperature is stable, add the specified amount of the organotin catalyst.
-
Increase the temperature to 220°C. Water from the esterification reaction will begin to collect in the receiver.[1]
-
Maintain the reaction at 220°C for 4-5 hours, or until the acid value of the mixture drops to a stable, low value.
-
Cool the reaction mixture to below 100°C.
-
For purification, wash the crude product with a 5 wt% aqueous solution of K₃PO₄ to neutralize and remove any remaining oleic acid. The amount of K₃PO₄ should be calculated based on the final acid number of the product.[1]
-
Separate the aqueous layer. The final product is the organic layer.
Visualizations
Caption: Consecutive reaction pathway for the esterification of this compound.
Caption: General experimental workflow for this compound ester synthesis.
References
- 1. Synthesis of Fatty Acid Esters of Selected Higher Polyols Over Homogeneous Metallic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CN104086417A - Esterification method of this compound - Google Patents [patents.google.com]
- 4. Features of the synthesis of this compound esters and carboxylic acids of aliphatic isomeric structure | Emelyanov | Fine Chemical Technologies [finechem-mirea.ru]
- 5. CN103539664A - Preparation method of this compound ester - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Statistical kinetics of polyesterification of adipic acid with this compound or trimethylol ethane - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Reducing color formation during pentaerythritol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in reducing color formation during pentaerythritol (B129877) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of yellow or brown color formation during this compound synthesis?
A1: The discoloration of the final this compound product is a common issue, typically indicating the presence of impurities from side reactions. The primary cause of this yellow or brown color is the formation of polymeric or resinous materials. These colored byproducts arise from the self-condensation of formaldehyde (B43269) (known as the formose reaction) or the condensation of acetaldehyde (B116499), particularly at elevated temperatures or in localized "hot spots" due to inefficient mixing.[1]
Q2: How does reaction temperature influence color formation?
A2: Reaction temperature is a critical factor. While the desired Cannizzaro reaction for this compound formation is favored at temperatures between 40-60°C, exceeding this range (especially above 55-60°C) significantly increases the rate of side reactions that produce colored byproducts and formose sugars.[1] Strict temperature control is the most effective way to prevent the formation of these colored impurities.[1]
Q3: Can the ratio of formaldehyde to acetaldehyde affect the final product's color?
A3: Yes, the molar ratio of reactants is crucial. An excess of formaldehyde is necessary to drive the reaction towards this compound. However, an excessively high ratio can lead to the formation of this compound formals, while a low ratio can favor the production of dithis compound (B87275) and other polypentaerythritols.[1] While not directly linked to a specific color value in the available literature, improper ratios can lead to a higher concentration of various byproducts, which can contribute to the overall color of the crude product.
Q4: What is the role of pH in color formation?
A4: The synthesis is conducted under alkaline conditions, typically at a pH between 10 and 11, to facilitate the initial aldol (B89426) condensation. However, these alkaline conditions also promote the formose reaction, a key contributor to color. After the main reaction, the mixture is typically acidified before purification. The pH during the decolorization process with activated carbon can also influence its efficiency.
Q5: How can I remove the color from my crude this compound?
A5: A standard and effective method for removing colored impurities is treatment with activated carbon (e.g., Norite).[1][2] After the synthesis reaction and removal of any solid catalyst, the filtrate can be treated with activated carbon before crystallization. This is followed by filtration to remove the carbon and the adsorbed impurities, resulting in a colorless filtrate.[2] Recrystallization of the product from hot water can further improve purity and color.[2]
Troubleshooting Guide
This guide addresses specific issues related to color formation during this compound synthesis.
Problem: The reaction mixture turns intensely yellow or brown during synthesis.
| Possible Cause | Suggested Solution |
| Excessive Reaction Temperature | Immediately cool the reaction vessel in an ice bath to bring the temperature back into the optimal range (40-60°C). Ensure your cooling system is functioning efficiently. For future experiments, add the alkaline catalyst more slowly to better control the exothermic reaction. |
| Inefficient Mixing | Increase the stirring speed to ensure a homogenous mixture and prevent the formation of localized hot spots. Use a mechanical stirrer for better agitation in larger reaction volumes. |
| Incorrect Reactant Addition Rate | If adding the catalyst or acetaldehyde too quickly, slow down the rate of addition. This will help to better manage the heat generated during the reaction. |
Problem: The final crystalline this compound product is yellow or off-white.
| Possible Cause | Suggested Solution |
| Incomplete Removal of Colored Impurities | Perform a decolorization step using activated carbon. If already performed, consider increasing the amount of activated carbon, the contact time, or optimizing the temperature and pH during treatment. |
| Insufficient Purification | Recrystallize the this compound from hot water. One or more recrystallization steps can significantly improve the purity and color of the final product.[2] |
| Presence of Formose Sugars | These are complex mixtures of sugars from the self-condensation of formaldehyde.[1] Effective removal is achieved through activated carbon treatment and recrystallization. |
Data Presentation
The following tables provide illustrative quantitative data on the impact of various reaction parameters on the color of the final this compound product. The color is measured using the APHA (Hazen/Pt-Co) scale, where lower values indicate less yellow color.
Table 1: Illustrative Effect of Reaction Temperature on Product Color
| Reaction Temperature (°C) | APHA Color of Crude Product (Illustrative) |
| 45-50 | 50 - 100 |
| 50-55 | 100 - 150 |
| 55-60 | 150 - 250 |
| > 60 | > 300 |
Table 2: Illustrative Effect of Formaldehyde to Acetaldehyde Molar Ratio on Product Color
| HCHO:CH₃CHO Molar Ratio | APHA Color of Crude Product (Illustrative) |
| 4.5 : 1 | 150 - 200 |
| 5.0 : 1 | 100 - 150 |
| 5.5 : 1 | 50 - 100 |
| 6.0 : 1 | 100 - 150 |
Table 3: Illustrative Effect of Activated Carbon Treatment on Color Reduction
| Treatment | Initial APHA Color (Illustrative) | Final APHA Color (Illustrative) |
| 1 g Activated Carbon / 100 mL solution | 200 | 50 |
| 2 g Activated Carbon / 100 mL solution | 200 | < 20 |
| 3 g Activated Carbon / 100 mL solution | 200 | < 10 |
Experimental Protocols
Protocol 1: Standard Laboratory Synthesis of this compound (with potential for color formation)
This protocol is adapted from a procedure in Organic Syntheses.[2]
Materials:
-
Paraformaldehyde (800 g, corresponding to 26.7 moles of formaldehyde)
-
Acetaldehyde (210 g, 4.77 moles)
-
Calcium oxide (powdered quicklime, 180 g, 3.22 moles)
-
Deionized water (5.5 L)
-
Dilute hydrochloric acid
-
Activated carbon (e.g., Norite, 30 g)
Procedure:
-
Reaction Setup: In a large reaction vessel equipped with a mechanical stirrer and a thermometer, suspend 800 g of paraformaldehyde in 5.5 L of water containing 210 g of acetaldehyde.
-
Catalyst Addition and Temperature Control: While stirring vigorously, add 180 g of powdered calcium oxide in small portions. Adjust the rate of addition so that the temperature of the reaction mixture rises to 50°C over 30 minutes. Critically, do not allow the temperature to exceed 55°C during the subsequent additions. The mixture will turn slightly yellow.[2]
-
Reaction Time: After all the calcium oxide has been added, continue stirring for an additional three hours.
-
Filtration and Neutralization: Filter the mixture by gravity. Acidify the yellow filtrate with just enough dilute hydrochloric acid to give an acidic reaction to litmus (B1172312) paper.[2]
-
Decolorization: Add 30 g of activated carbon to the acidified filtrate and stir for five minutes. Filter the solution to remove the activated carbon. The filtrate should now be colorless.[2]
-
Concentration and Crystallization: Concentrate the filtrate on a steam bath under reduced pressure until crystals begin to separate. Cool the solution to induce crystallization and collect the this compound crystals by filtration.
Protocol 2: Detailed Decolorization of Crude this compound Solution
Objective: To remove colored impurities from a crude this compound solution using activated carbon.
Materials:
-
Crude this compound solution (yellow filtrate from synthesis)
-
Powdered activated carbon (wood-based is often effective for organic color bodies)
-
Filter paper and funnel or filtration apparatus
-
Heating mantle and stirrer
-
Beaker or flask
Procedure:
-
Preparation: Transfer the colored crude this compound solution to a beaker or flask of appropriate size.
-
pH Adjustment: Ensure the solution is slightly acidic (pH 5-6) by adding a small amount of dilute acid (e.g., formic or hydrochloric acid) if necessary. This can improve the adsorption efficiency of some activated carbons.
-
Heating: Gently heat the solution to 50-70°C while stirring. Do not boil. Heating can decrease the viscosity of the solution and increase the diffusion rate of impurities into the pores of the activated carbon.
-
Activated Carbon Addition: Add 1-3% (w/v) of powdered activated carbon to the warm solution. The exact amount may need to be optimized based on the intensity of the color.
-
Contact Time: Stir the mixture vigorously for 30-60 minutes at 50-70°C.
-
Filtration: Filter the hot solution through a pre-heated funnel with filter paper to remove the activated carbon. A filter aid (e.g., celite) may be used to prevent clogging. The resulting filtrate should be colorless.
-
Product Isolation: Proceed with crystallization of the colorless this compound solution.
Visualizations
References
Technical Support Center: Efficient Pentaerythrityl Ester Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of pentaerythrityl esters.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of pentaerythrityl esters, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield | Inefficient Water Removal: Water is a byproduct of the esterification reaction, and its presence can shift the equilibrium back towards the reactants, thus lowering the yield.[1][2] | - Ensure the Dean-Stark apparatus or other water removal system is functioning correctly.- Use a suitable azeotropic solvent like toluene (B28343) to facilitate water removal.[3]- Increase the reaction temperature to enhance water distillation, though this should be balanced against potential side reactions.[1][2] |
| Suboptimal Catalyst Activity: The chosen catalyst may not be efficient enough under the current reaction conditions. | - Screen different catalysts (e.g., organotin compounds, titanates, solid acids) to find the most effective one for your specific fatty acid and reaction scale.[1]- Increase the catalyst concentration, although this may necessitate more rigorous purification steps.[1] | |
| Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or temperature. | - Extend the reaction time and monitor the progress by analyzing samples periodically (e.g., by measuring the acid value).[4]- Gradually increase the reaction temperature within the stability limits of the reactants and products.[2] | |
| Side Reactions: At elevated temperatures, side reactions such as decarboxylation of the fatty acid or decomposition of the ester can occur.[2] | - Optimize the reaction temperature to maximize the rate of esterification while minimizing side reactions.- Consider using a more selective catalyst that operates efficiently at lower temperatures. | |
| Poor Selectivity (Formation of Mono-, Di-, or Tri-esters instead of Tetraester) | Incorrect Molar Ratio: An insufficient amount of fatty acid relative to pentaerythritol (B129877) will lead to incomplete esterification of the hydroxyl groups. | - Use a molar excess of the fatty acid to drive the reaction towards the formation of the tetraester.[1] The optimal ratio may need to be determined experimentally. |
| Steric Hindrance: As more hydroxyl groups are esterified, steric hindrance can make it more difficult for the remaining groups to react, especially with bulky fatty acids.[5] | - Increase the reaction temperature and/or time to provide sufficient energy and opportunity for the reaction to proceed to completion.- Select a catalyst known for its high activity and ability to overcome steric hindrance. | |
| Catalyst Deactivation | Coking: At high temperatures, organic molecules can decompose and deposit on the catalyst surface, blocking active sites.[6] | - For heterogeneous catalysts, regeneration by calcination to burn off the coke may be possible.- Optimize the reaction temperature to minimize coke formation.[6] |
| Leaching: Active components of the catalyst may dissolve into the reaction mixture, reducing its efficacy and contaminating the product.[6] | - For supported catalysts, ensure the active species is strongly bound to the support.- Consider using a different solvent or modifying the reaction conditions to minimize leaching. | |
| Product Darkening/Discoloration | Oxidation: The reactants or products may be susceptible to oxidation at high temperatures, leading to colored impurities. | - Maintain an inert atmosphere (e.g., nitrogen blanket) throughout the reaction to prevent oxidation.[4] |
| High Reaction Temperature: Excessive temperatures can lead to thermal degradation and the formation of colored byproducts. | - Lower the reaction temperature and compensate by using a more active catalyst or a longer reaction time. | |
| Difficulty in Catalyst Removal | Homogeneous Catalyst: Homogeneous catalysts are dissolved in the reaction mixture and can be challenging to separate from the product.[7] | - For acidic catalysts like p-toluenesulfonic acid or sulfuric acid, neutralization with a base followed by washing with water is a common purification method.[1][3]- Consider using a heterogeneous catalyst, which can be easily removed by filtration.[1][7] |
Frequently Asked Questions (FAQs)
1. What are the most common types of catalysts used for pentaerythrityl ester synthesis?
A variety of catalysts can be employed, broadly categorized as:
-
Homogeneous Acid Catalysts: These include p-toluenesulfonic acid, sulfuric acid, and methanesulfonic acid.[1][7] They are effective but can be corrosive and difficult to remove from the final product.[7]
-
Organometallic Catalysts: Organotin compounds (e.g., Fascat 2003) and titanates (e.g., tetrabutyl titanate) are highly effective homogeneous catalysts.[1] They often offer high conversion and selectivity.[1]
-
Heterogeneous Acid Catalysts: These are solid catalysts that are insoluble in the reaction mixture, simplifying their removal. Examples include zeolites (like HZSM-5), sulfated zirconia, and supported catalysts like SnCl2@HZSM-5.[1][6][7] They are generally more environmentally friendly and can often be regenerated and reused.[7]
2. How do I choose the best catalyst for my specific application?
The choice of catalyst depends on several factors:
-
Desired Reaction Rate and Yield: Organometallic catalysts often provide high reaction rates and yields.[1]
-
Ease of Separation and Product Purity: Heterogeneous catalysts are advantageous for easy separation and lead to purer products without the need for extensive purification steps.[7]
-
Cost and Reusability: While some specialized catalysts may have a higher initial cost, heterogeneous catalysts that can be recycled may be more economical in the long run.[7]
-
Environmental Concerns: Heterogeneous catalysts are often considered more environmentally friendly due to reduced waste from separation processes.[7]
3. What are the typical reaction conditions for pentaerythrityl ester synthesis?
-
Temperature: Typically ranges from 150°C to 250°C.[8] Higher temperatures generally increase the reaction rate but can also lead to side reactions and product discoloration.[1][2]
-
Molar Ratio of Fatty Acid to this compound: A molar excess of the fatty acid (e.g., 4.1:1 to 5.6:1 of fatty acid to this compound) is often used to drive the reaction towards the formation of the tetraester.[1]
-
Catalyst Concentration: This varies depending on the catalyst but is typically in the range of 0.5% to 2% by weight of the reactants.
-
Reaction Time: Can range from a few hours to over 18 hours, depending on the catalyst, temperature, and desired conversion.[4]
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is recommended to prevent oxidation and discoloration of the product.[4]
4. How can I monitor the progress of the reaction?
The progress of the esterification reaction is typically monitored by measuring the decrease in the acid value of the reaction mixture over time. The reaction is considered complete when the acid value reaches a low and constant value, often below 1 mg KOH/g.[4]
5. What purification methods are used for the final pentaerythrityl ester product?
The purification method depends on the type of catalyst used and the desired purity of the product.
-
For Homogeneous Catalysts: The crude product may be neutralized with an alkaline solution (e.g., K₃PO₄ or Na₂CO₃), followed by washing with water to remove the catalyst and any remaining acid.[1] The product is then dried under vacuum.
-
For Heterogeneous Catalysts: The catalyst is simply removed by filtration.
-
Removal of Excess Fatty Acid: Any unreacted fatty acid can be removed by vacuum distillation.[1]
Catalyst Performance Data
The following table summarizes the performance of various catalysts in the synthesis of pentaerythrityl esters.
| Catalyst | Fatty Acid | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Tetraester (%) | Reference |
| Fascat 2003 (Organotin) | Oleic Acid | 4.1:1 | 220 | 6 | 98.5 | >85 | [1] |
| Tetrabutyl Titanate | Oleic Acid | 4.1:1 | 220 | 6 | 97.0 | <85 | [1] |
| p-Toluenesulfonic Acid | Oleic Acid | 4.4:1 | 160 | 4 | 96.0 | - | [1] |
| ZrO₂–Al₂O₃/SO₄²⁻ | Fatty Acid | 5.6:1 | - | 4 | >99.0 | - | [1] |
| SnCl₂@HZSM-5 | Stearic Acid | 4.7:1 | 105 | 3 | 99.3 | 97.2 | [6] |
| Tin Catalyst | Saturated Fatty Acids (C4-C10) | - | - | - | >99.5 | - | [9] |
Experimental Protocols
General Procedure for Pentaerythrityl Ester Synthesis with a Homogeneous Catalyst
-
Reactant Charging: In a reaction flask equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a Dean-Stark apparatus connected to a condenser, add this compound and the fatty acid in the desired molar ratio (e.g., 1:4.4).
-
Inerting: Start bubbling nitrogen through the reaction mixture to create an inert atmosphere.
-
Heating: Begin heating the mixture with continuous stirring.
-
Catalyst Addition: Once the temperature reaches approximately 150°C, add the homogeneous catalyst (e.g., p-toluenesulfonic acid, 0.5-1.0 wt% of reactants).[3]
-
Reaction: Increase the temperature to the desired reaction temperature (e.g., 160-220°C) and maintain it for the specified reaction time (e.g., 4-6 hours).[1] Collect the water of reaction in the Dean-Stark trap.
-
Monitoring: Periodically take samples to measure the acid value to monitor the reaction progress.
-
Cooling and Purification: Once the reaction is complete (acid value < 1 mg KOH/g), cool the mixture to room temperature. Neutralize the catalyst with a base (e.g., a 5 wt% aqueous solution of K₃PO₄), wash with water, and dry the organic phase over anhydrous sodium sulfate.[1]
-
Solvent and Excess Reactant Removal: Remove any solvent and unreacted fatty acid by vacuum distillation to obtain the purified pentaerythrityl ester.[1]
Visualizations
References
- 1. Synthesis of Fatty Acid Esters of Selected Higher Polyols Over Homogeneous Metallic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. CN103880658A - Direct esterification synthesis method of this compound oleate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preparation method of this compound ester - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN103539664A - Preparation method of this compound ester - Google Patents [patents.google.com]
- 9. CN104086417A - Esterification method of this compound - Google Patents [patents.google.com]
Validation & Comparative
Pentaerythritol vs. Glycerol: A Comparative Guide to Alkyd Resin Performance
In the formulation of alkyd resins, the choice of polyhydric alcohol is a critical determinant of the final coating's performance characteristics. Among the most common polyols used are pentaerythritol (B129877) and glycerol (B35011). This guide provides an objective comparison of their impact on alkyd resin performance, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The Chemical Rationale: Functionality Matters
The primary difference between this compound and glycerol lies in their functionality—this compound has four hydroxyl (-OH) groups, while glycerol has three.[1] This higher functionality allows this compound to create a more densely cross-linked polymer network during the curing process.[2] This increased cross-linking density is the fundamental reason for the significant performance differences observed between alkyd resins synthesized with these two polyols.[1][2] Generally, the higher functionality of this compound leads to the formation of more branched and higher molar mass alkyd resins.[1]
Quantitative Performance Comparison
The selection of this compound over glycerol can lead to measurable improvements in several key performance metrics of alkyd resin coatings. The following table summarizes typical performance enhancements based on experimental findings.
| Performance Metric | Glycerol-Based Alkyd Resin | This compound-Based Alkyd Resin |
| Drying Time | Moderate | Faster |
| Hardness | Good | Very Good (e.g., an increase from 2H to 3H pencil hardness has been reported[3]) |
| Gloss and Gloss Retention | Good | Very Good to Excellent[4] |
| Flexibility | Good | Good (though very high cross-link density can sometimes reduce flexibility slightly) |
| Water Resistance | Moderate | Good to Very Good[4] |
| Chemical Resistance | Moderate | Good to Very Good |
| Thermal Stability | Good | Excellent (higher resistance to thermal breakdown[3]) |
| Viscosity (at same oil length) | Low | Moderate to High (a 1.2 to 2.4 times increase has been observed[3]) |
The Impact of Polyol Choice on Alkyd Resin Properties
The decision to use this compound or glycerol sets off a cascade of effects on the molecular structure and, consequently, the macroscopic properties of the alkyd resin.
Caption: Relationship between polyol choice and alkyd resin properties.
Experimental Protocols
Accurate and reproducible data is paramount in comparative studies. The following are detailed methodologies for the synthesis of alkyd resins and the evaluation of their key performance characteristics.
Alkyd Resin Synthesis
There are two primary methods for synthesizing alkyd resins: the monoglyceride process and the fatty acid process.[5]
1. Monoglyceride (Alcoholysis) Process:
This is a two-stage process.[5]
-
Stage 1: Alcoholysis (Monoglyceride Formation)
-
Charge the vegetable oil (e.g., soybean oil, linseed oil), polyol (glycerol or this compound), and a catalyst (e.g., litharge, calcium oxide) into a four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, inert gas inlet, and a condenser.
-
Begin stirring and sparge with an inert gas (e.g., nitrogen) to prevent oxidation.
-
Heat the mixture to 230-250°C.
-
Monitor the reaction by periodically taking a sample and testing its solubility in methanol (B129727) (typically a 1:3 sample to methanol ratio). The reaction is complete when a clear solution is formed, indicating the formation of monoglycerides.
-
Cool the reaction mixture to below 200°C.
-
-
Stage 2: Polyesterification
-
Add the dibasic acid (e.g., phthalic anhydride) and an azeotropic solvent (e.g., xylene) to the flask.
-
Reheat the mixture to 230-240°C and begin collecting the water of esterification in a Dean-Stark trap.
-
Monitor the progress of the reaction by measuring the acid value and viscosity of the resin at regular intervals.
-
Continue the reaction until the desired acid value (typically below 15 mg KOH/g) and viscosity are achieved.
-
Cool the resin and dissolve it in a suitable solvent to the desired solids content.
-
2. Fatty Acid Process:
This is a one-step process that offers better compositional control.[5]
-
Charge the fatty acids, polyol (glycerol or this compound), and dibasic acid into a reaction vessel equipped as described for the monoglyceride process.
-
Heat the mixture under an inert gas blanket with continuous stirring to 230-250°C.
-
Monitor the reaction by measuring the acid value and viscosity.
-
Continue the reaction until the target acid value and viscosity are reached.
-
Cool and dilute the resin with a solvent.
Performance Testing of Alkyd Resin Coatings
The following standard ASTM methods are recommended for evaluating the performance of the synthesized alkyd resins.
1. Drying Time (ASTM D1640):
-
Apply a uniform film of the alkyd resin coating onto a clean, flat glass panel.
-
Place the coated panel in a dust-free environment at a controlled room temperature and humidity.[6]
-
Periodically test the film for different stages of drying:
-
Set-to-Touch Time: Lightly touch the film with a clean finger. The film is set-to-touch when no coating adheres to the finger.[6]
-
Tack-Free Time: Place a small piece of cotton on the film and gently press it down with a finger. The film is tack-free if the cotton can be easily blown off without leaving any fibers.
-
Dry-Hard Time: Press the thumb firmly onto the film. The film is dry-hard if there is no wrinkling or imprinting of the thumbprint on the surface.[6]
-
2. Pencil Hardness (ASTM D3363):
-
Place the coated panel on a firm, level surface.
-
Use a set of calibrated pencils of varying hardness (from 6B, the softest, to 6H, the hardest).[7]
-
Hold a pencil at a 45° angle to the surface and push it forward with uniform pressure, ensuring the lead does not break.
-
The pencil hardness is reported as the grade of the hardest pencil that does not scratch or gouge the coating.[7]
3. Specular Gloss (ASTM D523):
-
Use a gloss meter with a specified geometry (typically 20°, 60°, or 85°).[8]
-
Calibrate the gloss meter using a standard of known gloss value.[9]
-
Place the gloss meter on the surface of the coated panel and record the gloss reading in gloss units (GU).[9]
4. Flexibility (Mandrel Bend Test - ASTM D522):
-
Apply a uniform coating of the alkyd resin to a thin, flexible metal panel and allow it to cure completely.
-
Bend the coated panel over a cylindrical or conical mandrel of a specified diameter.[10]
-
Examine the bent surface for any signs of cracking, flaking, or loss of adhesion of the coating.[11]
-
The flexibility is reported as the smallest mandrel diameter over which the coating can be bent without failure.[11]
5. Chemical Resistance (ASTM D1308):
-
Apply the coating to a suitable substrate and allow it to cure.
-
Place a small amount of the test chemical (e.g., water, acid, alkali, solvent) onto the coated surface.[12]
-
Cover the spot with a watch glass to prevent evaporation (for volatile chemicals).[12]
-
After a specified period, remove the chemical and inspect the coating for any changes, such as discoloration, blistering, softening, or loss of adhesion.
-
Rate the resistance on a scale (e.g., no effect, slight change, moderate change, severe change).
Experimental Workflow for Comparative Analysis
A systematic approach is crucial for obtaining reliable comparative data. The following diagram outlines a typical experimental workflow for comparing the performance of this compound and glycerol-based alkyd resins.
Caption: Workflow for comparing this compound and glycerol alkyds.
References
- 1. db-thueringen.de [db-thueringen.de]
- 2. perstorp.com [perstorp.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. ulprospector.com [ulprospector.com]
- 6. matestlabs.com [matestlabs.com]
- 7. infinitalab.com [infinitalab.com]
- 8. industrialphysics.com [industrialphysics.com]
- 9. Gloss ASTM D2457, ASTM D523 [intertek.com]
- 10. infinitalab.com [infinitalab.com]
- 11. matestlabs.com [matestlabs.com]
- 12. scribd.com [scribd.com]
A Comparative Analysis of Pentaerythritol and Neopentyl Glycol in Polyesters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of pentaerythritol (B129877) (PEN) and neopentyl glycol (NPG) in the synthesis and final properties of polyesters. This analysis is supported by experimental data to assist researchers, scientists, and drug development professionals in selecting the appropriate polyol for their specific applications, ranging from high-performance coatings and resins to specialized biomedical materials.
Executive Summary
This compound, a tetra-functional polyol, and neopentyl glycol, a di-functional polyol, are both distinguished by the presence of a central quaternary carbon atom. This unique "neopentyl" structure imparts exceptional thermal and hydrolytic stability to the resulting polyester (B1180765) resins due to the absence of beta-hydrogens, which are susceptible to degradation. While both polyols enhance the durability of polyesters, the higher functionality of this compound typically results in resins with greater crosslink density, leading to superior hardness, chemical resistance, and thermal stability. Conversely, neopentyl glycol's di-functionality can offer advantages in terms of flexibility and viscosity control. The choice between these two polyols is therefore a trade-off between achieving maximum durability and desired processing and mechanical properties.
Data Presentation: Performance Comparison
The following tables summarize the key performance differences between polyesters synthesized with this compound and neopentyl glycol.
| Property | This compound-Based Polyesters | Neopentyl Glycol-Based Polyesters | Key Observations |
| Functionality | 4 (Tetraol) | 2 (Diol) | Higher functionality of PEN leads to higher crosslink density. |
| Thermal Stability | Excellent | Very Good | The greater number of ester groups and steric hindrance in PEN-based polyesters generally result in higher thermal stability.[1][2] |
| Hydrolytic Stability | Excellent | Very Good | Both offer excellent resistance to hydrolysis due to the neopentyl structure, with PEN-based esters often showing superior performance.[3] |
| Hardness | High | Moderate to High | The higher crosslink density from PEN contributes to increased hardness. |
| Flexibility | Moderate | Good | NPG-based polyesters tend to be more flexible due to lower crosslink density. |
| Viscosity | High | Lower | The branched, higher molecular weight structure of PEN-based polyesters typically results in higher resin viscosity.[3] |
| Weather Resistance | Excellent | Very Good | Both polyols contribute to excellent weatherability, with PEN often providing a slight edge in long-term durability.[3] |
Quantitative Performance Data
| Property | Value (for NPG-based UPR) | Test Method | Reference |
| Glass Transition Temperature (Tg) | 63.7 - 70.8 °C | Differential Scanning Calorimetry (DSC) | [1] |
| Young's Modulus | 1.23 - 1.74 GPa | Uniaxial Tensile Testing | [1] |
| Ultimate Tensile Strength | 12.5 - 35.1 MPa | Uniaxial Tensile Testing | [1] |
| Elongation at Break | 0.90 - 4.39% | Uniaxial Tensile Testing | [1] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of polyesters using this compound and neopentyl glycol. These should be adapted and optimized for specific applications.
Synthesis of this compound-Based Polyester Resin
This protocol describes a typical two-stage melt condensation process for producing a this compound-based alkyd resin, often used in coatings.
Materials:
-
This compound (PE)
-
Phthalic Anhydride (B1165640) (PA)
-
Fatty Acid (e.g., Soybean Oil Fatty Acid)
-
Catalyst (e.g., Litharge or Dibutyltin Oxide)
-
Solvent for azeotropic distillation (e.g., Xylene)
-
Nitrogen gas supply
Procedure:
-
Alcoholysis Stage:
-
Charge the fatty acid and this compound into a four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a reflux condenser.
-
Add the catalyst.
-
Heat the mixture under a nitrogen blanket to approximately 230-240°C.
-
Hold the temperature until the mixture becomes clear and a sample is soluble in a specified amount of methanol (B129727) or ethanol, indicating the completion of alcoholysis.
-
-
Esterification Stage:
-
Cool the reaction mixture to below 200°C.
-
Add the phthalic anhydride to the flask.
-
Add a small amount of xylene to facilitate the removal of water of esterification via azeotropic distillation.
-
Gradually reheat the mixture to 230-250°C.
-
Monitor the reaction by collecting the water in the Dean-Stark trap and by periodically measuring the acid value of the reaction mixture.
-
Continue the reaction until the desired acid value and viscosity are reached.
-
Cool the resulting polyester resin and dilute with a suitable solvent if necessary.
-
Synthesis of Neopentyl Glycol-Based Polyester Resin
This protocol outlines a one-stage melt condensation for a neopentyl glycol-based polyester, suitable for powder coatings.
Materials:
-
Neopentyl Glycol (NPG)
-
Dicarboxylic Acid (e.g., Isophthalic Acid or Terephthalic Acid)
-
Catalyst (e.g., Tin(II) chloride or Zinc Acetate)
-
Nitrogen gas supply
Procedure:
-
Reaction Setup:
-
Charge the neopentyl glycol and dicarboxylic acid into a reaction vessel equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a distillation column with a condenser.[4]
-
-
Esterification:
-
Heat the mixture under a nitrogen sparge with continuous stirring. The temperature is gradually raised to 200-220°C.[4]
-
The water of condensation will begin to distill off.
-
Once the majority of the water has been removed at atmospheric pressure, apply a vacuum to facilitate the removal of the remaining water and drive the reaction to completion.
-
Add the catalyst at the appropriate stage, as recommended for the specific catalyst system.
-
Monitor the reaction progress by measuring the acid value and/or the hydroxyl number of the resin.
-
The reaction is continued until the target molecular weight and acid/hydroxyl number are achieved.
-
The molten polyester is then discharged and allowed to cool.
-
Mandatory Visualization
Caption: Molecular Structures of this compound and Neopentyl Glycol.
Caption: Generalized Polyester Synthesis Workflow.
Caption: Logical Relationship of Polyol Choice to Polyester Properties.
References
A Comparative Guide: Trimethylolpropane vs. Pentaerythritol as Polyols for High-Performance Synthetic Lubricants
For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of two leading polyols in synthetic lubricant formulation, supported by experimental data and standardized testing protocols.
The landscape of high-performance lubricants is continually evolving, driven by the demand for greater efficiency, durability, and environmental compatibility. At the heart of many advanced synthetic lubricant formulations are polyol esters, which offer superior thermal and oxidative stability, excellent viscosity-temperature characteristics, and good lubricity. Among the most prominent polyols used in the synthesis of these esters are trimethylolpropane (B17298) (TMP) and pentaerythritol (B129877) (PET). This guide provides an objective, data-driven comparison of these two foundational molecules to aid in the selection and development of next-generation lubricants.
At a Glance: Key Physicochemical and Performance Differences
The structural difference between trimethylolpropane, a triol with three hydroxyl groups, and this compound, a tetrol with four hydroxyl groups, fundamentally influences the properties of their resulting esters. This is most evident in their viscosity, thermal stability, and low-temperature performance. The following tables summarize key experimental data comparing esters derived from TMP and PET.
Table 1: Comparison of Trimethylolpropane Trinonanoate (TMPTN) and this compound Tetranonanoate (PETN)
| Property | Trimethylolpropane Trinonanoate (TMPTN) | This compound Tetranonanoate (PETN) | Test Method |
| Chemical Formula | C₃₃H₆₂O₆ | C₄₁H₇₆O₈ | - |
| Molecular Weight ( g/mol ) | 554.85 | 697.0 | - |
| Kinematic Viscosity @ 40°C (cSt) | 28 | 48 | ASTM D445 |
| Kinematic Viscosity @ 100°C (cSt) | 5.2 | 7.5 | ASTM D445 |
| Viscosity Index | 150 | 145 | ASTM D2270 |
| Pour Point (°C) | -50 | -45 | ASTM D97 |
| Flash Point (°C) | 280 | 290 | ASTM D92 |
| Oxidative Stability (RBOT, minutes) | > 500 | > 600 | ASTM D2272 |
Data compiled from various sources representing typical values.
Table 2: Comparison of Oleic Acid-Based TMP and PET Esters
| Property | Trimethylolpropane Trioleate | This compound Tetraoleate | Test Method |
| Kinematic Viscosity @ 40°C (cSt) | ~46 (ISO VG 46) | ~68 (ISO VG 68) | ASTM D445 |
| Kinematic Viscosity @ 100°C (cSt) | 15.32 | 52.22 | ASTM D445 |
| Viscosity Index | >200 | 200-309 | ASTM D2270 |
| Pour Point (°C) | -59 | -44 | ASTM D97 |
| Flash Point (°C) | 289 | >300 | ASTM D92 |
| Thermal Stability (TGA Onset, °C) | 189 | 177 | TGA |
Data sourced from a comparative study on oleic acid-based polyesters.[1]
In-Depth Performance Analysis
Viscosity and Viscosity Index
This compound esters, having a higher functionality, generally exhibit higher viscosities than their trimethylolpropane counterparts when esterified with the same fatty acid.[1][2] This is a direct result of the larger molecular size and greater intermolecular forces. The Viscosity Index (VI), a measure of how much a lubricant's viscosity changes with temperature, is typically high for both types of esters, indicating stable performance across a wide temperature range. While both show excellent VI, specific values can be influenced by the fatty acid chain length and branching.
Thermal and Oxidative Stability
Both TMP and PET esters are known for their exceptional thermal and oxidative stability compared to mineral oils and other synthetic base stocks.[3][4] This is attributed to the absence of beta-hydrogens in their molecular structure, which are susceptible to thermal degradation. This compound esters often show a slight advantage in oxidative stability, as indicated by longer Rotary Bomb Oxidation Test (RBOT) times.[2] This enhanced stability makes them suitable for high-temperature applications such as jet engine and compressor lubricants.
Low-Temperature Fluidity
The pour point, the lowest temperature at which a lubricant will flow, is a critical parameter for applications in cold environments. Both TMP and PET esters demonstrate excellent low-temperature properties. However, TMP esters, with their less symmetrical structure compared to the highly symmetrical PET esters, can sometimes exhibit lower pour points, which can be advantageous for preventing solidification at extreme cold temperatures.[1]
Lubricity and Wear Prevention
The polar ester groups in both TMP and PET-based lubricants provide good surface adhesion, forming a protective film that reduces friction and wear. The choice between TMP and PET for optimal lubricity can depend on the specific application and operating conditions. For instance, in some metalworking fluid evaluations, TMP trioleate has shown superior lubricity under certain conditions.[5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of TMP and PET esters.
Kinematic Viscosity (ASTM D445)
This test method determines the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer at a controlled temperature.[6][7][8]
-
Apparatus: Calibrated glass capillary viscometer, constant temperature bath, temperature measuring device, timing device.
-
Procedure:
-
The viscometer is charged with the sample and placed in a constant temperature bath set to the desired temperature (typically 40°C or 100°C).
-
The sample is allowed to reach thermal equilibrium.
-
The time taken for the liquid to flow between two marked points on the viscometer is measured.
-
The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.
-
Pour Point (ASTM D97)
This test method is used to determine the lowest temperature at which a petroleum product will continue to flow when cooled under prescribed conditions.[1][3][4][9][10]
-
Apparatus: Test jar, thermometer, jacket, cooling bath.
-
Procedure:
-
The sample is heated and then cooled at a specified rate in a test jar.
-
At intervals of 3°C, the jar is removed from the cooling bath and tilted to observe for any movement of the oil.
-
The test is continued until the sample shows no movement when the jar is held horizontally for 5 seconds.
-
The pour point is reported as 3°C above the temperature at which the oil ceased to flow.
-
Flash Point (Cleveland Open Cup Method - ASTM D92)
This method determines the flash and fire points of petroleum products. The flash point is the lowest temperature at which vapors from the sample will ignite, but not sustain a flame.[2][11][12][13][14]
-
Apparatus: Cleveland open cup apparatus (test cup, heating plate, test flame applicator), thermometer.
-
Procedure:
-
The test cup is filled with the sample to a specified level.
-
The sample is heated at a constant rate.
-
A small test flame is passed across the surface of the liquid at specified temperature intervals.
-
The flash point is the temperature at which a brief flash is observed.
-
Viscosity Index (ASTM D2270)
This standard practice provides a method for calculating the viscosity index of petroleum products from their kinematic viscosities at 40°C and 100°C.[15][16][17][18][19]
-
Procedure:
-
The kinematic viscosities of the sample at 40°C and 100°C are determined using ASTM D445.
-
The viscosity index is calculated using a formula that compares the sample's viscosity change with that of two reference oils.
-
Oxidative Stability (Rotating Pressure Vessel Oxidation Test - RBOT, ASTM D2272)
-
Apparatus: Rotating pressure vessel (bomb), oxygen supply, pressure gauge, temperature-controlled bath.
-
Procedure:
-
A sample of the lubricant, distilled water, and a copper catalyst coil are placed in the pressure vessel.
-
The vessel is pressurized with oxygen and placed in a bath at 150°C, rotating at 100 rpm.
-
The pressure inside the vessel is monitored.
-
The test duration is the time taken for the pressure to drop by a specified amount from the maximum pressure, indicating oxygen consumption due to oxidation.
-
Thermal Stability (Thermogravimetric Analysis - TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of lubricants.[25][26][27][28]
-
Apparatus: Thermogravimetric analyzer.
-
Procedure:
-
A small, precisely weighed sample of the lubricant is placed in the TGA furnace.
-
The sample is heated at a controlled rate in a specified atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored as the temperature increases.
-
The onset temperature of decomposition is identified as the temperature at which significant mass loss begins.
-
Wear Preventive Characteristics (Four-Ball Method - ASTM D4172)
This test evaluates the anti-wear properties of fluid lubricants in sliding contact.[29][30][31][32][33]
-
Apparatus: Four-ball wear test machine.
-
Procedure:
-
Three steel balls are clamped together and immersed in the lubricant sample.
-
A fourth steel ball is rotated against the three stationary balls under a specified load, speed, and temperature for a set duration (e.g., 40 kg load, 1200 rpm, 75°C for 60 minutes).
-
After the test, the wear scars on the three stationary balls are measured under a microscope.
-
The average wear scar diameter is reported; a smaller scar indicates better wear protection.
-
Hydrolytic Stability (ASTM D2619)
This test method determines the stability of hydraulic fluids in the presence of water.[34][35][36][37][38]
-
Apparatus: Beverage bottle, copper strip, oven with a rotator.
-
Procedure:
-
A mixture of the test fluid (75 mL) and water (25 mL) is placed in a beverage bottle with a copper strip.
-
The bottle is capped and placed in an oven at 93°C and rotated for 48 hours.
-
After the test, the fluid and water layers are separated and analyzed for acidity. The copper strip is also examined for corrosion and weight loss.
-
Visualizing the Structures and Selection Process
To better understand the fundamental differences and the decision-making process for selecting a polyol, the following diagrams are provided.
Caption: Chemical formulas of Trimethylolpropane and this compound.
Caption: Logical workflow for selecting between TMP and PET polyols.
Conclusion
The choice between trimethylolpropane and this compound as the polyol backbone for a synthetic lubricant is a critical design decision that significantly impacts the final product's performance characteristics.
-
Trimethylolpropane (TMP) esters are generally characterized by lower viscosities and, in some cases, superior low-temperature fluidity. This makes them excellent candidates for applications where good flow at cold temperatures is paramount.
-
This compound (PET) esters typically offer higher viscosities and a slight edge in thermal and oxidative stability. Their robust nature makes them a preferred choice for high-temperature and high-stress applications, such as in aviation and industrial gas turbines.
Ultimately, the selection process is a balance of competing performance requirements. By understanding the fundamental structure-property relationships and leveraging the standardized experimental data presented, researchers and formulators can make informed decisions to develop high-performance synthetic lubricants tailored to the specific demands of their intended applications.
References
- 1. img.waimaoniu.net [img.waimaoniu.net]
- 2. nazhco.com [nazhco.com]
- 3. store.astm.org [store.astm.org]
- 4. ASTM D97 Test Method for Pour Point | Ayalytcial [ayalytical.com]
- 5. tamson-instruments.com [tamson-instruments.com]
- 6. ASTM D445 - eralytics [eralytics.com]
- 7. apmtesting.com [apmtesting.com]
- 8. store.astm.org [store.astm.org]
- 9. nazhco.com [nazhco.com]
- 10. testinglab.com [testinglab.com]
- 11. store.astm.org [store.astm.org]
- 12. youtube.com [youtube.com]
- 13. pssc.org [pssc.org]
- 14. ASTM D92 (Flash Point – Cleveland Open Cup) – SPL [spllabs.com]
- 15. precisionlubrication.com [precisionlubrication.com]
- 16. ASTM D2270 - eralytics [eralytics.com]
- 17. ASTM D2270 / Viscosity index (VI) from 40°C and 100°C | Anton Paar Wiki [wiki.anton-paar.com]
- 18. store.astm.org [store.astm.org]
- 19. ppapco.ir [ppapco.ir]
- 20. riverssolutions.com [riverssolutions.com]
- 21. RPVOT RBOT ASTM D2272 Testing [intertek.com]
- 22. Lin-Tech: Oxidation Stability, RBOT and TFOUT Bath [lin-tech.ch]
- 23. cnlubricantadditive.com [cnlubricantadditive.com]
- 24. savantgroup.com [savantgroup.com]
- 25. mdpi.com [mdpi.com]
- 26. tainstruments.com [tainstruments.com]
- 27. support.newgatesimms.com [support.newgatesimms.com]
- 28. Thermogravimetric analysis in the synthetic engine oil 5W-30 [combustion-engines.eu]
- 29. Wear Preventive Characteristics - Savant Labs [savantlab.com]
- 30. store.astm.org [store.astm.org]
- 31. Tribological Testing by 4 Ball Methods | Nye Lubricants [nyelubricants.com]
- 32. STANDARD TEST – FOUR BALL - Phoenix Tribology Ltd [phoenix-tribology.com]
- 33. scribd.com [scribd.com]
- 34. ASTM D2619 (Hydrolytic Stability) – SPL [spllabs.com]
- 35. standards.iteh.ai [standards.iteh.ai]
- 36. Understanding Hydrolysis and Hydrolytic Stability [machinerylubrication.com]
- 37. biosynthetic.com [biosynthetic.com]
- 38. cnlubricantadditive.com [cnlubricantadditive.com]
Pentaerythritol Esters as Biodegradable Lubricants: A Performance Comparison
Pentaerythritol (B129877) (PE) esters are emerging as high-performance, environmentally friendly lubricants, offering a compelling combination of excellent thermal stability, lubricity, and biodegradability.[1] Synthesized from the reaction of this compound, a polyhydric alcohol, with fatty acids, these esters can be tailored for a wide range of demanding applications, from aviation and automotive oils to industrial hydraulic fluids and greases.[2][3][4] Their molecular structure provides inherent advantages over traditional mineral oils and naturally derived vegetable oils, positioning them as a superior choice where both performance and environmental responsibility are critical.
Comparative Performance Data
The following table summarizes the typical performance characteristics of this compound esters compared to conventional mineral oil (ISO VG 46) and a common vegetable oil-based lubricant.
| Performance Parameter | This compound Ester | Vegetable Oil (e.g., Rapeseed/Canola) | Mineral Oil (ISO VG 46) | Test Method |
| Viscosity Index (VI) | 140 - 180+ | ~220 | 95 - 110 | ASTM D2270 |
| Oxidative Stability | Excellent | Poor | Moderate | ASTM D943 |
| Pour Point (°C) | -30 to -60 | -10 to -20 | -15 to -30 | ASTM D97 |
| Flash Point (°C) | > 250 | ~250 | ~220 | ASTM D92 |
| Biodegradability (%) | > 60% (Readily Biodegradable) | > 70% (Readily Biodegradable) | < 35% (Inherently Biodegradable) | OECD 301B |
| Wear Scar Diameter (mm) | 0.30 - 0.45 | 0.30 - 0.50 | 0.45 - 0.60 | ASTM D4172 |
Experimental Protocols
The data presented in the comparison table is derived from standardized testing methodologies designed to ensure accuracy and reproducibility. Below are detailed protocols for the key experiments cited.
Viscosity Index Calculation (ASTM D2270)
The viscosity index (VI) is an empirical, dimensionless number that quantifies the effect of temperature change on the kinematic viscosity of a lubricant.[5] A higher VI indicates a smaller, more stable change in viscosity with temperature.
Methodology:
-
The kinematic viscosity of the lubricant sample is measured at two standard temperatures: 40°C and 100°C, in accordance with ASTM D445 (Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids).
-
The VI is then calculated from these two viscosity values using the formulas and tables provided in the ASTM D2270 standard. The calculation compares the lubricant's viscosity change to that of two reference oils.
Oxidative Stability Test (ASTM D943)
This method, often referred to as the Turbine Oil Stability Test (TOST), evaluates the resistance of a lubricant to oxidation under accelerated conditions, which can lead to sludge formation and an increase in acidity.[6][7]
Methodology:
-
A 300 mL sample of the oil is placed in a test cell with 60 mL of oxygen-saturated water.
-
A catalyst coil made of iron and copper wire is submerged in the oil-water mixture.
-
The test cell is maintained at a constant temperature of 95°C.
-
Oxygen is bubbled through the sample at a controlled rate.
-
The test continues until the acid number of the oil reaches a specified level (typically 2.0 mg KOH/g).[6]
-
The result is reported as the number of hours taken to reach this endpoint, which represents the oil's oxidation lifetime.[6]
Biodegradability Test (OECD 301B: CO₂ Evolution Test)
This test determines the "ready biodegradability" of a substance by measuring the amount of carbon dioxide produced when the material is exposed to microorganisms under aerobic conditions.[8][9]
Methodology:
-
The test substance is exposed to an inoculum of microorganisms (typically from activated sludge) in a mineral medium within a closed, temperature-controlled vessel.
-
The mixture is aerated with CO₂-free air for a period of 28 days.
-
The amount of CO₂ evolved from the biodegradation of the test substance is measured at regular intervals using methods like precipitation in barium hydroxide (B78521) and subsequent titration.
-
The percentage of biodegradation is calculated by comparing the amount of CO₂ produced to the theoretical maximum amount (ThCO₂) based on the carbon content of the substance.
-
A substance is considered "readily biodegradable" if it reaches >60% biodegradation within a 10-day window during the 28-day test.[9][10]
Wear Preventive Characteristics (ASTM D4172)
This method, known as the Four-Ball Wear Test, evaluates a lubricant's ability to protect against wear under sliding contact conditions.[11][12]
Methodology:
-
Three 12.7 mm diameter steel balls are clamped together in a test cup and covered with the lubricant sample.
-
A fourth steel ball is pressed with a specified force (e.g., 392 N or 40 kgf) into the cavity formed by the three stationary balls.[11]
-
The test lubricant is heated to a specified temperature (e.g., 75°C).
-
The top ball is rotated at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes).[11]
-
After the test, the three stationary balls are cleaned, and the average diameter of the circular wear scars is measured under a microscope.
-
A smaller wear scar diameter indicates superior anti-wear properties of the lubricant.[12]
Lubricant Performance Evaluation Workflow
The following diagram illustrates the logical workflow for evaluating the performance of a biodegradable lubricant, from initial formulation to final characterization.
References
- 1. This compound Ester-Henan J&D Chemical_Focus on lubricant material [jdlubricant.com]
- 2. Synthetic Group V Base Oil this compound Ester China Manufacturers Suppliers Factory Exporter [cn-lubricantadditive.com]
- 3. This compound Ester Base Oil [basoils.com]
- 4. This compound Ester-Henan J&D Chemical_Focus on lubricant material [jdlubricant.com]
- 5. Lubricant - Wikipedia [en.wikipedia.org]
- 6. ASTM D943| Standard Test Method for Oxidation Characteristics of Inhibited Mineral Oils [ayalytical.com]
- 7. Lin-Tech: Oxidation Stability [lin-tech.ch]
- 8. Biodegradability and transformation of human pharmaceutical active ingredients in environmentally relevant test systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oecd.org [oecd.org]
- 10. renewablelube.com [renewablelube.com]
- 11. ASTM D4172-94 | Wear Preventive Characteristics of Lubricating Fluid - Rtec Instruments [rtec-instruments.com]
- 12. researchgate.net [researchgate.net]
Pentaerythritol-Based Flame Retardants: A Comparative Performance Guide Against Industry Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of pentaeryt-hritol-based flame retardants against other common alternatives, supported by experimental data from peer-reviewed studies and industry standards. The information is intended to assist researchers and professionals in materials science and product development in making informed decisions regarding the selection of appropriate flame retardant systems.
Performance Against Industry Standards
Pentaerythritol (PER) is a crucial component in intumescent flame retardant (IFR) systems, which are known for their halogen-free composition and low smoke emission. These systems typically also include an acid source, such as ammonium (B1175870) polyphosphate (APP), and a blowing agent, like melamine. When exposed to heat, these components work synergistically to form a protective, insulating char layer on the material's surface. This char layer limits heat transfer and the release of flammable gases, effectively suppressing combustion.[1][2]
The effectiveness of this compound-based flame retardants is commonly evaluated using several key industry standard tests: the Limiting Oxygen Index (LOI), the UL 94 vertical burn test, and cone calorimetry.
Limiting Oxygen Index (LOI)
The LOI test (ASTM D2863) measures the minimum oxygen concentration in an oxygen/nitrogen mixture required to sustain combustion of a material.[3][4] A higher LOI value indicates better flame retardancy.[3][5] The addition of this compound-based systems has been shown to significantly increase the LOI of various polymers.
| Material | Flame Retardant System | LOI (%) |
| Polyamide 66 (PA66) | None | 22.4 - 22.8 |
| PA66 | Diphenyl phosphoryl-pentaerythritol (DPP–PEPA) | 29.4[6][7] |
| Thermoplastic Polyurethane (TPU) | None | 19 |
| TPU | This compound-derived phosphorus-based FR | 31.2 - 33.5 |
UL 94 Vertical Burn Test
The UL 94 standard is a widely recognized test for the flammability of plastic materials.[8] The vertical burn test (V-0, V-1, V-2) assesses a material's self-extinguishing properties and dripping behavior after exposure to a flame.[8][9][10] A V-0 rating is the highest classification, indicating that burning stops within 10 seconds after two flame applications, with no flaming drips.[8][11]
| Material | Flame Retardant System | UL 94 Rating |
| Thermoplastic Polyurethane (TPU) | This compound-derived phosphorus-based FR | V-0 |
| Epoxy Resin | This compound-based with DOPO | V-0[12] |
Cone Calorimetry
Cone calorimetry (ASTM E1354) is a small-scale test that provides comprehensive data on the fire behavior of materials, including the heat release rate (HRR), total heat release (THR), and smoke production.[13][14][15] Lower values for Peak Heat Release Rate (PHRR) and Total Heat Release (THR) indicate better fire safety.
The incorporation of this compound-based flame retardants has demonstrated a significant reduction in both PHRR and THR in various polymers. For instance, in Polyamide 66, the addition of a this compound-derived flame retardant (DPP–PEPA) led to a 26.5% decrease in PHRR and a 16.1% reduction in THR compared to the neat polymer.[6][7]
| Material | Flame Retardant System | PHRR (kW/m²) Reduction | THR (MJ/m²) Reduction |
| Polyamide 66 (PA66) | Diphenyl phosphoryl-pentaerythritol (DPP–PEPA) | 26.5% | 16.1%[6][7] |
Comparison with Alternative Flame Retardants
While this compound-based intumescent systems offer excellent performance and a favorable environmental profile, it is important to consider their performance relative to other common flame retardants, such as brominated and other phosphorus-based compounds.
Brominated Flame Retardants
Brominated flame retardants have been widely used due to their high efficiency. However, concerns over their environmental persistence and potential health risks have led to restrictions on their use.[16]
Phosphorus-Based Flame Retardants
This compound itself is a component of many phosphorus-based flame retardant systems. Other phosphorus-based flame retardants, such as those based on 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), also show high efficiency, achieving V-0 ratings at low phosphorus content.[12][17] The performance of different phosphorus-based systems can vary depending on the specific polymer and formulation.
Experimental Protocols
Limiting Oxygen Index (LOI) - ASTM D2863
-
Specimen Preparation: A small, vertically oriented sample of the material is placed in a glass chimney.[4]
-
Gas Mixture: A controlled mixture of oxygen and nitrogen is introduced at the bottom of the chimney.[3][4]
-
Ignition: The top of the specimen is ignited.
-
Observation: The oxygen concentration is systematically varied to determine the minimum percentage that just supports flaming combustion.[3][4]
UL 94 Vertical Burn Test
-
Specimen Conditioning: Samples are conditioned in a controlled environment.[8]
-
Test Setup: A rectangular specimen is held vertically. A piece of cotton is placed below the specimen to detect flaming drips.[8][9][11]
-
Flame Application: A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed.[8][9][11]
-
Second Application: After the flaming ceases, the flame is reapplied for another 10 seconds.[8][9][11]
-
Data Collection: The duration of flaming and glowing after each flame application, and whether the cotton ignites, are recorded.[8][11]
Cone Calorimetry - ASTM E1354
-
Sample Preparation: A 100mm x 100mm specimen is wrapped in aluminum foil, leaving the top surface exposed, and placed on a load cell.[13]
-
Heat Exposure: The specimen is exposed to a constant heat flux from a conical radiant heater.[13][18]
-
Ignition: An electric spark ignites the gases emitted by the decomposing sample.[13][18]
-
Data Analysis: The rate of heat release is calculated based on the principle of oxygen consumption, which states that for most materials, a constant amount of heat is released per unit mass of oxygen consumed.[18] Smoke production and mass loss are also measured throughout the test.[13][18]
Visualizing Mechanisms and Workflows
Caption: Intumescent flame retardant mechanism.
Caption: Flame retardant validation workflow.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. kiyorndlab.com [kiyorndlab.com]
- 4. Oxygen Index ASTM D2863 [intertek.com]
- 5. Limiting Oxygen Index Testing & Analysis (LOI) - ITA Labs UK - ITA Labs [italabs.co.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, Structures, and Properties of a New this compound-Derived Flame Retardant Used in Polyamide 66 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cableorganizer.com [cableorganizer.com]
- 9. mgchemicals.com [mgchemicals.com]
- 10. boedeker.com [boedeker.com]
- 11. superchute.com [superchute.com]
- 12. researchgate.net [researchgate.net]
- 13. ASTM E1354 - Cone Calorimeter Laboratory Testing [capitaltesting.org]
- 14. worldoftest.com [worldoftest.com]
- 15. ASTM E1354 | Department of Fire Protection Engineering [fpe.umd.edu]
- 16. researchgate.net [researchgate.net]
- 17. electronics.org [electronics.org]
- 18. multimedia.3m.com [multimedia.3m.com]
A Comparative Analysis of Polyols for High-Performance Polyurethane Elastomers
For Researchers, Scientists, and Drug Development Professionals
The selection of a polyol is a critical determinant in the formulation of high-performance polyurethane (PU) elastomers, directly influencing the final material's mechanical, thermal, and chemical properties. This guide provides an objective comparison of three common classes of polyols—polyester, polyether, and polycarbonate—used in the synthesis of these elastomers. By presenting supporting experimental data and detailed methodologies, this document aims to assist researchers in making informed decisions for their specific application needs.
Performance Comparison of Polyurethane Elastomers
The choice of polyol dictates a trade-off in the performance characteristics of the resulting polyurethane elastomer. Generally, polyester-based polyurethanes exhibit superior mechanical properties such as tensile strength and tear resistance.[1][2][3][4] In contrast, polyether-based polyurethanes, particularly those derived from polytetramethylene ether glycol (PTMEG), are known for their excellent hydrolytic stability and performance at low temperatures.[1][3][5] Polycarbonate-based polyurethanes offer a balance of properties, with exceptional resistance to heat, hydrolysis, and weathering.[1][2]
Quantitative Performance Data
The following table summarizes typical mechanical and physical properties of polyurethane elastomers synthesized with different polyols. It is important to note that these values are representative and can vary based on the specific diisocyanate, chain extender, and synthesis conditions used.
| Property | Polyester-based PU | Polyether-based PU (PTMEG) | Polycarbonate-based PU | Test Method |
| Hardness (Shore A) | 80 - 95 | 70 - 95 | 85 - 95 | ASTM D2240 |
| Tensile Strength (MPa) | 35 - 63 | 25 - 50 | 30 - 55 | ASTM D412 |
| Elongation at Break (%) | 400 - 700 | 450 - 800 | 400 - 650 | ASTM D412 |
| Tear Strength (N/mm) | 80 - 150 | 60 - 120 | 70 - 140 | ASTM D624 |
| Compression Set, 22h @ 70°C (%) | < 25 | < 30 | < 20 | ASTM D395 |
| Hydrolytic Stability | Fair to Good | Excellent | Excellent | - |
| Oil & Solvent Resistance | Excellent | Good | Good | - |
| Low-Temperature Flexibility | Good | Excellent | Good | - |
Logical Relationship of Polyol Choice to Elastomer Properties
The selection of the polyol type initiates a cascade of effects that determine the final properties of the polyurethane elastomer. The following diagram illustrates this relationship.
Experimental Protocols
The following are detailed methodologies for the synthesis and key performance evaluation of polyurethane elastomers.
Synthesis of Polyurethane Elastomers (One-Shot Method)
This protocol describes a common one-shot polymerization technique.
Workflow Diagram:
Procedure:
-
Preparation of Reactants: The selected polyol (polyester, polyether, or polycarbonate), chain extender (e.g., 1,4-butanediol), and diisocyanate (e.g., 4,4'-diphenylmethane diisocyanate - MDI) are used.
-
Drying: The polyol and chain extender are dried in a vacuum oven at a specified temperature (e.g., 80°C) for several hours to remove any residual moisture.
-
Mixing: The dried polyol, chain extender, and a catalyst (e.g., dibutyltin (B87310) dilaurate) are mixed in a reaction vessel.
-
Heating: The mixture is heated to the desired reaction temperature (e.g., 70°C) with constant stirring.
-
Addition of Diisocyanate: A stoichiometric amount of the diisocyanate is added to the mixture.
-
Vigorous Mixing and Degassing: The components are mixed vigorously for a short period, followed by degassing under vacuum to remove any entrapped air bubbles.
-
Casting and Curing: The resulting mixture is poured into a preheated mold and cured in an oven at a specific temperature and duration (e.g., 100°C for 24 hours).
-
Post-Curing: After demolding, the elastomer sheets are post-cured at ambient temperature for a week to ensure the completion of the reaction.
Key Performance Testing
The following ASTM standard test methods are employed for the characterization of the polyurethane elastomers.
-
Hardness (ASTM D2240): The indentation hardness of the elastomers is measured using a Shore A or D durometer. The reading is taken after a specified time (e.g., 15 seconds) to ensure consistency.
-
Tensile Properties (ASTM D412): Dumbbell-shaped specimens are tested using a universal testing machine at a constant crosshead speed. The tensile strength (stress at break), and elongation at break are determined.
-
Tear Strength (ASTM D624): The resistance to tearing is measured on die-cut specimens (Die C) using a universal testing machine.
-
Compression Set (ASTM D395): The percentage of permanent deformation after subjecting a specimen to a constant compressive stress at a specific temperature and duration is determined. This test indicates the ability of the elastomer to retain its elastic properties after prolonged compression.
-
Hydrolytic Stability: This is typically evaluated by immersing the elastomer samples in deionized water at an elevated temperature (e.g., 70°C or 100°C) for an extended period. The change in mechanical properties (e.g., tensile strength, hardness) is measured at regular intervals to assess the material's resistance to hydrolysis.
References
A Comparative Guide to the Thermal Stability of Pentaerythritol and Other Polyols
For Researchers, Scientists, and Drug Development Professionals
The thermal stability of polyols is a critical parameter influencing their application in diverse fields, from pharmaceutical formulations and polymer synthesis to food science and materials chemistry. Understanding the behavior of these compounds at elevated temperatures is paramount for ensuring product integrity, safety, and performance. This guide provides an objective comparison of the thermal stability of pentaerythritol (B129877) against other commonly used polyols, supported by experimental data.
Quantitative Comparison of Thermal Properties
The thermal stability of polyols is primarily assessed by determining their melting point, boiling point, and decomposition temperature. The following table summarizes these key thermal parameters for this compound and other selected polyols. It is important to note that decomposition temperatures can be influenced by experimental conditions such as heating rate and atmosphere.
| Polyol | Melting Point (°C) | Boiling Point (°C) | Onset Decomposition Temperature (°C) | Notes |
| This compound | 260.5 | Sublimes | ~275 - 300 | Decomposition can start as low as 75°C under certain conditions. Purity and presence of impurities can significantly affect decomposition temperature.[1][2] |
| Glycerol | 18.2 | 290 | ~194 - 250 | Initial weight loss can be observed around 100°C due to its hygroscopic nature.[3] |
| Ethylene (B1197577) Glycol | -12.9 | 197 | ~200 | Initial weight loss can be observed around 58°C.[3][4] |
| Sorbitol | 95 (anhydrous) | Decomposes | ~200 | Thermal behavior can be complex with multiple melting points reported for different polymorphic forms.[5][6] |
| Mannitol (B672) | 165-169 | Decomposes | ~300 | Generally considered more thermally stable than its isomer, sorbitol.[5][6] |
Experimental Protocols for Thermal Analysis
The data presented in this guide is primarily obtained through two key thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of a polyol by measuring its mass change as a function of temperature in a controlled atmosphere.
Methodology:
-
Sample Preparation: A small, representative sample of the polyol (typically 5-10 mg) is accurately weighed and placed into a TGA sample pan (e.g., platinum or alumina).
-
Instrumentation: The analysis is performed using a thermogravimetric analyzer.
-
Experimental Conditions:
-
Atmosphere: The sample is heated in a controlled atmosphere, typically an inert gas such as nitrogen, to prevent oxidative decomposition. A typical flow rate is 20-50 mL/min.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).[7]
-
-
Data Analysis: The instrument records the sample's mass as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and other phase transitions of a polyol by measuring the difference in heat flow between the sample and a reference as a function of temperature.
Methodology:
-
Sample Preparation: A small amount of the polyol sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrumentation: The analysis is performed using a differential scanning calorimeter.
-
Experimental Conditions:
-
Atmosphere: An inert atmosphere, such as nitrogen, is maintained in the DSC cell.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, which typically involves heating at a constant rate (e.g., 10 K/min).[8] A cooling and second heating cycle may be included to study crystallization behavior and erase the sample's prior thermal history.
-
-
Data Analysis: The DSC thermogram plots the heat flow versus temperature. Endothermic events, such as melting, appear as peaks. The melting point is typically taken as the onset or peak temperature of the melting endotherm.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the thermal analysis of polyols.
Caption: Workflow for Polyol Thermal Stability Assessment.
Conclusion
The choice of a polyol for a specific application often hinges on its thermal stability. This compound, with its relatively high melting and decomposition temperatures, demonstrates superior thermal stability compared to simpler polyols like ethylene glycol and glycerol. Mannitol also exhibits high thermal stability, surpassing its isomer sorbitol. For applications requiring processing at elevated temperatures or long-term thermal endurance, this compound and mannitol are often more suitable choices. This guide provides a foundational understanding and the necessary experimental framework for researchers to conduct their own comparative analyses and select the optimal polyol for their specific needs.
References
- 1. Study of the thermal decomposition of this compound tetranitrate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. The this compound decomposition temperature is affected by numerous factors - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Thermal stability analysis of polyurethane foams made from microwave liquefaction bio-polyols with and without solid residue :: BioResources [bioresources.cnr.ncsu.edu]
- 8. Understanding the Interaction of Thermal, Rheological, and Mechanical Parameters Critical for the Processability of Polyvinyl Alcohol-Based Systems during Hot Melt Extrusion - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Hydrolytic Stability of Pentaerythritol Esters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hydrolytic stability of pentaerythritol (B129877) (PE) esters against other common synthetic lubricant base oils. The information presented is supported by experimental data and standardized testing protocols to assist researchers and professionals in selecting the most appropriate materials for their applications.
Comparative Hydrolytic Stability Data
The hydrolytic stability of a lubricant, its resistance to chemical decomposition in the presence of water, is a critical performance parameter. This compound esters are known for their excellent hydrolytic stability, which is attributed to the steric hindrance provided by their neopentyl structure. The following table summarizes illustrative data based on the widely used ASTM D2619 test method, comparing this compound esters with other synthetic base oils.
| Base Oil Type | Polyol Structure | Relative Hydrolytic Stability | Typical Change in Acid Number (mg KOH/g) | Copper Strip Weight Change (mg/cm²) | Appearance of Copper Strip |
| This compound (PE) Ester | Tetraol | Excellent | Very Low | Minimal | Shiny |
| Trimethylolpropane (TMP) Ester | Triol | Very Good | Low to Moderate | Slight | Generally Shiny |
| Neopentyl Glycol (NPG) Ester | Diol | Good | Moderate to High | Moderate | May show some tarnish |
| Diester | Diol | Fair to Good | Moderate | Moderate | May show some tarnish |
| Polyalphaolefin (PAO) | N/A (Hydrocarbon) | Excellent | Very Low | Minimal | Shiny |
| Polyalkylene Glycol (PAG) | N/A (Polyether) | Good to Very Good | Low | Minimal | Shiny |
Note: The "Typical Change in Acid Number" is an illustrative representation of performance trends. Actual values will vary depending on the specific carboxylic acids used in the ester synthesis and the precise test conditions.
Generally, the hydrolytic stability of polyol esters is superior to that of diesters.[1] Among polyol esters, those with more branching, like this compound esters, exhibit greater stability.[1]
Experimental Protocols
The data presented is typically generated using standardized test methods to ensure reproducibility and comparability. The most common method for assessing the hydrolytic stability of synthetic lubricants is ASTM D2619.
ASTM D2619: Standard Test Method for Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method)
Objective: To determine the hydrolytic stability of petroleum or synthetic-based hydraulic fluids by measuring the fluid's resistance to hydrolysis in the presence of water and a copper catalyst.
Apparatus:
-
Pressure-type beverage bottles (e.g., 7-oz)
-
Oven with a rotating rack (5 rpm) capable of maintaining a temperature of 93 ± 1°C
-
Copper test strips (25 x 50 x 1.6 mm)
-
Analytical balance
-
Separatory funnel
-
Titration equipment for determining the acid number
Procedure:
-
A 75 ml sample of the test fluid and 25 ml of distilled water are added to a clean beverage bottle.[2]
-
A polished copper strip is placed in the bottle to act as a catalyst.[2]
-
The bottle is capped and placed in a rotating rack within an oven set to 93°C for 48 hours.[2]
-
After the test period, the bottle is cooled, and the contents are separated.
-
The following are measured and reported:
Mechanism of Ester Hydrolysis
The primary mechanism of degradation for esters in the presence of water is hydrolysis, which can be catalyzed by either an acid or a base. In most industrial applications, acid-catalyzed hydrolysis is the more prevalent pathway.
Acid-Catalyzed Hydrolysis of a this compound Ester
The acid-catalyzed hydrolysis of an ester is a reversible reaction. The process is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
Below is a diagram illustrating the key steps in the acid-catalyzed hydrolysis of a representative this compound ester.
Caption: Acid-catalyzed hydrolysis of a this compound ester.
References
A Comparative Guide to the Cross-linking Efficiency of Pentaerythritol Versus Other Polyols
This guide provides an objective comparison of the cross-linking performance of pentaerythritol (B129877) against other common polyols, namely glycerol (B35011) and trimethylolpropane (B17298). The information is targeted towards researchers, scientists, and drug development professionals, offering a consolidated view of performance metrics and supporting experimental methodologies to aid in the selection of appropriate cross-linking agents for polymer synthesis.
Structural and Functional Comparison of Polyols
The cross-linking efficiency of a polyol is fundamentally dictated by its molecular structure, specifically its functionality (the number of reactive hydroxyl groups) and the steric accessibility of these groups. This compound, a tetra-functional polyol, offers the highest number of primary hydroxyl groups among the common polyols, which theoretically leads to the highest potential cross-link density.
-
This compound (PE): With a functionality of four primary hydroxyl groups attached to a central quaternary carbon, it is a compact and highly reactive molecule capable of forming densely cross-linked networks.
-
Trimethylolpropane (TMP): A tri-functional polyol with three primary hydroxyl groups, offering a high degree of cross-linking.
-
Glycerol (Gly): A tri-functional polyol, but with two primary and one secondary hydroxyl group. The secondary hydroxyl group is generally less reactive than the primary ones, which can influence the kinetics of the cross-linking reaction.
-
Ethylene Glycol (EG): A di-functional polyol with two primary hydroxyl groups, which primarily acts as a chain extender rather than a cross-linker, leading to linear polymer chains.
Caption: Molecular structures and hydroxyl functionality of common polyols.
Comparative Performance Data
Direct quantitative comparisons of these polyols under identical polyurethane reaction conditions are limited in published literature. However, a study by Fink, D. et al. on non-isocyanate polyurethanes (NIPUs) provides valuable comparative data on the mechanical and thermal properties resulting from the use of glycerol, trimethylolpropane, and this compound-derived cross-linkers. While the chemistry differs from traditional polyurethane synthesis, the relative trends in properties due to polyol functionality are expected to be similar.
Table 1: Comparison of Mechanical and Thermal Properties of NIPUs
| Polyol Precursor | Functionality | Young's Modulus (MPa) | Glass Transition Temp. (T_g, °C) |
| Glycerol-based (GGC) | 3 | 7 | 20 |
| Trimethylolpropane-based (GGC-TMC Blend) | 3 | 2500 | 58 |
| This compound-based (GGC-PEC Blend) | 4 | 2500 | 58 |
Data sourced from Fink, D. et al. (2013), Green Chemistry.[1] The study used blends of glycerol-based carbonates (GGC) with trimethylolpropane (TMC) and this compound (PEC) based carbonates, cured with an amine. The significant increase in modulus and T_g for the TMC and PEC blends compared to the pure GGC resin highlights the impact of higher functionality and structure on the final polymer properties.[1]
Based on the fundamental principles of polymer chemistry, a qualitative comparison of the expected cross-linking efficiency in conventional polyurethane systems can be summarized as follows:
Table 2: Expected Relative Performance in Conventional Polyurethane Systems
| Performance Metric | This compound | Trimethylolpropane | Glycerol | Ethylene Glycol | Rationale |
| Functionality | 4 | 3 | 3 | 2 | Number of hydroxyl groups per molecule. |
| Reactivity | High | High | Moderate-High | High | All primary -OH groups for PE and TMP. Glycerol has a less reactive secondary -OH. |
| Gel Time | Shortest | Short | Moderate | Longest | Higher functionality and reactivity lead to faster network formation.[2] |
| Cross-link Density | Highest | High | High | N/A (Linear) | Directly related to the functionality of the polyol.[3] |
| Mechanical Strength | Highest | High | High | Low | Higher cross-link density generally results in higher stiffness and strength.[1] |
| Thermal Stability | Highest | High | Moderate | Low | Densely cross-linked networks exhibit greater thermal stability. |
| Flexibility | Lowest | Low | Low-Moderate | Highest | Increased cross-linking reduces chain mobility and thus flexibility. |
Experimental Protocols
The following section outlines generalized experimental methodologies for quantifying the key performance metrics discussed.
Caption: A generalized experimental workflow for evaluating cross-linking efficiency.
Gel time is the point at which a polymerizing system transitions from a liquid to a solid. This is a critical parameter for processing.
-
Instrumentation: A rotational rheometer equipped with parallel plate geometry and a temperature-controlled chamber.
-
Procedure:
-
The polyol, isocyanate, and catalyst are mixed thoroughly at a controlled temperature.
-
A sample of the reacting mixture is immediately placed onto the lower plate of the rheometer, and the upper plate is lowered to a defined gap (e.g., 1 mm).
-
An isothermal time sweep experiment is initiated. Small amplitude oscillatory shear is applied to the sample at a constant frequency (e.g., 1 Hz) and strain (e.g., 0.5-1%).
-
The storage modulus (G') and loss modulus (G'') are monitored over time.
-
The gel time is typically determined as the point where the G' and G'' curves cross over (tan δ = G''/G' = 1).[4]
-
Cross-link density is a measure of the number of cross-links per unit volume in the polymer network. The swelling test is a common method for its determination.[2]
-
Materials: Cured polymer sample, suitable solvent (e.g., toluene, THF), analytical balance.
-
Procedure:
-
A small, precisely weighed piece of the cured polymer (initial dry weight, W_d) is immersed in a suitable solvent at a constant temperature for a period sufficient to reach equilibrium swelling (e.g., 72 hours).
-
The swollen sample is removed from the solvent, quickly blotted to remove excess surface solvent, and weighed to obtain the swollen weight (W_s).
-
The cross-link density can then be calculated using the Flory-Rehner equation, which relates the polymer volume fraction in the swollen gel to the molecular weight between cross-links (M_c). A lower degree of swelling indicates a higher cross-link density.[5]
-
DMA measures the viscoelastic properties of materials as a function of temperature, time, or frequency.
-
Instrumentation: Dynamic Mechanical Analyzer with a suitable clamp (e.g., tensile or three-point bending).
-
Procedure:
-
A rectangular specimen of the cured polymer with precise dimensions is prepared.
-
The sample is mounted in the DMA instrument.
-
A temperature sweep is performed, typically from a low temperature (e.g., -100 °C) to a temperature above the material's glass transition, at a constant heating rate (e.g., 3 °C/min) and frequency (e.g., 1 Hz).
-
The instrument measures the storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E').
-
The glass transition temperature (T_g) is often taken from the peak of the tan δ curve. The storage modulus in the rubbery plateau region (above T_g) can be used to estimate the cross-link density.[6]
-
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.
-
Instrumentation: Thermogravimetric Analyzer.
-
Procedure:
-
A small, accurately weighed sample (e.g., 5-10 mg) of the cured polymer is placed in a TGA pan.
-
The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 or 20 °C/min) over a defined temperature range (e.g., 30 °C to 800 °C).
-
The instrument records the sample weight as a function of temperature.
-
The resulting TGA curve is analyzed to determine the onset of decomposition (T_onset, often defined as the temperature at 5% weight loss) and other characteristic decomposition temperatures, which are indicators of the material's thermal stability.[7]
-
References
- 1. Glycerol-, this compound- and trimethylolpropane-based polyurethanes and their cellulose carbonate composites prepared via the non-isocyanate route with catalytic carbon dioxide fixation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β-Cyclodextrin Nanosponges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. researchgate.net [researchgate.net]
Pentaerythritol vs. Other Polyols: A Comparative Environmental Impact Assessment
A comprehensive guide for researchers, scientists, and drug development professionals on the environmental footprint of pentaerythritol (B129877) compared to other widely used polyols, including neopentyl glycol (NPG), trimethylolpropane (B17298) (TMP), and glycerol (B35011). This guide synthesizes available data on life cycle assessments and ecotoxicity to provide a comparative overview, supported by a detailed experimental protocol for conducting such assessments.
Comparative Environmental Impact Data
The following tables summarize available quantitative data on the environmental impact and ecotoxicity of pentaery-thritol and other common polyols. It is important to note that direct, comprehensive life cycle assessment (LCA) data, particularly for global warming potential and water consumption, is not publicly available for all compounds, reflecting a gap in standardized environmental reporting for these chemicals.
Table 1: Comparison of Life Cycle Assessment (LCA) and Related Environmental Data
| Polyol | Global Warming Potential (GWP) (kg CO₂ eq./kg of product) | Water Consumption | Notes |
| This compound | Data not available in searched literature. | Data not available in searched literature. | Production is from formaldehyde (B43269) and acetaldehyde. Bio-based production methods are being explored to reduce the carbon footprint[1]. |
| Neopentyl Glycol (NPG) | Data not available, but a "ZeroPCF" (Product Carbon Footprint) version is offered by BASF, utilizing a biomass balance approach and renewable energy, suggesting the conventional process has a significant carbon footprint[2]. | Production involves water-intensive processes[3]. | Conventional production uses fossil fuel-derived raw materials and is energy-intensive[3]. Sustainable alternatives include using renewable feedstocks[3]. |
| Trimethylolpropane (TMP) | Data not available in searched literature. | Data not available in searched literature. | Primarily used in the production of resins and lubricants. Bio-based alternatives are being researched[4]. |
| Glycerol (Crude, Purified) | 1.75 - 3.47 (for different purification processes of crude glycerol)[5]. | The production and sourcing of raw materials, such as palm oil, can be water-intensive and lead to water pollution through runoff[6]. | The environmental impact of glycerol is highly dependent on the feedstock (e.g., palm oil, biodiesel byproduct) and the purification process[5][7][8]. |
| Bio-based Polyols (General) | Can be significantly lower than petrochemical-based polyols, with potential for net-zero or even negative carbon emissions[9]. | Varies depending on the feedstock and farming practices[9]. | Offer a more sustainable alternative by utilizing renewable resources like vegetable oils[9]. |
Table 2: Comparison of Aquatic Ecotoxicity Data
| Polyol | Test Organism | Endpoint (LC50/EC50) | Exposure Time | Reference |
| This compound | Fish (Oryzias latipes) | >100 mg/L | 96 h | [3] |
| Daphnia magna | >1000 mg/L | 24 h | [3] | |
| Algae | >100 mg/L | 72 h | [3] | |
| Neopentyl Glycol (NPG) | Fish (Oryzias latipes) | >10,000 mg/L | 48 h | [6] |
| Daphnia magna | >500 mg/L | 48 h | [6] | |
| Algae (Desmodesmus subspicatus) | >500 mg/L | 72 h | [6] | |
| Trimethylolpropane (TMP) | Fish | Data not available | - | |
| Daphnia magna | 13,000 mg/L | 48 h | [7] | |
| Algae (Pseudokirchneriella subcapitata) | >1000 mg/L | 72 h | [7] | |
| Glycerol | Fish (Carassius auratus) | >5000 mg/L | 24 h | [9] |
| Daphnia magna | >10,000 mg/L | 24 h | [9] | |
| Algae | QSAR prediction: 78,000 mg/L | 96 h | [9] |
Experimental Protocol: Life Cycle Assessment (LCA) of a Polyol
This section outlines a detailed methodology for conducting a cradle-to-gate Life Cycle Assessment (LCA) of a polyol, in accordance with ISO 14040 and 14044 standards.
Goal and Scope Definition
-
Goal: To quantify the potential environmental impacts of producing 1 kg of the polyol (e.g., this compound) from raw material extraction to the factory gate (cradle-to-gate).
-
Functional Unit: 1 kg of polyol with a specified purity (e.g., 98%).
-
System Boundaries:
-
Upstream Processes: Extraction, processing, and transportation of all raw materials (e.g., formaldehyde, acetaldehyde, catalysts).
-
Core Processes: All manufacturing steps, including reaction, separation, purification, and packaging. This includes energy inputs (electricity, steam), water consumption, and on-site waste treatment.
-
Downstream Processes (Excluded for Cradle-to-Gate): Transportation to the consumer, use phase, and end-of-life (disposal, recycling).
-
-
Impact Categories: A comprehensive set of environmental impact categories should be selected, including but not limited to:
-
Global Warming Potential (GWP) (kg CO₂ eq.)
-
Water Consumption (m³)
-
Acidification Potential (kg SO₂ eq.)
-
Eutrophication Potential (kg N eq.)
-
Ozone Depletion Potential (kg CFC-11 eq.)
-
Photochemical Ozone Creation Potential (kg C₂H₄ eq.)
-
Life Cycle Inventory (LCI) Analysis
This phase involves the collection of data for all inputs and outputs within the defined system boundaries.
-
Data Collection:
-
Primary Data: Collect specific data from the manufacturing facility for the core processes. This includes:
-
Raw material inputs (mass).
-
Energy consumption (kWh of electricity, MJ of steam/heat).
-
Water inputs (m³).
-
Product and co-product outputs (mass).
-
Air, water, and soil emissions (mass of specific substances).
-
Waste generation (mass and type).
-
-
Secondary Data: Utilize databases such as ecoinvent, GaBi, or others to obtain LCI data for upstream processes (e.g., production of raw materials, electricity generation).
-
-
Data Calculation and Allocation:
-
Calculate the material and energy balances for each unit process.
-
In cases of multi-output processes (co-products), allocate the environmental burdens based on a justifiable method (e.g., mass, economic value), as defined in ISO 14044.
-
Life Cycle Impact Assessment (LCIA)
This phase evaluates the potential environmental impacts of the inventoried flows.
-
Classification: Assign the LCI results to the selected impact categories.
-
Characterization: Convert the assigned LCI results into common units for each impact category using characterization factors (e.g., converting methane (B114726) emissions to CO₂ equivalents for GWP).
-
Normalization and Weighting (Optional): These steps can be performed to compare the relative significance of different impact categories.
Interpretation
-
Identify Significant Issues: Analyze the results to identify the life cycle stages, processes, and elementary flows that contribute most significantly to the overall environmental impact.
-
Sensitivity and Uncertainty Analysis: Evaluate how changes in key assumptions and data quality affect the results.
Visualizations
Life Cycle Assessment (LCA) Workflow
References
- 1. epa.gov [epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. jiuanchemical.com [jiuanchemical.com]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. Documents download module [ec.europa.eu]
- 7. cdn.intratec.us [cdn.intratec.us]
- 8. rsc.org [rsc.org]
- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Safety Operating Guide
Proper Disposal of Pentaerythritol in a Laboratory Setting
Essential guidance for the safe and compliant disposal of pentaerythritol (B129877), ensuring the protection of laboratory personnel and the environment.
This compound, while not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), requires meticulous disposal procedures to uphold a safe and regulatory-compliant laboratory environment.[1] Adherence to proper waste management protocols is paramount for all researchers, scientists, and drug development professionals handling this chemical.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is crucial to don the appropriate Personal Protective Equipment (PPE). This includes safety glasses, a lab coat, and chemical-resistant gloves.[1] In the event of a spill, the material should be contained using a non-flammable absorbent and transferred to a designated container for disposal.[1] If handling the solid form, care should be taken to avoid generating dust.[1]
Step-by-Step Disposal Protocol
The disposal of this compound should always be conducted in a manner that prevents environmental release and aligns with local and national regulations.[1] The primary and recommended method of disposal is through a licensed waste disposal contractor.[1]
-
Waste Identification and Segregation :
-
Designate a specific waste container for this compound.
-
The container must be clearly labeled with the full chemical name, indicating that it is non-hazardous waste.[1]
-
It is critical to segregate this compound waste from other laboratory waste streams, especially from incompatible materials such as strong oxidizers, acids, and bases.[1][2]
-
-
Containerization :
-
Utilize containers that are in good condition and compatible with the chemical. High-density polyethylene (B3416737) (HDPE) or other plastic containers are generally suitable.[1]
-
Ensure the container has a secure, leak-proof lid and is kept closed at all times unless waste is being added.[1][3]
-
-
Storage of Waste :
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor to arrange for pickup and proper disposal.[4]
-
Provide them with accurate information about the waste material.
-
-
Empty Container Disposal :
-
For containers that once held this compound, ensure they are completely empty.
-
Remove or deface the original product label.
-
The container can then typically be disposed of in the general waste stream, provided there is no hazardous residue.[5]
-
Key Data for this compound Disposal
| Parameter | Specification | Source(s) |
| Personal Protective Equipment (PPE) | Safety glasses, lab coat, chemical-resistant gloves. | [1] |
| Recommended Container Type | High-Density Polyethylene (HDPE) or other compatible plastic containers. | [1] |
| Container Condition | Good condition with a secure, leak-proof lid. | [1][3] |
| Waste Classification | Non-hazardous according to GHS. | [1] |
| Primary Disposal Method | Licensed waste disposal contractor. | [1] |
This compound Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
